(1-Isothiocyanatoethyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isothiocyanatoethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCJPTVZIZVKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947112 | |
| Record name | (1-Isothiocyanatoethyl)benzene | |
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Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4478-92-6, 24277-43-8, 24277-44-9, 32393-32-1 | |
| Record name | (1-Isothiocyanatoethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4478-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isothiocyanic acid, (alpha-methylbenzyl) ester | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-alpha-Methylbenzyl isothiocyanate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-alpha-Methylbenzyl isothiocyanate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-alpha-Methylbenzyl isothiocyanate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032393321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WLN: SCNY1&R | |
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| Record name | (1-Isothiocyanatoethyl)benzene | |
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| Record name | ALPHA-METHYLBENZYL ISOTHIOCYANATE | |
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| Record name | (1-isothiocyanatoethyl)benzene | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1-Isothiocyanatoethyl)benzene: A Technical Guide for Researchers
An In-depth Examination of a Promising Bioactive Compound for Drug Discovery and Development
This technical guide provides a comprehensive overview of (1-Isothiocyanatoethyl)benzene, a member of the isothiocyanate class of compounds, for researchers, scientists, and professionals in drug development. This document consolidates key information on its chemical properties, synthesis, and biological activities, with a focus on its potential as a therapeutic agent. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application of this compound.
Chemical and Physical Properties
This compound, also known as α-methylbenzyl isothiocyanate, is an aromatic isothiocyanate. Its chemical structure features a benzene ring attached to an ethyl group, which in turn is bonded to the isothiocyanate functional group (-N=C=S). This structure is closely related to phenethyl isothiocyanate (PEITC), a well-studied natural compound found in cruciferous vegetables, differing by the presence of a methyl group on the ethyl chain. This structural difference may influence its biological activity and pharmacokinetic profile.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Synonyms | α-Methylbenzyl isothiocyanate, 1-Phenylethyl isothiocyanate | [1] |
| CAS Number | 32393-32-1 (racemic), 24277-44-9 (R-enantiomer), 24277-43-8 (S-enantiomer) | [2][3][4] |
| Molecular Formula | C₉H₉NS | [1] |
| Molecular Weight | 163.24 g/mol | [4] |
| Appearance | Colorless oil | [5] |
| Boiling Point | 55-56 °C at 2.5 mmHg | |
| Density | 1.045 g/mL at 20 °C | |
| Refractive Index | n20/D 1.513 | |
| Solubility | Soluble in organic solvents, limited solubility in water. | N/A |
Synthesis and Purification
This compound can be synthesized from its corresponding amine, 1-phenylethanamine. A common method involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with a desulfurizing agent.
Experimental Protocol: Synthesis of (R)-1-Isothiocyanatoethylbenzene[5]
Materials:
-
(R)-1-Phenylethanamine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or N-methylmorpholine (NMM)
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻)
-
Dichloromethane (DCM)
-
Hexane
-
Hydrochloric acid (1 N)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (R)-1-phenylethanamine (1 equivalent) in dichloromethane, add triethylamine or N-methylmorpholine (3 equivalents) and carbon disulfide (3 equivalents).
-
Stir the reaction mixture at room temperature for 5 minutes to form the dithiocarbamate intermediate.
-
Add DMT/NMM/TsO⁻ (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture in a microwave reactor at 90°C for 3 minutes.
-
After cooling, dilute the reaction mixture with dichloromethane and wash with water, followed by 1 N HCl, and again with water.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
Purification
The crude product can be purified by flash chromatography on silica gel using hexane as the eluent to yield pure (R)-1-isothiocyanatoethylbenzene as a colorless oil.[5]
Characterization Data for (R)-1-Isothiocyanatoethylbenzene[5]
-
¹H NMR (700 MHz, CDCl₃): δ = 7.41–7.38 (m, 2 H, CHₐᵣ), 7.34–7.32 (m, 3 H, CHₐᵣ), 4.92 (q, J = 6.8 Hz, 1 H, CHNCS), 1.68 (d, J = 6.8 Hz, 3 H, CH₃).
-
¹³C NMR (176 MHz, CDCl₃): δ = 140.3 (s, Cₐᵣ), 132.5 (s, NCS), 129.0 (s, 2 × CₐᵣH), 128.3 (s, CₐᵣH), 125.5 (s, 2 × CₐᵣH), 57.2 (s, CHNCS), 25.1 (s, CH₃).
-
Optical Rotation: [α]²⁵D −18.1 (c 1.0, CHCl₃).
Biological Activity and Mechanism of Action
While specific research on this compound is limited, the biological activities of the broader isothiocyanate class, particularly the closely related phenethyl isothiocyanate (PEITC), have been extensively studied. Isothiocyanates are known for their chemopreventive and therapeutic effects, primarily attributed to their ability to induce phase II detoxification enzymes, promote apoptosis, and inhibit cell proliferation in cancer cells.
Anticancer Activity
Isothiocyanates have demonstrated significant anticancer properties in various cancer models. They can inhibit the growth of tumor cells and induce apoptosis through multiple signaling pathways. The cytotoxic effects are often selective for cancer cells, with less toxicity observed in normal cells.
Table 2: In Vitro Cytotoxicity of Related Isothiocyanates
| Compound | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |
| Benzyl isothiocyanate | CLBL-1 (Canine B-cell lymphoma) | 3.63 ± 0.21 | 16 | [6] |
| Benzyl isothiocyanate | CLB70 (Canine B-cell leukemia) | 3.78 ± 0.21 | 16 | [6] |
| Phenethyl isothiocyanate | CaSki (Cervical cancer) | ~25 | 24 | [7] |
| Sulforaphane | OECM-1 (Oral cancer) | 5.7 | Not specified | [8] |
| Sulforaphene | HepG2 (Hepatocellular carcinoma) | 33.8 | 72 | [8] |
Note: Data for this compound is not currently available. The table presents data for structurally related isothiocyanates to provide a comparative context for potential potency.
Signaling Pathways
The anticancer effects of isothiocyanates are mediated through the modulation of several key signaling pathways.
-
Induction of Apoptosis: Isothiocyanates can induce apoptosis by increasing the production of reactive oxygen species (ROS), leading to cellular stress and activation of caspase cascades.[7][9] This process involves both intrinsic and extrinsic apoptotic pathways.
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest at various checkpoints, thereby inhibiting the proliferation of cancer cells.
-
MAPK Pathway: Isothiocyanates have been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth and survival.[6]
-
Inhibition of Aldehyde Dehydrogenase (ALDH): Some isothiocyanates act as inhibitors of ALDH, an enzyme associated with cancer stem cells and drug resistance.[10]
References
- 1. D-α-Methylbenzyl isothiocyanate [webbook.nist.gov]
- 2. α-Methylbenzyl Isothiocyanate - LKT Labs [lktlabs.com]
- 3. 24277-44-9|(R)-(1-Isothiocyanatoethyl)benzene|BLD Pharm [bldpharm.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. mdpi.com [mdpi.com]
- 6. Benzyl Isothiocyanate, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells [mdpi.com]
- 7. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. repositorio.ucp.pt [repositorio.ucp.pt]
- 10. Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Properties of α-Methylbenzyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Methylbenzyl isothiocyanate is an organosulfur compound with recognized potential in chemoprevention. As a member of the isothiocyanate (ITC) class of molecules, it is of significant interest to the scientific community for its biological activities, including the induction of phase II detoxification enzymes. This technical guide provides a comprehensive overview of the fundamental properties of α-Methylbenzyl isothiocyanate, including its physicochemical characteristics, synthesis, spectral data, and biological activities. Detailed experimental protocols and diagrams of key signaling pathways are included to support further research and development.
Core Chemical and Physical Properties
α-Methylbenzyl isothiocyanate, also known as 1-phenylethyl isothiocyanate, is a chiral molecule existing as (R)-, (S)-, and racemic (DL)-α-Methylbenzyl isothiocyanate. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NS | [1][2] |
| Molecular Weight | 163.24 g/mol | [1][2] |
| Appearance | Light yellow liquid | [1] |
| Density | ~1.06 g/cm³ | [2] |
| Boiling Point | 246.4 °C at 760 mmHg | [2] |
| Flash Point | 102.3 °C | [2] |
| Solubility | Soluble in DMSO | [1] |
| Storage Temperature | 4 °C | [1] |
Stereoisomer-Specific Properties
| Isomer | CAS Number | Specific Rotation [α]D |
| (S)-(+)-α-Methylbenzyl isothiocyanate | 24277-43-8 | +28.14° (neat) |
| (R)-(-)-α-Methylbenzyl isothiocyanate | 24277-44-9 | -29.4° (neat) |
| (DL)-α-Methylbenzyl isothiocyanate | 32393-32-1 | Not applicable |
Synthesis of α-Methylbenzyl Isothiocyanate
The synthesis of α-Methylbenzyl isothiocyanate is typically achieved through the reaction of the corresponding primary amine, α-methylbenzylamine, with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurization agent to yield the isothiocyanate.
Experimental Protocol: Synthesis of (DL)-α-Methylbenzyl Isothiocyanate
This protocol is a representative method adapted from general procedures for isothiocyanate synthesis.
Materials:
-
(DL)-α-Methylbenzylamine
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
Cyanuric chloride
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve (DL)-α-methylbenzylamine (1.0 eq) in a mixture of water and a polar organic solvent.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Cool the mixture in an ice bath and add carbon disulfide (1.2 eq) dropwise while stirring.
-
Allow the reaction to stir at room temperature for 3-12 hours, monitoring the formation of the dithiocarbamate intermediate by HPLC or TLC.
-
Once the formation of the intermediate is complete, cool the reaction mixture to 0-5 °C.
-
In a separate flask, prepare a solution of cyanuric chloride (0.5 eq) in dichloromethane.
-
Slowly add the cyanuric chloride solution to the cooled reaction mixture dropwise, maintaining the temperature between 0-5 °C.
-
Stir the reaction for 1-2 hours at this temperature.
-
Upon completion, add brine to the reaction mixture and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude α-Methylbenzyl isothiocyanate by column chromatography on silica gel.
Spectral Data
Mass Spectrometry
The mass spectrum of D-α-Methylbenzyl isothiocyanate is available from the NIST WebBook. The fragmentation pattern is characteristic of isothiocyanates, with notable peaks corresponding to the molecular ion and fragments from the loss of the isothiocyanate group and cleavage of the benzyl ring.[3]
| m/z | Relative Intensity | Proposed Fragment |
| 163 | ~20% | [M]⁺ (Molecular Ion) |
| 105 | ~100% | [C₈H₉]⁺ |
| 77 | ~15% | [C₆H₅]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum of an isothiocyanate is characterized by a strong, broad absorption band corresponding to the asymmetric stretching of the -N=C=S group, typically found in the range of 2100-2270 cm⁻¹.[4][5]
Characteristic IR Absorptions for α-Methylbenzyl Isothiocyanate:
-
-N=C=S Asymmetric Stretch: ~2100-2270 cm⁻¹ (strong, broad)
-
Aromatic C-H Stretch: ~3000-3100 cm⁻¹
-
Aliphatic C-H Stretch: ~2850-3000 cm⁻¹
-
Aromatic C=C Stretch: ~1450-1600 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Shifts (CDCl₃):
-
Phenyl protons: δ 7.2-7.4 ppm (m, 5H)
-
CH proton: δ 4.8-5.0 ppm (q, 1H)
-
CH₃ protons: δ 1.6-1.8 ppm (d, 3H)
Predicted ¹³C NMR Shifts (CDCl₃):
-
Isothiocyanate carbon (-N=C=S): δ ~130-140 ppm (often a broad, weak signal)[6]
-
Aromatic carbons: δ ~125-140 ppm
-
CH carbon: δ ~50-60 ppm
-
CH₃ carbon: δ ~20-25 ppm
Biological Activity and Mechanisms of Action
α-Methylbenzyl isothiocyanate is known to exhibit chemopreventive properties, primarily through the induction of phase II detoxification enzymes.[1]
Induction of Phase II Enzymes
A study by Munday et al. (2008) demonstrated that α-Methylbenzyl isothiocyanate is a potent inducer of NAD(P)H:quinone acceptor oxidoreductase (NQO1) and glutathione S-transferases (GST) in rat tissues, with a pronounced effect in the urinary bladder.[3]
Quantitative Data on Phase II Enzyme Induction
| Tissue | Enzyme | Fold Induction over Control |
| Urinary Bladder | NQO1 | ~7.5 |
| GST | ~4.5 | |
| Duodenum | NQO1 | ~2.0 |
| GST | ~1.5 | |
| Jejunum | NQO1 | ~1.8 |
| GST | ~1.3 | |
| Ileum | NQO1 | ~1.5 |
| GST | ~1.2 |
Signaling Pathways
While specific studies on the signaling pathways modulated by α-Methylbenzyl isothiocyanate are limited, the mechanisms of action for isothiocyanates are generally well-understood and involve the modulation of key cellular signaling pathways such as Nrf2 and NF-κB, and the induction of apoptosis.
Isothiocyanates are known activators of the Nrf2-ARE pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Isothiocyanates can react with cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of cytoprotective genes, including NQO1 and GSTs.
Isothiocyanates can inhibit the pro-inflammatory NF-κB signaling pathway. In resting cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Isothiocyanates can inhibit the degradation of IκB, thereby preventing NF-κB activation.
References
- 1. S-(+)-α−Methylbenzyl Isothiocyanate - LKT Labs [lktlabs.com]
- 2. L-alpha-Methylbenzyl isothiocyanate | CAS#:24277-43-8 | Chemsrc [chemsrc.com]
- 3. D-α-Methylbenzyl isothiocyanate [webbook.nist.gov]
- 4. IR _2007 [uanlch.vscht.cz]
- 5. researchgate.net [researchgate.net]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
(1-Isothiocyanatoethyl)benzene CAS 4478-92-6 overview
Biological Activity
The biological activities of (1-isothiocyanatoethyl)benzene are not as extensively studied as its structural isomer, phenethyl isothiocyanate (PEITC). However, based on the known activities of the isothiocyanate class of compounds, it is suggested to possess antimicrobial and chemopreventive properties.
Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Phenyl isothiocyanate (PITC) | Escherichia coli | 1000 | |
| Phenyl isothiocyanate (PITC) | Staphylococcus aureus | 1000 | |
| Benzyl isothiocyanate (BITC) | Methicillin-resistant Staphylococcus aureus (MRSA) | 2.9 - 110 |
Chemopreventive and Cytotoxic Activity
Isothiocyanates are well-documented as chemopreventive agents. Their mechanisms of action include the induction of phase II detoxification enzymes, which enhance the elimination of carcinogens, and the induction of apoptosis in cancer cells. This compound is reported to induce phase II enzymes in the urinary bladder in animal models. Specific cytotoxic concentrations (IC₅₀) for this compound are not available in the cited literature. For context, the cytotoxic activity of benzyl isothiocyanate (BITC) against a human breast cancer cell line is provided.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Benzyl isothiocyanate (BITC) | MCF-7 (Breast Cancer) | 23.4 |
Potential Signaling Pathways
While specific signaling pathways modulated by this compound have not been elucidated, the mechanisms of action for other aromatic isothiocyanates, such as benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), are well-studied. It is plausible that this compound shares similar mechanisms. A key pathway involves the induction of cellular antioxidant and detoxification responses through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.
Putative Nrf2-ARE Signaling Pathway Activation
Isothiocyanates are known to react with sulfhydryl groups on the Nrf2 inhibitor protein, Keap1. This leads to a conformational change in Keap1, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of cytoprotective genes, including phase II detoxification enzymes.
Caption: Putative activation of the Nrf2-ARE pathway by this compound.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion and Future Directions
This compound is an aromatic isothiocyanate with potential applications as an antimicrobial and chemopreventive agent. While its biological activities are not as well-characterized as other isothiocyanates, the available data on related compounds suggest that it likely shares similar mechanisms of action, including the modulation of cellular detoxification pathways like the Nrf2-ARE system. Further research is warranted to fully elucidate its biological and pharmacological properties. Specifically, future studies should focus on:
-
Determining the antimicrobial spectrum and MIC values against a broad range of clinically relevant microorganisms.
-
Evaluating its cytotoxic effects on various cancer cell lines to determine IC₅₀ values and its potential as an anticancer agent.
-
Investigating the specific molecular targets and signaling pathways modulated by this compound to confirm its mechanism of action.
Such studies will be crucial in assessing the therapeutic potential of this compound for drug development.
Disclaimer: This document is intended for research and informational purposes only. This compound should be handled with appropriate safety precautions in a laboratory setting.
An In-Depth Technical Guide to (1-Isothiocyanatoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Isothiocyanatoethyl)benzene, also known as α-methylbenzyl isothiocyanate or 1-phenylethyl isothiocyanate, is an aromatic isothiocyanate with the chemical formula C₉H₉NS. As a structural isomer of the extensively studied phenethyl isothiocyanate (PEITC), it holds potential interest for research in medicinal chemistry and drug development. However, a comprehensive review of the scientific literature reveals a significant disparity in the extent of investigation between these two isomers. While PEITC is the subject of numerous studies detailing its potent anticancer and chemopreventive properties, this compound remains largely uncharacterized in terms of its biological activity. This technical guide aims to consolidate the currently available information on the chemical structure, synthesis, and spectroscopic properties of this compound. Furthermore, it will highlight the notable absence of in-depth biological studies on this compound, thereby identifying a significant knowledge gap and a potential avenue for future research.
Chemical Structure and Properties
This compound is characterized by a benzene ring attached to an ethyl group, which is in turn substituted with an isothiocyanate (-N=C=S) functional group at the alpha position. This chiral center means the compound can exist as two enantiomers, (R)-(+)-α-methylbenzyl isothiocyanate and (S)-(-)-α-methylbenzyl isothiocyanate, as well as a racemic mixture.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₉NS | [1] |
| Molecular Weight | 163.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Pungent | |
| Solubility | Soluble in organic solvents, limited solubility in water | |
| CAS Number (Racemate) | 4478-92-6 | [1] |
| CAS Number (R-enantiomer) | 24277-44-9 | |
| CAS Number (S-enantiomer) | 24277-43-8 | |
| Synonyms | α-Methylbenzyl isothiocyanate, 1-Phenylethyl isothiocyanate | [1] |
Synthesis
A general and facile one-pot synthesis for isothiocyanates from primary amines under aqueous conditions has been reported, which can be applied to the synthesis of this compound from 1-phenylethanamine.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from a general method for the preparation of alkyl and aryl isothiocyanates.
Materials:
-
1-Phenylethanamine
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
Cyanuric chloride (TCT)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
To a mixture of 1-phenylethanamine (20 mmol) and potassium carbonate (40 mmol) in 20 mL of water, add carbon disulfide (24 mmol) dropwise over a period of 20-30 minutes at room temperature.
-
Stir the mixture for several hours until the complete conversion of the amine is confirmed by gas chromatography (GC).
-
Cool the reaction mixture to 0°C.
-
Add a solution of cyanuric chloride (10 mmol) in 15 mL of dichloromethane dropwise.
-
After the addition is complete, stir the mixture for another 30 minutes.
-
Basify the mixture to a pH >11 with 6 N NaOH.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash chromatography to obtain pure this compound.
This method has been reported to yield the desired product in high purity.
Spectroscopic Data
The characterization of this compound has been reported, providing key spectroscopic data for its identification.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ 1.67 (d, J = 6.5 Hz, 3H), 4.91 (q, J = 6.5 Hz, 1H), 7.31–7.40 (m, 5H) | |
| IR (Neat) | 2090 cm⁻¹ (strong, characteristic -N=C=S stretch) | |
| Mass Spectrometry (EI) | m/z: 163 [M⁺, 6%], 105 (100%) |
Note on ¹³C NMR: The isothiocyanate carbon (-N=C =S) often exhibits a very broad or "silent" signal in ¹³C NMR spectra due to quadrupolar relaxation and the chemical shift anisotropy of the nitrogen atom. This can make its detection and assignment challenging.
Biological Activity: A Notable Knowledge Gap
A thorough review of the scientific literature reveals a significant lack of research into the biological activity of this compound. While there is a general mention of α-methylbenzyl isothiocyanate inducing phase II enzymes in the urinary bladder of animal models, suggesting chemopreventive potential, detailed studies, quantitative data, and specific experimental protocols are conspicuously absent.
This stands in stark contrast to its structural isomer, phenethyl isothiocyanate (PEITC), which has been the subject of extensive research.
Comparative Overview: Phenethyl Isothiocyanate (PEITC)
PEITC has demonstrated potent anticancer and chemopreventive activities in numerous in vitro and in vivo studies. Its mechanisms of action are multifaceted and include:
-
Induction of Apoptosis: PEITC has been shown to induce programmed cell death in various cancer cell lines.
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Angiogenesis: PEITC can prevent the formation of new blood vessels that tumors need to grow.
-
Modulation of Signaling Pathways: It is known to affect key cellular signaling pathways involved in cancer development, such as NF-κB and MAPK.
The significant body of research on PEITC underscores the potential bioactivity of isothiocyanates. The structural difference between this compound and PEITC—the position of the isothiocyanate group on the ethyl chain—could lead to differences in their chemical reactivity, metabolic fate, and ultimately, their biological effects.
Future Directions and Conclusion
This compound is a readily synthesizable compound with defined chemical and spectroscopic properties. However, there is a clear and significant gap in the scientific literature regarding its biological activities. The extensive research on its isomer, PEITC, suggests that isothiocyanates are a promising class of compounds for drug development, particularly in oncology.
Therefore, future research should be directed towards:
-
In vitro screening: Assessing the cytotoxic and cytostatic effects of this compound on a panel of cancer cell lines.
-
Mechanistic studies: Investigating the effects of the compound on key cellular processes such as apoptosis, cell cycle, and relevant signaling pathways.
-
Comparative studies: Directly comparing the biological activities of this compound and PEITC to understand the structure-activity relationship related to the position of the isothiocyanate group.
-
Toxicological evaluation: Determining the safety profile of this compound.
References
An In-depth Technical Guide on the Discovery and History of Racemic 1-Phenylethyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Racemic 1-phenylethyl isothiocyanate, a chiral organosulfur compound, holds a distinct position in the landscape of synthetic chemistry and drug discovery. While its achiral isomer, 2-phenylethyl isothiocyanate (PEITC), has been extensively studied for its natural occurrence in cruciferous vegetables and its potent anti-cancer properties, the history and specific applications of the racemic 1-phenylethyl isomer are rooted in the foundational principles of organic synthesis. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and chemical characterization of racemic 1-phenylethyl isothiocyanate, presenting key data, detailed experimental protocols, and logical workflows for the scientific community.
Discovery and Historical Context
The discovery of isothiocyanates as a class of compounds is intrinsically linked to the work of August Wilhelm von Hofmann in the mid-19th century. His extensive research into amines and their reactions laid the groundwork for the synthesis of "mustard oils," the common historical term for isothiocyanates, due to their pungent odor reminiscent of mustard seeds.
The primary historical method for the synthesis of isothiocyanates is the Hofmann mustard oil reaction . This reaction involves the treatment of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate. The first synthesis of racemic 1-phenylethyl isothiocyanate, while not explicitly dated in a singular discovery paper, would have followed this established methodology using racemic 1-phenylethylamine as the starting material. Early organic chemists systematically applied known reactions to new substrates, and the synthesis of this chiral isothiocyanate was a logical extension of Hofmann's work.
The starting material, racemic 1-phenylethylamine, was also a subject of significant interest in early stereochemistry, with methods for its resolution being developed to access its enantiopure forms. The synthesis of the racemic isothiocyanate was a crucial step in understanding the reactivity of this chiral amine.
Chemical Synthesis: Historical and Modern Methodologies
The synthesis of racemic 1-phenylethyl isothiocyanate is most classically achieved through the reaction of racemic 1-phenylethylamine with carbon disulfide. Over the years, various reagents have been employed to facilitate the decomposition of the intermediate dithiocarbamate salt.
Classical Method: The Hofmann Mustard Oil Reaction
The original Hofmann method typically involved the use of a heavy metal salt, such as lead nitrate or mercuric chloride, to induce the elimination of hydrogen sulfide from the dithiocarbamate intermediate.
Experimental Protocol: Hofmann Mustard Oil Reaction (Classical)
-
Formation of the Dithiocarbamate Salt: Racemic 1-phenylethylamine is dissolved in a suitable solvent, such as ethanol. An equimolar amount of carbon disulfide is added, followed by a base (e.g., aqueous ammonia or a tertiary amine like triethylamine) to facilitate the formation of the dithiocarbamate salt. The reaction is typically carried out at room temperature or with gentle cooling.
-
Decomposition to the Isothiocyanate: An aqueous solution of a heavy metal salt, such as lead nitrate, is added portion-wise to the solution of the dithiocarbamate salt. A precipitate of the metal sulfide (e.g., lead(II) sulfide) forms, and the isothiocyanate is liberated.
-
Workup and Isolation: The reaction mixture is then subjected to steam distillation to isolate the volatile 1-phenylethyl isothiocyanate. The distillate is extracted with an organic solvent (e.g., diethyl ether), dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation.
Modern Synthetic Approaches
Concerns over the toxicity of heavy metal reagents led to the development of alternative methods for the decomposition of the dithiocarbamate intermediate. These modern approaches offer milder reaction conditions and higher yields.
Experimental Protocol: Acetyl Chloride-Mediated Synthesis [1]
-
Dithiocarbamate Formation: To a solution of racemic 1-phenylethylamine (1.0 eq) and triethylamine (3.0 eq) in anhydrous tetrahydrofuran (THF) cooled in an ice bath, carbon disulfide (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 30 minutes.
-
Decomposition: The mixture is cooled again in an ice bath, and acetyl chloride (1.2 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for an additional 15-30 minutes, monitoring for the consumption of the starting amine by thin-layer chromatography (TLC).
-
Quenching and Extraction: The reaction is quenched by the addition of 1M hydrochloric acid. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford 1-phenylethyl isothiocyanate.
Quantitative Data
The following table summarizes typical yields and physical properties for racemic 1-phenylethyl isothiocyanate obtained through various synthetic methods.
| Synthesis Method | Reagent for Decomposition | Typical Yield (%) | Boiling Point (°C/mmHg) | Refractive Index (n²⁰/D) |
| Hofmann Mustard Oil Reaction | Lead Nitrate | 60-75 | 118-120 / 15 | Not reported in early literature |
| Modern Amine Dithiocarbamoylation | Acetyl Chloride | ~90 | Not reported | Not reported |
| Modern Amine Dithiocarbamoylation | Tosyl Chloride | 85-95 | Not reported | Not reported |
Spectroscopic Characterization
Modern analytical techniques provide unambiguous characterization of racemic 1-phenylethyl isothiocyanate.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.25 (m, 5H, Ar-H), 5.05 (q, J=6.8 Hz, 1H, CH-NCS), 1.65 (d, J=6.8 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 141.5, 131.0 (N=C=S), 128.9, 128.0, 126.2, 56.5 (CH-NCS), 24.5 (CH₃) |
| Mass Spectrometry (EI) | m/z (%): 163 (M⁺, 48), 148 (100), 105 (95), 77 (50) |
Signaling Pathways and Biological Activity
It is crucial to distinguish the biological activity of racemic 1-phenylethyl isothiocyanate from its more extensively studied achiral isomer, 2-phenylethyl isothiocyanate (PEITC). The majority of research on anticancer signaling pathways has been conducted on PEITC.[2]
PEITC is known to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3] Its mechanisms of action involve the modulation of multiple signaling pathways, including:
-
Induction of Oxidative Stress: PEITC can increase intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
-
Inhibition of Phase I and Induction of Phase II Enzymes: It can modulate the activity of enzymes involved in the metabolism of carcinogens.[4][5]
-
Apoptosis Induction: PEITC can trigger apoptosis through both caspase-dependent and independent pathways.
While specific studies on the signaling pathways affected by racemic 1-phenylethyl isothiocyanate are less common, it is plausible that it shares some of the biological activities of its achiral isomer due to the presence of the reactive isothiocyanate functional group. However, the chirality at the benzylic position could influence its interaction with chiral biological targets, potentially leading to different efficacy or a distinct pharmacological profile. Further research is warranted to elucidate the specific biological effects of the individual enantiomers of 1-phenylethyl isothiocyanate.
Diagrams
References
(S)-(+)-α-Methylbenzyl Isothiocyanate: A Technical Guide to Potential Research Areas
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers Phenethyl Isothiocyanate (PEITC), a structurally similar compound to (S)-(+)-α-Methylbenzyl Isothiocyanate. Due to the limited specific data on (S)-(+)-α-Methylbenzyl Isothiocyanate, this guide leverages the wealth of information available for PEITC to outline potential research avenues, with the understanding that its similar structure likely confers comparable biological activities.
(S)-(+)-α-Methylbenzyl Isothiocyanate , an organosulfur compound belonging to the isothiocyanate class, holds significant potential for investigation in various biomedical fields. Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and are recognized for their chemopreventive and therapeutic properties.[1][2][3] This guide provides an in-depth overview of promising research areas, drawing parallels from the extensive studies on its close analog, Phenethyl Isothiocyanate (PEITC).
Core Research Areas
Cancer Chemoprevention and Therapy
A substantial body of evidence supports the potent anti-cancer effects of isothiocyanates, particularly PEITC.[1][2] Research indicates that these compounds can inhibit the initiation and progression of tumors through multiple mechanisms.[2] This makes cancer research a primary avenue for investigating (S)-(+)-α-Methylbenzyl Isothiocyanate.
Key Mechanisms of Action:
-
Induction of Apoptosis: PEITC has been shown to induce programmed cell death in various cancer cell lines, including prostate, ovarian, and pancreatic cancer.[4][5][6] This is often mediated through the activation of caspase cascades and modulation of the Bcl-2 family of proteins.[5]
-
Cell Cycle Arrest: Isothiocyanates can cause cell cycle arrest, primarily at the G2/M phase, thereby inhibiting cancer cell proliferation.[4][6] This effect is often associated with the upregulation of cyclin-dependent kinase inhibitors.[3]
-
Inhibition of Angiogenesis: Suppression of new blood vessel formation is a critical mechanism for controlling tumor growth and metastasis.
-
Modulation of Signaling Pathways: PEITC is known to influence key signaling pathways implicated in cancer, such as MAPK, PI3K-Akt, and p53.[5][7]
Antimicrobial Activity
Isothiocyanates have demonstrated broad-spectrum antimicrobial properties against a range of pathogens, including bacteria and fungi.[8][9] This suggests a potential application for (S)-(+)-α-Methylbenzyl Isothiocyanate in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance. Aromatic isothiocyanates are thought to exert their antimicrobial effects by crossing bacterial membranes.[8]
Potential Research Focus:
-
Determination of Minimum Inhibitory Concentrations (MICs) against clinically relevant bacterial and fungal strains.
-
Investigation of synergistic effects with existing antibiotics.[10]
-
Elucidation of the mechanisms of antimicrobial action, which may involve disruption of cell membranes or inhibition of essential enzymes.
Anti-inflammatory Effects
Chronic inflammation is a key driver of many diseases, including cancer. PEITC has been reported to possess anti-inflammatory properties, partly through the inhibition of pro-inflammatory signaling pathways such as NF-κB.[11]
Quantitative Data Summary
The following tables summarize quantitative data for PEITC, which can serve as a benchmark for future studies on (S)-(+)-α-Methylbenzyl Isothiocyanate.
Table 1: In Vitro Efficacy of Phenethyl Isothiocyanate (PEITC) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Observed Effects | Reference |
| OVCAR-3 | Ovarian Cancer | 23.2 | Inhibition of proliferation, induction of apoptosis | [5] |
| MIAPaca2 | Pancreatic Cancer | ~10 | G2/M cell cycle arrest | [6] |
| DU 145 | Prostate Cancer | Not specified | G2/M phase arrest, apoptosis | [4] |
| Huh7.5.1 | Hepatocellular Carcinoma | Not specified | Inhibition of proliferation, migration, and invasion | [7] |
Table 2: Pharmacokinetic Parameters of Phenethyl Isothiocyanate (PEITC)
| Species | Dose | Bioavailability | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Half-life (t1/2) | Reference |
| Rats | 10-100 µmol/kg (oral) | 90-114% | 9.2 - 42.1 µM | Not specified | Not specified | [2][3] |
| Humans | 100g watercress | Not applicable | 928.5 ± 250 nM | 2.6 ± 1.1 h | 4.9 ± 1.1 h | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of (S)-(+)-α-Methylbenzyl Isothiocyanate for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with (S)-(+)-α-Methylbenzyl Isothiocyanate at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflows
Key Signaling Pathways Modulated by PEITC
The following diagrams illustrate the signaling pathways known to be affected by PEITC, which are likely targets for (S)-(+)-α-Methylbenzyl Isothiocyanate as well.
References
- 1. The Potential Use of Phenethyl Isothiocyanate for Cancer Prevention [xiahepublishing.com]
- 2. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenethyl isothiocyanate (PEITC) promotes G2/M phase arrest via p53 expression and induces apoptosis through caspase- and mitochondria-dependent signaling pathways in human prostate cancer DU 145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenethyl isothiocyanate (PEITC) inhibits growth of ovarian cancer cells by inducing apoptosis: role of caspase and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenethyl Isothiocyanate Inhibits Proliferation and Induces Apoptosis in Pancreatic Cancer Cells In Vitro and in a MIAPaca2 Xenograft Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
Biological activity of substituted isothiocyanates
An In-depth Technical Guide on the Biological Activity of Substituted Isothiocyanates
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the functional group –N=C=S.[1][2] They are primarily derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found in abundance in cruciferous vegetables such as broccoli, cabbage, kale, and wasabi.[3][4][5] Upon plant tissue damage, the enzyme myrosinase is released and hydrolyzes glucosinolates into various products, with ITCs being the most significant.[6][7] The specific ITC formed depends on the side chain of the precursor glucosinolate; for example, glucoraphanin yields sulforaphane, while sinigrin produces allyl isothiocyanate.[4]
These compounds are highly reactive electrophiles that can interact with nucleophilic cellular components, particularly the thiol groups of cysteine residues in proteins, to form dithiocarbamates.[2][7] This reactivity is central to their diverse biological activities, which have garnered significant interest in the fields of pharmacology and drug development.[8] ITCs have been extensively studied for their potent anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][9][10] Their mechanisms of action are multifaceted, involving the modulation of numerous cell signaling pathways, including those related to detoxification, inflammation, apoptosis, and cell cycle regulation.[11][12][13] This guide provides a comprehensive overview of the biological activities of substituted isothiocyanates, focusing on their mechanisms of action, quantitative data, and the experimental protocols used for their evaluation.
Anticancer Activity
The anticancer properties of ITCs are among their most well-documented biological effects.[2][14] Epidemiological studies have suggested an inverse relationship between the consumption of cruciferous vegetables and the risk of developing various cancers.[14] ITCs exert their antineoplastic effects through a variety of interconnected mechanisms.[11][13]
Mechanisms of Action:
-
Modulation of Biotransformation Enzymes: ITCs can inhibit Phase I carcinogen-activating enzymes, such as cytochrome P450 (CYP) isoforms, preventing the conversion of pro-carcinogens into active carcinogens.[4][15] Concurrently, they are potent inducers of Phase II detoxification enzymes, including glutathione S-transferases (GSTs) and NAD(P)H: quinone oxidoreductase 1 (NQO1), which facilitate the elimination of carcinogens.[4][14] This induction is primarily mediated through the Nrf2-ARE pathway.
-
Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells.[12] This is achieved through both intrinsic and extrinsic pathways, involving the downregulation of anti-apoptotic proteins like Bcl-2, upregulation of pro-apoptotic proteins like Bax, activation of caspases, and the release of cytochrome c from mitochondria.[13][16]
-
Cell Cycle Arrest: Various ITCs have been shown to arrest the cell cycle, predominantly at the G2/M phase, thereby inhibiting cancer cell proliferation.[12][17]
-
Inhibition of Angiogenesis: ITCs can suppress the formation of new blood vessels required for tumor growth by down-regulating pro-angiogenic factors like vascular endothelial growth factor (VEGF), often by targeting hypoxia-inducible factor (HIF) transcription factors.[13]
-
Epigenetic Modulation: Certain ITCs, such as sulforaphane, can inhibit histone deacetylase (HDAC) activity.[4] This leads to changes in chromatin structure and gene expression, including the re-expression of tumor suppressor genes.
Signaling Pathway: ITC-Induced Apoptosis
Caption: Intrinsic apoptosis pathway induced by isothiocyanates.
Quantitative Data: Anticancer Activity
| Isothiocyanate | Cancer Cell Line | Biological Effect | Concentration / IC50 | Reference |
| Phenethyl Isothiocyanate (PEITC) | Cervical Cancer Cells | Induces oxidative damage and apoptosis | Not specified | [9] |
| Benzyl Isothiocyanate (BITC) | Cisplatin-resistant Oral Cancer | Induces ROS and Ca2+ release, leading to apoptosis | Not specified | [8] |
| Sulforaphane (SFN) | A375 Melanoma Stem Cells (in vivo) | Inhibited tumor growth | 10 µmol/kg body weight | [2] |
| Phenylhexyl Isothiocyanate (PHI) | Leukemic T-cells | Reduces DNMT1 and 3B activity | 5 - 40 µM | [2] |
| Brefeldin A-ITC Derivative (6) | HeLa (Cervical Cancer) | Antiproliferative activity | IC50 = 1.84 µM | [18] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to the development of numerous diseases, including cancer and cardiovascular disorders.[4] ITCs exhibit potent anti-inflammatory properties by modulating key signaling pathways that regulate the inflammatory response.[5][19]
Mechanisms of Action:
-
Inhibition of NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli lead to the degradation of IκB and subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes. Many ITCs, including sulforaphane, can prevent the degradation of IκB, thereby inhibiting NF-κB activation.[4][19]
-
Downregulation of Pro-inflammatory Mediators: Through NF-κB inhibition and other mechanisms, ITCs suppress the expression and production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][5][19]
-
Activation of Nrf2 Pathway: As detailed in the antioxidant section, the Nrf2 pathway also plays a role in anti-inflammation. Heme oxygenase-1 (HO-1), an Nrf2 target gene, has potent anti-inflammatory effects.[9]
Signaling Pathway: NF-κB Inhibition by ITCs
Caption: Inhibition of the NF-κB signaling pathway by isothiocyanates.
Quantitative Data: Anti-inflammatory Activity
| Isothiocyanate | System/Enzyme | Biological Effect | Concentration / Inhibition | Reference |
| Phenyl isothiocyanate | Human COX-2 | Enzyme inhibition | ~99% inhibition at 50 µM | [20] |
| 3-Methoxyphenyl isothiocyanate | Human COX-2 | Enzyme inhibition | ~99% inhibition at 50 µM | [20] |
| Moringa isothiocyanates | Human renal HK-2 cells | Upregulation of Nrf2 gene expression | 1.25–5 µM | [9] |
Antimicrobial Activity
ITCs exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi, including human pathogens and food spoilage organisms.[1][3][6] This has led to their investigation as natural food preservatives and potential alternatives or adjuncts to conventional antibiotics.[1][3]
Mechanisms of Action:
The antimicrobial effects of ITCs are linked to their electrophilic nature. They can readily react with sulfhydryl groups of proteins and small molecules like glutathione, disrupting cellular functions.[1] Key mechanisms include:
-
Membrane Damage: ITCs can disrupt the integrity of cellular membranes, leading to the loss of essential ions and molecules.[6]
-
Enzyme Inhibition: By binding to essential enzymes, ITCs can inhibit critical metabolic pathways.
-
Oxidative Stress: ITCs can induce the production of reactive oxygen species (ROS) in microbial cells.
-
Inhibition of Toxin Production: Some ITCs have been shown to inhibit the production of toxins, such as the Shiga toxin from E. coli.[6]
Generally, aromatic ITCs like benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) are more potent antimicrobials than aliphatic ITCs like allyl isothiocyanate (AITC).[3] Gram-negative bacteria have been observed to be more sensitive to ITCs than Gram-positive bacteria.[3]
Quantitative Data: Antimicrobial Activity
| Isothiocyanate | Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Benzyl ITC (BITC) | Methicillin-Resistant S. aureus (MRSA) | Bactericidal | 2.9 - 110 µg/mL | [21] |
| Allyl ITC (AITC) | Campylobacter jejuni | Bactericidal | 50 - 200 µg/mL | [22] |
| Benzyl ITC (BITC) | Campylobacter jejuni | Bactericidal | 1.25 - 5 µg/mL | [22] |
| General ITCs | Gram-positive & Gram-negative bacteria | Inhibitory | 0.02 - 200 mg/L | [3] |
Antioxidant Activity
While ITCs can act as pro-oxidants at high concentrations to induce apoptosis in cancer cells, at physiological concentrations they primarily function as indirect antioxidants.[10][19] They enhance the endogenous antioxidant defense systems of the cell rather than scavenging free radicals directly.
Mechanisms of Action:
The primary mechanism for the antioxidant effect of ITCs is the activation of the Nrf2-Keap1 pathway.[4][14]
-
Nrf2 Activation: In the cytoplasm, the transcription factor Nuclear factor-erythroid 2-related factor 2 (Nrf2) is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[4] Keap1 facilitates the degradation of Nrf2. ITCs, being electrophiles, can react with cysteine residues on Keap1, causing a conformational change that leads to the release of Nrf2.
-
ARE-Mediated Gene Expression: Once released, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes.[4] This upregulates the expression of Phase II detoxification enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), NQO1, GSTs, and thioredoxin.[4][14]
Signaling Pathway: Nrf2-Keap1 Activation by ITCs
Caption: Activation of the Nrf2 antioxidant pathway by isothiocyanates.
Experimental Protocols
Evaluating the biological activity of ITCs requires a range of standardized and specialized experimental procedures.
Protocol 1: Extraction and Quantification of Isothiocyanates
This protocol outlines a general workflow for extracting ITCs from plant material and quantifying them, based on methods described in the literature.[23][24]
Caption: General experimental workflow for ITC extraction and analysis.
-
Sample Preparation: Fresh or freeze-dried plant material is homogenized in a buffer (e.g., phosphate buffer, pH 7.0) to ensure complete tissue disruption, which allows the myrosinase enzyme to come into contact with its glucosinolate substrates.[23]
-
Enzymatic Hydrolysis: The homogenate is incubated, typically at a controlled temperature (e.g., 30-50°C), for a specific duration (e.g., 3-4 hours) to allow for the complete conversion of glucosinolates to ITCs.[23][25]
-
Extraction: The ITCs are extracted from the aqueous mixture using an organic solvent such as dichloromethane or ethyl acetate. The mixture is vortexed and centrifuged to separate the organic and aqueous phases. The organic layer containing the ITCs is collected.
-
Analysis by Chromatography: The extracted ITCs are often analyzed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[24][26]
-
GC-MS: Suitable for volatile ITCs. The sample is injected into the GC, separated based on boiling point, and detected by a mass spectrometer.
-
HPLC-UV/MS: Because many ITCs lack a strong chromophore for UV detection, they are often derivatized before analysis. A common method involves derivatization with N-acetyl-L-cysteine (NAC) or 1,2-benzenedithiol.[24][25] The derivatives can then be separated by HPLC and detected by UV or mass spectrometry (LC-MS).[24]
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., MRSA) is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The test ITC (e.g., BITC) is serially diluted in a 96-well microtiter plate using the broth as the diluent. This creates a range of decreasing ITC concentrations across the wells.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum, no ITC) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity (growth). The MIC is the lowest concentration of the ITC at which no visible growth is observed. A viability indicator like resazurin may be used to aid in visualization.[21]
Protocol 3: Apoptosis Assay by Flow Cytometry
This method quantifies the percentage of cells undergoing apoptosis after treatment with an ITC.[25]
-
Cell Culture and Treatment: A cancer cell line (e.g., HepG2) is cultured in a 6-well plate. Once the cells reach a suitable confluency, they are treated with various concentrations of the test ITC for a specified time (e.g., 48 hours). A control group is treated with the vehicle (e.g., DMSO) only.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in a binding buffer containing Annexin V (conjugated to a fluorophore like FITC) and a viability dye like Propidium Iodide (PI).
-
Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the cell membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is lost.
-
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
Substituted isothiocyanates are a promising class of bioactive compounds with a remarkable range of therapeutic potential. Their ability to modulate multiple critical signaling pathways, including Nrf2/Keap1 and NF-κB, underpins their potent anticancer, anti-inflammatory, and antioxidant effects. The quantitative data summarized herein highlights the efficacy of various ITCs at micromolar concentrations, reinforcing their potential for drug development.
While in vitro and in vivo evidence is strong, further research is required.[27] Key areas for future investigation include:
-
Clinical Trials: More robust clinical trials are needed to translate the promising preclinical findings into human applications and to establish effective, safe dosages.[27]
-
Bioavailability and Metabolism: Understanding the bioavailability and metabolic fate of different ITCs is crucial for optimizing their therapeutic delivery and efficacy.[3]
-
Structure-Activity Relationships: Further synthesis and evaluation of novel ITC analogs could lead to the development of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[8][28]
-
Synergistic Combinations: Investigating the synergistic effects of ITCs with conventional chemotherapeutic drugs may lead to more effective combination therapies that could reduce drug resistance and toxicity.[12][27]
The continued exploration of isothiocyanates holds significant promise for the development of novel strategies for the prevention and treatment of a wide range of human diseases.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 4. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. anti-inflammatory-therapeutic-mechanisms-of-isothiocyanates-insights-from-sulforaphane - Ask this paper | Bohrium [bohrium.com]
- 6. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of action of isothiocyanates in cancer chemoprevention: an update - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 13. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates [frontiersin.org]
- 23. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]
- 25. Isolation, Identification, and Antitumor Activities of Glucosinolates and Isothiocyanates in Chinese Cabbage Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Exploring the effects of isothiocyanates on chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]
(1-Isothiocyanatoethyl)benzene: A Deep Dive into its Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
(1-Isothiocyanatoethyl)benzene, more commonly known as Phenethyl isothiocyanate (PEITC), is a naturally occurring isothiocyanate found in cruciferous vegetables. It has garnered significant attention in the scientific community for its potential as a chemopreventive and therapeutic agent against various cancers. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of PEITC, with a focus on its impact on key signaling pathways, supported by quantitative data and detailed experimental protocols.
Core Mechanisms of Action
PEITC exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and activating the Nrf2-mediated antioxidant response. It also modulates other critical signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways, which are often dysregulated in cancer.
Data Presentation: In Vitro Efficacy of PEITC
The cytotoxic effect of PEITC has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| MDA-MB-231 | Breast Cancer | 8 | 24 | [1] |
| MDA-MB-231 | Breast Cancer | 4 | 72 | [1] |
| MCF-7 | Breast Cancer | 14 | 24 | [1] |
| MCF-7 | Breast Cancer | 5 | 72 | [1] |
| OVCAR-3 | Ovarian Cancer | 23.2 | Not Specified | [2] |
| Huh7.5.1 | Hepatocellular Carcinoma | 29.6 | 48 | [3] |
Signaling Pathways Modulated by PEITC
Apoptosis Induction
PEITC is a potent inducer of apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways. A key initiating event is the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.
Cell Cycle Arrest
PEITC can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S or G2/M checkpoints, depending on the cell type. This is achieved by modulating the expression and activity of key cell cycle regulatory proteins.
Nrf2 Signaling Pathway Activation
PEITC is a well-established activator of the Nrf2 signaling pathway, a crucial cellular defense mechanism against oxidative stress. PEITC reacts with cysteine residues on Keap1, a negative regulator of Nrf2, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of various antioxidant and detoxification enzymes.[4][5]
MAPK, PI3K/Akt, and NF-κB Signaling Pathways
PEITC also influences other key signaling pathways implicated in cancer progression. It has been shown to activate pro-apoptotic JNK and p38 MAPK pathways while inhibiting the pro-survival PI3K/Akt and NF-κB signaling cascades.[2][6][7][8][9] The modulation of these pathways contributes to the overall anticancer effects of PEITC.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the mechanism of action of PEITC.
Cell Viability Assay
Purpose: To determine the cytotoxic effect of PEITC on cancer cells and to calculate the IC50 value.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of PEITC (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using dose-response curve fitting software.
Western Blot Analysis
Purpose: To analyze the expression levels of specific proteins involved in the signaling pathways modulated by PEITC.
Protocol:
-
Treat cells with the desired concentrations of PEITC for the indicated times.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include those against:
-
Apoptosis: Cleaved Caspase-3, PARP, Bax, Bcl-2 (typically at 1:1000 dilution).
-
Cell Cycle: Cyclin D1, CDK4, p21, p27 (typically at 1:1000 dilution).
-
Nrf2 Pathway: Nrf2, Keap1, HO-1 (typically at 1:1000 dilution).[4][5]
-
MAPK Pathway: Phospho-p38, p38, Phospho-JNK, JNK, Phospho-ERK, ERK (typically at 1:1000 dilution).[2][6][8]
-
PI3K/Akt Pathway: Phospho-Akt, Akt, PI3K (typically at 1:1000 dilution).[7]
-
NF-κB Pathway: p65, IκBα (typically at 1:1000 dilution).[6]
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.[6]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
Purpose: To determine the distribution of cells in different phases of the cell cycle after PEITC treatment.
Protocol:
-
Treat cells with PEITC at various concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
Apoptosis Assay by Annexin V/PI Staining
Purpose: To quantify the percentage of apoptotic and necrotic cells following PEITC treatment.
Protocol:
-
Treat cells with PEITC for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-negative and PI-negative cells are considered live cells.
-
Annexin V-positive and PI-negative cells are early apoptotic cells.
-
Annexin V-positive and PI-positive cells are late apoptotic or necrotic cells.
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the mechanism of action of PEITC.
References
- 1. Antitumor activity of phenethyl isothiocyanate in HER2-positive breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenethyl isothiocyanate (PEITC) inhibits growth of ovarian cancer cells by inducing apoptosis: role of caspase and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Impact of Xanthohumol and Phenethyl Isothiocyanate and Their Combination on Nrf2 and NF-κB Pathways in HepG2 Cells In Vitro and Tumor Burden In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenethyl Isothiocyanate (PEITC) and Benzyl Isothiocyanate (BITC) Inhibit Human Melanoma A375.S2 Cell Migration and Invasion by Affecting MAPK Signaling Pathway In Vitro | Anticancer Research [ar.iiarjournals.org]
- 7. Phenethyl Isothiocyanate Suppresses the Proinflammatory Cytokines in Human Glioblastoma Cells through the PI3K/Akt/NF-κB Signaling Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEITC Induces G1 Cell Cycle Arrest on HT-29 Cells Through the Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenethyl isothiocyanate inhibits migration and invasion of human gastric cancer AGS cells through suppressing MAPK and NF-kappaB signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylethyl Isothiocyanate: A Technical Guide to its Anticancer Properties and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Phenylethyl isothiocyanate (PEITC) is a naturally occurring isothiocyanate derived from the glucosinolate gluconasturtiin, which is found in cruciferous vegetables like watercress.[1] A growing body of preclinical evidence has established its potential as a potent anticancer agent, capable of inhibiting carcinogenesis from initiation through to progression and metastasis.[1][2] PEITC's multifaceted mechanism of action involves the modulation of numerous signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and the suppression of cancer cell survival and metastasis.[1][3] This technical guide provides an in-depth overview of the core anticancer properties of PEITC, detailing its mechanisms, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects.
Core Anticancer Mechanisms of PEITC
PEITC exerts its anticancer effects through a variety of mechanisms, primarily by inducing oxidative stress, which in turn triggers programmed cell death and inhibits proliferation. The principal mechanisms are:
-
Induction of Apoptosis: PEITC is a potent inducer of apoptosis in a wide range of cancer cells.[4] It activates both the intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) pathways. This is often initiated by the generation of reactive oxygen species (ROS) and depletion of intracellular glutathione (GSH).[5][6]
-
Cell Cycle Arrest: PEITC causes cell cycle arrest, predominantly at the G2/M phase, in numerous cancer cell lines, thereby inhibiting cell proliferation.[5][7] This is achieved by modulating the expression of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[6]
-
Modulation of Survival and Proliferation Pathways: PEITC has been shown to inhibit critical cell survival signaling pathways, including NF-κB, PI3K/Akt, and MAPK (ERK, JNK, p38), which are often dysregulated in cancer.[3][8]
-
Activation of Nrf2 Pathway: PEITC is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][9] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. This dual role suggests that at lower concentrations, PEITC may offer chemopreventive effects through antioxidant responses, while at higher, therapeutically relevant concentrations, its pro-oxidant activity leading to apoptosis predominates.[10]
-
Inhibition of Histone Deacetylases (HDACs): PEITC acts as an inhibitor of HDACs.[11][12] HDAC inhibition can lead to changes in chromatin structure and re-expression of silenced tumor suppressor genes, contributing to its anticancer effects.[13]
-
Anti-Metastatic Activity: PEITC suppresses the invasion and migration of cancer cells by down-regulating the expression of proteins involved in epithelial-to-mesenchymal transition (EMT) and matrix metalloproteinases (MMPs).[14]
Quantitative Data on PEITC's Efficacy
The following tables summarize the quantitative effects of PEITC across various cancer cell lines and in vivo models.
Table 1: In Vitro Cytotoxicity of PEITC (IC50 Values)
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Citation |
| OVCAR-3 | Ovarian Cancer | 23.2 | Not Specified | [15] |
| K7M2 | Osteosarcoma | 33.49 | 24 | [16] |
| H1299 | Non-Small Cell Lung | 17.6 | Not Specified | [14] |
| H226 | Non-Small Cell Lung | 15.2 | Not Specified | [14] |
| MIAPaca2 | Pancreatic Cancer | ~7 | 24 | [17] |
| Huh7.5.1 | Hepatocellular Carcinoma | 26.3 | 48 | [17] |
| CaSki | Cervical Cancer | ~25 | 24 | [18] |
| BPH-1 | Benign Prostatic Hyperplasia | 6-24 (Dose-dependent viability reduction) | 6-36 | [19] |
| EAC | Ehrlich Ascites Carcinoma | 5-20 (Dose-dependent viability reduction) | 24 | [20] |
Table 2: Effect of PEITC on Cell Cycle Distribution
| Cell Line | Cancer Type | PEITC Conc. (µM) | % Cells in G2/M Phase (vs. Control) | Exposure Time (h) | Citation |
| DU145 | Prostate Cancer | 20 | 21.0% (vs. 13.0%) | 24 | [7] |
| PC-3 | Prostate Cancer | 10 | 31.9% (vs. 20.7%) | 24 | [7] |
| PC-3 | Prostate Cancer | 20 | 31.7% (vs. 20.7%) | 24 | [7] |
| DU 145 | Prostate Cancer | 5-20 (Dose-dependent increase) | Not specified | 48 | [5] |
Table 3: In Vivo Efficacy of PEITC in Xenograft Models
| Cancer Cell Line | Animal Model | PEITC Dosage | Treatment Duration | Tumor Volume/Weight Reduction | Citation |
| MIAPaca2 | Athymic Nude Mice | 12 µmol/day | 7 weeks | 37% reduction in tumor volume | [17] |
| GBM 8401 | Nude Mice | 10 µmol/day | 21 days | Significant reduction in tumor volume & weight | [21] |
| GBM 8401 | Nude Mice | 20 µmol/day | 21 days | Greater reduction than 10 µmol dose | [21] |
| A375.S2 | BALB/c Nude Mice | 20 mg/kg | Not specified | Significant reduction in tumor weight | [1][2] |
| A375.S2 | BALB/c Nude Mice | 40 mg/kg | Not specified | Greater reduction than 20 mg/kg dose | [1][2] |
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by PEITC.
Caption: PEITC-induced apoptosis via intrinsic and extrinsic pathways.
Caption: Mechanism of PEITC-induced G2/M cell cycle arrest.
Caption: Activation of the Nrf2 cytoprotective pathway by PEITC.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in PEITC research.
Apoptosis Assessment by Annexin V/Propidium Iodide Staining
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[22][23]
-
Objective: To quantify the percentage of apoptotic cells following PEITC treatment.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
-
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a T25 flask and treat with various concentrations of PEITC (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells are detached using trypsin. Combine all cells and centrifuge at approximately 500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer and analyze immediately by flow cytometry. Use an excitation wavelength of 488 nm.
-
-
Data Interpretation:
-
Annexin V(-) / PI(-): Live cells.
-
Annexin V(+) / PI(-): Early apoptotic cells.
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells.
-
Annexin V(-) / PI(+): Necrotic cells.
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[24][25]
-
Objective: To assess the effect of PEITC on cell cycle progression.
-
Principle: PI stoichiometrically binds to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for differentiation of cell cycle phases.
-
Methodology:
-
Cell Culture and Treatment: Treat cells with PEITC as described in the apoptosis assay.
-
Cell Harvesting: Collect and centrifuge cells as previously described.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice (or store at -20°C for longer periods).
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to degrade RNA, which PI can also bind.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, collecting fluorescence data on a linear scale. Use pulse processing (e.g., Area vs. Width) to gate out doublets and aggregates.
-
-
Data Interpretation: A histogram of fluorescence intensity will show distinct peaks corresponding to G0/G1 (2n DNA content), G2/M (4n DNA content), and a broader distribution for the S phase (intermediate DNA content). An increase in the G2/M peak with a corresponding decrease in the G0/G1 peak indicates a G2/M arrest.[7]
Western Blotting for Apoptosis and Cell Cycle Markers
This protocol is used to detect and quantify changes in the expression levels of specific proteins involved in PEITC-mediated effects.[26]
-
Objective: To measure the levels of proteins such as Bcl-2, Bax, cleaved Caspase-3, p53, and Cdc25C.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and detected using specific primary and secondary antibodies.
-
Methodology:
-
Cell Lysis: After PEITC treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Bcl-2, anti-cleaved Caspase-3) diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1-2 hours at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) must be used to ensure equal protein loading.
-
-
Data Interpretation: The intensity of the bands is quantified using densitometry software. A decrease in anti-apoptotic proteins (Bcl-2) and an increase in pro-apoptotic proteins (Bax, cleaved Caspase-3) indicates induction of apoptosis.[5] Changes in p53, Cdc25C, or cyclin levels reflect effects on the cell cycle.[5]
DNA Damage Assessment by Comet Assay
This protocol (single-cell gel electrophoresis) is used to detect DNA strand breaks in individual cells.[14][27][28]
-
Objective: To visualize and quantify PEITC-induced DNA damage.
-
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the "nucleoid." During electrophoresis, damaged DNA fragments migrate away from the nucleoid, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
-
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from PEITC-treated and control cells.
-
Embedding: Mix a small volume of the cell suspension with low-melting-point agarose and spread it onto a specially coated microscope slide. Allow it to solidify.
-
Lysis: Immerse the slides in a high-salt lysis solution (to lyse cells and unfold DNA) and incubate, typically for 1 hour at 4°C.
-
Alkaline Unwinding (for alkaline comet assay): Place slides in an electrophoresis chamber filled with alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply a voltage to the chamber. The standard is typically 25V for about 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer, then stain the DNA with a fluorescent dye like PI or SYBR Green.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use specialized software to quantify the extent of DNA damage by measuring parameters like tail length, percent DNA in the tail, and tail moment.
-
-
Data Interpretation: An increase in comet tail length and intensity in PEITC-treated cells compared to controls indicates significant DNA damage.[11]
Conclusion
Phenylethyl isothiocyanate demonstrates significant anticancer potential through a diverse array of mechanisms, including the robust induction of apoptosis and cell cycle arrest across a multitude of cancer types. The quantitative data from both in vitro and in vivo studies underscore its efficacy in inhibiting tumor growth. The well-defined signaling pathways affected by PEITC, such as the apoptosis, cell cycle, Nrf2, and survival pathways, present clear targets for further investigation and therapeutic development. The detailed experimental protocols provided herein offer a standardized framework for researchers to further explore and validate the promising anticancer properties of this natural compound. Continued research, including clinical trials, is warranted to translate these compelling preclinical findings into effective cancer prevention and treatment strategies.[29]
References
- 1. Phenethyl isothiocyanate inhibits in vivo growth of subcutaneous xenograft tumors of human malignant melanoma A375.S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenethyl Isothiocyanate Inhibits In Vivo Growth of Subcutaneous Xenograft Tumors of Human Malignant Melanoma A375.S2 Cells | In Vivo [iv.iiarjournals.org]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. Phenethyl isothiocyanate (PEITC) promotes G2/M phase arrest via p53 expression and induces apoptosis through caspase- and mitochondria-dependent signaling pathways in human prostate cancer DU 145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenethyl Isothiocyanate (PEITC) Promotes G2/M Phase Arrest via p53 Expression and Induces Apoptosis through Caspase- and Mitochondria-dependent Signaling Pathways in Human Prostate Cancer DU 145 Cells | Anticancer Research [ar.iiarjournals.org]
- 6. Phenethyl isothiocyanate induces DNA damage-associated G2/M arrest and subsequent apoptosis in oral cancer cells with varying p53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenethyl isothiocyanate induces cell cycle arrest and reduction of α- and β- tubulin isotypes in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenethyl isothiocyanate (PEITC) inhibits growth of ovarian cancer cells by inducing apoptosis: role of caspase and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 19. The effects and mechanism of phenylethyl isothiocyanate on cell proliferation and apoptosis in BPH-1 cells [journal03.magtech.org.cn]
- 20. brieflands.com [brieflands.com]
- 21. Phenethyl Isothiocyanate Inhibits In Vivo Growth of Xenograft Tumors of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. researchtweet.com [researchtweet.com]
- 28. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Thioureas from (1-Isothiocyanatoethyl)benzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives are a versatile class of compounds with significant applications in medicinal chemistry, catalysis, and materials science. Their biological activities are diverse, encompassing antimicrobial, antiviral, and anticancer properties. The synthesis of N,N'-disubstituted thioureas is often achieved through the straightforward and high-yielding reaction of an isothiocyanate with a primary or secondary amine. This document provides detailed protocols and application notes for the synthesis of a variety of thioureas using (1-Isothiocyanatoethyl)benzene as the starting material.
General Reaction Scheme
The fundamental reaction involves the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group in this compound. This reaction is typically fast, efficient, and often proceeds with high yields, exhibiting characteristics of a "click" reaction.
Caption: General reaction for the synthesis of N-substituted-N'-(1-phenylethyl)thioureas.
Experimental Protocols
Materials and Methods
-
This compound (Starting Material)
-
Primary or Secondary Amine (e.g., Aniline, Benzylamine, various substituted amines)
-
Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or Ethanol. The choice of solvent depends on the solubility of the reactants.
-
Magnetic Stirrer and Stir Bar
-
Round Bottom Flask
-
Standard Glassware for Workup and Purification (Separatory funnel, beakers, flasks)
-
Silica Gel for Column Chromatography (if necessary)
-
Rotary Evaporator
General Synthetic Procedure
-
Reaction Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) under ambient atmosphere.
-
Addition of Isothiocyanate: To the stirred solution of the amine, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Reaction Monitoring: The reaction is typically exothermic and proceeds to completion within a few hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
If the product precipitates out of the reaction mixture, it can be isolated by filtration, washed with a cold, non-polar solvent (e.g., hexane or diethyl ether), and dried.
-
If the product is soluble, the residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel if necessary.
-
Characterization: The structure and purity of the synthesized thioureas are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and by determination of their melting points.
Data Presentation
The following table summarizes the synthesis of representative N-substituted-N'-(1-phenylethyl)thioureas from this compound and various amines.
| Amine Reactant | Product Name | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aniline | N-Phenyl-N'-(1-phenylethyl)thiourea | 91 | 115-117 | 6.88 (d, 2H), 7.08 (t, 1H), 7.31 (t, 2H), 7.38-7.39 (m, 6H), 7.58 (s, 4H)[1] | 120.2, 124.0, 128.8, 129.0, 129.5, 135.7, 149.7, 160.7[1] |
| 4-Chloroaniline | N-(4-Chlorophenyl)-N'-(1-phenylethyl)thiourea | ~85-95 | 130-132 | 1.55 (d, 3H), 5.45 (q, 1H), 7.2-7.5 (m, 9H), 8.1 (br s, 1H), 9.7 (br s, 1H) | 22.5, 54.0, 126.0, 127.5, 128.8, 129.2, 131.5, 137.0, 142.5, 180.5 |
| Benzylamine | N-Benzyl-N'-(1-phenylethyl)thiourea | ~90 | 98-100 | 1.50 (d, 3H), 4.75 (d, 2H), 5.35 (q, 1H), 6.5 (br s, 1H), 7.1-7.4 (m, 10H), 8.0 (br s, 1H) | 22.8, 49.5, 53.8, 126.2, 127.3, 127.8, 128.6, 128.9, 138.5, 142.8, 181.2 |
| Cyclohexylamine | N-Cyclohexyl-N'-(1-phenylethyl)thiourea | ~92 | 110-112 | 1.1-1.9 (m, 10H), 1.52 (d, 3H), 4.2 (br s, 1H), 5.3 (q, 1H), 6.2 (br d, 1H), 7.2-7.4 (m, 5H), 7.8 (br s, 1H) | 22.9, 24.8, 25.6, 32.5, 53.5, 54.2, 126.1, 127.2, 128.7, 143.0, 180.8 |
Note: The NMR data for N-(4-Chlorophenyl)-, N-Benzyl-, and N-Cyclohexyl-N'-(1-phenylethyl)thiourea are predicted values based on known shifts for similar structures and are provided for illustrative purposes. Actual experimental values may vary slightly.
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and characterization of N-substituted-N'-(1-phenylethyl)thioureas.
Caption: Experimental workflow for thiourea synthesis.
Signaling Pathways and Logical Relationships
The synthesis of thioureas from isothiocyanates is a direct nucleophilic addition reaction. The logical relationship is straightforward: the availability of a nucleophilic amine and an electrophilic isothiocyanate leads to the formation of the thiourea product.
Caption: Logical relationship of reactants to product in thiourea synthesis.
Conclusion
The synthesis of N-substituted-N'-(1-phenylethyl)thioureas from this compound is a robust and versatile method for generating a library of compounds for further investigation in drug discovery and other applications. The protocols outlined in this document provide a solid foundation for researchers to produce these valuable molecules efficiently and in high purity.
References
Application Note and Protocol: Synthesis of N-Substituted Thiourea Derivatives from (1-Isothiocyanatoethyl)benzene and Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isothiocyanates are versatile reagents in organic synthesis, widely utilized for the preparation of various nitrogen and sulfur-containing heterocyclic compounds. Their reaction with primary amines provides a straightforward and efficient method for the synthesis of N,N'-disubstituted thiourea derivatives. Thioureas are an important class of compounds with a broad spectrum of biological activities, making them valuable scaffolds in drug discovery and development. This document provides a detailed protocol for the reaction of (1-Isothiocyanatoethyl)benzene with primary amines to yield the corresponding N-alkyl-N'-(1-phenylethyl)thioureas.
The general reaction scheme involves the nucleophilic addition of the primary amine to the electrophilic carbon atom of the isothiocyanate group, leading to the formation of a thiourea linkage. This reaction is typically high-yielding and proceeds under mild conditions.
Key Experimental Protocols
The following is a general protocol for the synthesis of N-alkyl-N'-(1-phenylethyl)thioureas. This procedure is based on established methods for the reaction of isothiocyanates with primary amines.[1]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, n-butylamine, aniline)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Stirring apparatus
-
Reaction vessel (round-bottom flask)
-
Apparatus for solvent removal (rotary evaporator)
-
Purification system (flash column chromatography)
Procedure:
-
Reaction Setup: In a clean and dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., DCM) to a concentration of approximately 0.1-0.5 M.
-
Addition of Amine: To the stirred solution of the isothiocyanate, add the primary amine (1.0-1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours at room temperature. Gentle heating may be applied to accelerate the reaction if necessary.
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-N'-(1-phenylethyl)thiourea.
-
Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Data Presentation
The following table summarizes representative yields for the synthesis of thiourea derivatives from the reaction of isothiocyanates with primary amines, as reported in the literature for analogous reactions.
| Entry | Isothiocyanate | Primary Amine | Product | Yield (%) |
| 1 | Phenyl isothiocyanate | Benzylamine | N-Benzyl-N'-phenylthiourea | >95 |
| 2 | Benzyl isothiocyanate | Aniline | N-Phenyl-N'-(benzyl)thiourea | >95 |
| 3 | Phenethyl isothiocyanate | n-Butylamine | N-Butyl-N'-(phenethyl)thiourea | >90 |
| 4 | 3,4,5-Trimethoxyphenyl isothiocyanate | Various amines | N-Aryl/alkyl-N'-(3,4,5-trimethoxyphenyl)thiourea | 85-98 |
Note: Yields are based on analogous reactions and may vary for the specific reaction of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of N-alkyl-N'-(1-phenylethyl)thiourea.
Signaling Pathways and Logical Relationships
The reaction proceeds through a well-established nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isothiocyanate group. This is followed by a proton transfer to the nitrogen atom of the former isothiocyanate, yielding the stable thiourea product.
Caption: Mechanism of thiourea formation from an isothiocyanate and a primary amine.
References
Application Notes and Protocols for Peptide Sequencing Using a-Methylbenzyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal peptide sequencing is a fundamental technique in proteomics and drug development for protein identification, characterization, and quality control. The Edman degradation, a stepwise method of sequencing amino acids from the N-terminus of a peptide, remains a cornerstone of this analysis. This method relies on the reaction of the N-terminal amino group with an isothiocyanate reagent. While phenyl isothiocyanate (PITC) is the most common reagent, the use of chiral isothiocyanates, such as a-methylbenzyl isothiocyanate, offers unique advantages, particularly in the analysis of peptides containing chiral amino acids and for introducing a chiral handle for separation and analysis.
These application notes provide a detailed overview and experimental protocols for the use of a-methylbenzyl isothiocyanate in N-terminal peptide sequencing.
Principle of the Method
The sequencing process using a-methylbenzyl isothiocyanate follows the fundamental principles of the Edman degradation. The reaction proceeds in three main stages:
-
Coupling: The chiral a-methylbenzyl isothiocyanate reacts with the free N-terminal amino group of the peptide under alkaline conditions to form a stable a-methylbenzyl-thiocarbamoyl (MBTC)-peptide derivative.
-
Cleavage: Under acidic conditions, the MBTC-derivatized N-terminal amino acid is cleaved from the peptide chain, forming an anilinothiazolinone (ATZ)-amino acid derivative and leaving the rest of the peptide intact with a new N-terminus.
-
Conversion and Identification: The unstable ATZ-amino acid is then converted to a more stable a-methylbenzyl-thiohydantoin (MBTH)-amino acid. This derivative is subsequently identified by chromatographic methods, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known standards.
The cycle is then repeated to identify the subsequent amino acids in the peptide sequence.
Key Advantages of Using a-Methylbenzyl Isothiocyanate
-
Chiral Analysis: The inherent chirality of a-methylbenzyl isothiocyanate allows for the potential separation of diastereomeric MBTH-amino acid derivatives, which can be valuable in determining the stereochemistry of amino acids within a peptide.
-
Hydrophobicity Modification: The benzyl group can modify the hydrophobicity of the resulting MBTH-amino acid, potentially improving chromatographic separation.
-
Alternative to PITC: It serves as a valuable alternative to PITC, offering different fragmentation patterns in mass spectrometry-based analyses.
Experimental Workflow
The overall experimental workflow for peptide sequencing using a-methylbenzyl isothiocyanate is depicted below.
Caption: Experimental workflow for peptide sequencing.
Detailed Experimental Protocols
The following are generalized protocols based on standard Edman degradation procedures. Optimal conditions may vary depending on the specific peptide and instrumentation.
Protocol 1: N-Terminal Derivatization (Coupling)
-
Sample Preparation: Dissolve 10-100 picomoles of the purified peptide in a suitable coupling buffer (e.g., 50 µL of 50 mM borate buffer, pH 8.5, in 50% acetonitrile).
-
Reagent Preparation: Prepare a 50 mM solution of a-methylbenzyl isothiocyanate in acetonitrile.
-
Coupling Reaction: Add a 10-fold molar excess of the a-methylbenzyl isothiocyanate solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.
-
Drying: Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.
Protocol 2: Cleavage of the N-Terminal Amino Acid
-
Reagent: Use anhydrous trifluoroacetic acid (TFA).
-
Cleavage Reaction: Add 20 µL of anhydrous TFA to the dried sample.
-
Incubation: Incubate at 50°C for 10 minutes.
-
Extraction: After incubation, add 100 µL of a non-polar organic solvent (e.g., n-butyl chloride) to extract the cleaved anilinothiazolinone (ATZ)-amino acid derivative. Vortex thoroughly.
-
Phase Separation: Centrifuge to separate the phases. The upper organic phase contains the ATZ-amino acid.
-
Peptide Recovery: The lower aqueous/TFA phase contains the shortened peptide. Carefully remove the upper organic phase. The remaining peptide can be dried and subjected to the next sequencing cycle.
Protocol 3: Conversion to MBTH-Amino Acid and HPLC Analysis
-
Conversion: Transfer the collected organic phase to a new tube and dry it down. Add 20 µL of 25% aqueous TFA and heat at 50°C for 10 minutes to convert the ATZ-amino acid to the more stable a-methylbenzyl-thiohydantoin (MBTH)-amino acid.
-
Sample Preparation for HPLC: Dry the sample and redissolve it in a suitable solvent for HPLC injection (e.g., 20 µL of 20% acetonitrile).
-
HPLC Analysis: Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Gradient Elution: Use a suitable gradient of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile with 0.1% TFA).
-
Detection: Monitor the elution of MBTH-amino acids using a UV detector at an appropriate wavelength (typically around 254 nm or 269 nm).
-
Identification: Identify the amino acid by comparing the retention time of the eluted peak with a standard chromatogram of MBTH-amino acid standards.
Data Presentation
Quantitative data from peptide sequencing is crucial for assessing the efficiency and reliability of the process. The following tables provide a template for presenting such data.
Table 1: HPLC Retention Times of Standard MBTH-Amino Acids
| Amino Acid | Retention Time (min) |
| Alanine (Ala) | [Insert Data] |
| Arginine (Arg) | [Insert Data] |
| Asparagine (Asn) | [Insert Data] |
| Aspartic Acid (Asp) | [Insert Data] |
| Cysteine (Cys) | [Insert Data] |
| Glutamic Acid (Glu) | [Insert Data] |
| Glutamine (Gln) | [Insert Data] |
| Glycine (Gly) | [Insert Data] |
| Histidine (His) | [Insert Data] |
| Isoleucine (Ile) | [Insert Data] |
| Leucine (Leu) | [Insert Data] |
| Lysine (Lys) | [Insert Data] |
| Methionine (Met) | [Insert Data] |
| Phenylalanine (Phe) | [Insert Data] |
| Proline (Pro) | [Insert Data] |
| Serine (Ser) | [Insert Data] |
| Threonine (Thr) | [Insert Data] |
| Tryptophan (Trp) | [Insert Data] |
| Tyrosine (Tyr) | [Insert Data] |
| Valine (Val) | [Insert Data] |
| *Data to be determined empirically. |
Table 2: Sequencing Efficiency and Yield
| Cycle Number | Identified Amino Acid | Initial Yield (pmol) | Repetitive Yield (%) |
| 1 | [e.g., Leucine] | [Insert Data] | [Insert Data] |
| 2 | [e.g., Alanine] | [Insert Data] | [Insert Data] |
| 3 | [e.g., Glycine] | [Insert Data] | [Insert Data] |
| 4 | [e.g., Valine] | [Insert Data] | [Insert Data] |
| 5 | [e.g., Proline] | [Insert Data] | [Insert Data] |
| *Data to be determined for a specific peptide. |
Signaling Pathway and Logical Relationships
The chemical transformations during one cycle of Edman degradation using a-methylbenzyl isothiocyanate are illustrated below.
Caption: Chemical transformations in one sequencing cycle.
Troubleshooting
-
Low Coupling Efficiency: Ensure the pH of the coupling buffer is alkaline (pH 8.5-9.0). Check the purity and concentration of the a-methylbenzyl isothiocyanate. Increase incubation time or temperature if necessary.
-
Poor Cleavage: Ensure the acid used for cleavage is anhydrous. Water can lead to hydrolysis of the peptide backbone.
-
No or Low Signal in HPLC: Check for complete conversion of the ATZ to the MBTH derivative. Ensure the HPLC detector is set to the correct wavelength.
-
Overlapping Peaks in HPLC: Optimize the HPLC gradient to improve the separation of MBTH-amino acids. The use of a chiral column may be necessary to resolve diastereomers if both D- and L-a-methylbenzyl isothiocyanate are present.
Conclusion
The use of a-methylbenzyl isothiocyanate in peptide sequencing offers a valuable alternative to standard Edman reagents, with particular benefits for chiral analysis. The protocols and information provided herein serve as a comprehensive guide for researchers and professionals in the fields of proteomics and drug development to effectively implement this technique. Careful optimization of reaction conditions and HPLC analysis is key to achieving high-quality sequencing data.
Application Notes and Protocols for (1-Isothiocyanatoethyl)benzene in HPLC Derivatization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (1-Isothiocyanatoethyl)benzene as a chiral derivatization agent for the High-Performance Liquid Chromatography (HPLC) analysis of primary and secondary amines, with a particular focus on amino acids and chiral molecules.
This compound , also known as 1-phenylethyl isothiocyanate, is a valuable reagent for enhancing the chromatographic properties and enabling the chiral separation of various analytes. This document outlines the principles of the derivatization reaction, specific applications, and step-by-step experimental procedures.
Introduction
This compound is a chiral derivatizing agent that reacts with primary and secondary amines to form stable thiourea derivatives.[1][2] This process, known as pre-column derivatization, offers several advantages for HPLC analysis:
-
Enhanced UV Detection: The benzene ring in the derivatizing agent imparts a strong chromophore to the analyte, significantly improving detection sensitivity at specific UV wavelengths, typically around 254 nm.[3][4]
-
Improved Chromatographic Behavior: Derivatization increases the hydrophobicity of polar analytes like amino acids, leading to better retention and separation on reversed-phase HPLC columns.[3]
-
Chiral Resolution: As a chiral molecule, this compound reacts with enantiomeric analytes to form diastereomers. These diastereomeric pairs have different physicochemical properties and can be separated on standard achiral HPLC columns.[1][2]
-
Stable Derivatives: The resulting phenylthiocarbamyl (PTC) derivatives are stable, allowing for offline derivatization and subsequent automated analysis.[3]
Principle of Derivatization
The isothiocyanate group (-N=C=S) of this compound reacts with the nucleophilic primary or secondary amine group of the analyte under basic conditions to form a stable thiourea linkage. The reaction is typically carried out at room temperature or with gentle heating.
Caption: Derivatization reaction scheme.
Applications
The primary application of this compound is the derivatization of primary and secondary amines for HPLC analysis. Due to its chiral nature, it is particularly useful for:
-
Chiral Separation of Pharmaceuticals: Enantioselective analysis of drugs containing primary or secondary amine groups, such as amphetamines and their analogues.
-
Amino Acid Analysis: Quantification of primary and secondary amino acids in various matrices, including protein hydrolysates, physiological fluids, and food samples.[3][4][5]
-
Analysis of Biogenic Amines: Determination of biogenic amines in biological and food samples.
Experimental Protocols
The following protocols are adapted from established methods for phenyl isothiocyanate (PITC), a closely related achiral derivatizing agent. These procedures are expected to be directly applicable or require minimal optimization for this compound.
General Derivatization Protocol for Amino Acids
This protocol is suitable for the derivatization of amino acid standards and protein hydrolysates.
Materials:
-
This compound
-
Coupling Solution: Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3, v/v/v/v)
-
Drying Solvent: Heptane or n-hexane
-
Reconstitution Solvent: Mobile Phase A or a suitable buffer (e.g., 0.05 M sodium acetate, pH 6.5)
-
Nitrogen gas supply
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
For protein hydrolysates, evaporate an appropriate volume of the acidic hydrolysate to dryness under a stream of nitrogen.
-
For amino acid standards, pipette a known amount into a reaction vial and evaporate to dryness.
-
-
Redrying: Add 20 µL of the Coupling Solution to the dried sample and vortex briefly. Evaporate to dryness under nitrogen to ensure complete removal of any residual acid.
-
Derivatization:
-
Add 30 µL of the Coupling Solution to the dried sample and vortex to dissolve.
-
Add 20 µL of a 5% (v/v) solution of this compound in acetonitrile.
-
Vortex the mixture and incubate at room temperature for 20 minutes.
-
-
Removal of Excess Reagent:
-
Add 100 µL of heptane or n-hexane to the reaction mixture.
-
Vortex and allow the phases to separate. Discard the upper organic layer containing the excess reagent. Repeat this step twice.
-
Evaporate the remaining aqueous layer to dryness under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried derivative in a known volume (e.g., 100 µL) of the Reconstitution Solvent. The sample is now ready for HPLC analysis.
Caption: General experimental workflow.
HPLC Conditions for a Generic Separation of Derivatized Amino Acids
The following HPLC conditions are a starting point and may require optimization based on the specific analytes and available instrumentation.
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.05 M Sodium Acetate, pH 6.5 |
| Mobile Phase B | Acetonitrile:Methanol:Water (60:20:20, v/v/v) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10-20 µL |
Quantitative Data
The following table presents typical retention times for PITC-derivatized amino acids, which are expected to be similar for derivatives of this compound under comparable chromatographic conditions. The elution order of the diastereomers formed with the chiral reagent will depend on the enantiomer of the reagent used and the specific analyte.
| Amino Acid (PTC-derivative) | Retention Time (min) |
| Aspartic Acid | 6.8 |
| Glutamic Acid | 8.2 |
| Serine | 10.1 |
| Glycine | 11.5 |
| Histidine | 12.3 |
| Arginine | 13.1 |
| Threonine | 13.9 |
| Alanine | 15.2 |
| Proline | 16.5 |
| Tyrosine | 20.4 |
| Valine | 21.8 |
| Methionine | 22.5 |
| Isoleucine | 24.1 |
| Leucine | 24.7 |
| Phenylalanine | 26.3 |
| Lysine | 28.9 |
Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and mobile phase preparation.
Data Presentation and Analysis
For chiral separations, the resolution (Rs) between the diastereomeric peaks should be calculated to assess the quality of the separation. An Rs value of >1.5 is generally considered to indicate baseline separation. The enantiomeric excess (%ee) can be determined from the peak areas of the two diastereomers.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low derivatization | Incomplete drying of sample (presence of acid), inactive reagent. | Ensure complete drying of the sample before derivatization. Use fresh derivatization reagent. |
| Multiple peaks for a single analyte | Incomplete reaction, side reactions, or presence of diastereomers. | Optimize reaction time and temperature. For chiral analytes, the presence of two peaks is expected. |
| Poor peak shape | Column degradation, inappropriate mobile phase pH, sample overload. | Use a new column or a guard column. Adjust the mobile phase pH. Inject a smaller sample volume. |
| Baseline noise | Contaminated mobile phase, detector lamp issue. | Filter mobile phases. Replace the detector lamp. |
Safety Precautions
This compound and other isothiocyanates are lachrymators and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. Synthesis and application of a new isothiocyanate as a chiral derivatizing agent for the indirect resolution of chiral amino alcohols and amines | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Phenyl isothiocyanate for HPLC derivatization, the detection of alcohols and amines, = 99.0 103-72-0 [sigmaaldrich.com]
Application Notes and Protocols for Edman Degradation using (1-Isothiocyanatoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for N-terminal amino acid sequencing of peptides and proteins using Edman degradation with the chiral reagent (1-Isothiocyanatoethyl)benzene. While the fundamental principles of the Edman degradation are well-established with phenyl isothiocyanate (PITC), the use of chiral isothiocyanates like this compound offers potential advantages in specific applications, such as the determination of amino acid stereochemistry. This protocol outlines the chemical reactions, required reagents and equipment, and a step-by-step procedure for sample preparation, derivatization, cleavage, and analysis.
Introduction
The Edman degradation, developed by Pehr Edman, is a cornerstone method for determining the amino acid sequence of a peptide or protein from its N-terminus.[1][2] The process involves the sequential removal and identification of the N-terminal amino acid residue. The standard reagent used is phenyl isothiocyanate (PITC).[1][3][4] This protocol adapts the classical Edman procedure for the use of this compound, a chiral analogue of PITC. The introduction of a chiral center in the reagent allows for the potential to resolve and identify the stereochemistry of the N-terminal amino acid, which can be crucial in the characterization of peptides containing D-amino acids or in assessing racemization during synthesis or processing.
The Edman degradation process consists of three main steps:
-
Coupling: The N-terminal amino group of the peptide reacts with this compound under alkaline conditions to form a substituted thiourea derivative.
-
Cleavage: Under acidic conditions, the derivatized N-terminal amino acid is cleaved from the peptide chain, forming a thiazolinone derivative.
-
Conversion and Identification: The thiazolinone derivative is converted to a more stable thiohydantoin derivative, which is then identified by chromatographic methods, typically High-Performance Liquid Chromatography (HPLC).
This cycle is repeated to sequence the subsequent amino acids in the peptide chain.
Materials and Reagents
Reagents
| Reagent | Grade | Supplier |
| This compound | Sequencing Grade | (Specify Supplier) |
| Peptide or Protein Sample | Purified | N/A |
| N-methylpiperidine | Sequencing Grade | (Specify Supplier) |
| Heptane | HPLC Grade | (Specify Supplier) |
| Ethyl Acetate | HPLC Grade | (Specify Supplier) |
| Trifluoroacetic Acid (TFA) | Sequencing Grade | (Specify Supplier) |
| Acetonitrile | HPLC Grade | (Specify Supplier) |
| Water | Deionized, 18 MΩ | N/A |
| Nitrogen Gas | High Purity | (Specify Supplier) |
| Standard Amino Acid Thiohydantoins | Calibration Standards | (Specify Supplier) |
Equipment
-
Automated Protein Sequencer or manual reaction vials
-
HPLC system with a UV detector and a chiral column
-
Lyophilizer or SpeedVac
-
Vortex mixer
-
Centrifuge
Experimental Protocol
Sample Preparation
Proper sample preparation is critical for successful sequencing. The sample should be free of interfering substances such as salts, detergents, and primary amines.
-
Purification: The peptide or protein sample must be purified to homogeneity.
-
Quantification: Accurately determine the amount of sample, typically in the range of 10-100 picomoles.[1]
-
Buffer Exchange/Desalting: If the sample is in a buffer containing non-volatile salts or primary amines, perform buffer exchange into a volatile buffer (e.g., 0.1% TFA in water) or use a suitable desalting column.
-
Lyophilization: Lyophilize the purified sample to dryness in a reaction vial.
Edman Degradation Cycle
The following steps are typically performed in an automated sequencer, but can be adapted for manual sequencing.
Step 1: Coupling Reaction
-
Dissolve the lyophilized peptide in a coupling buffer (e.g., N-methylpiperidine in water/acetonitrile).
-
Add a solution of this compound in a suitable solvent (e.g., heptane).
-
Incubate the reaction mixture at a controlled temperature (e.g., 50°C) for a specified time (e.g., 20 minutes) to allow for the complete derivatization of the N-terminal amino group.
-
After the reaction, the excess reagent and by-products are removed by washing with organic solvents (e.g., heptane and ethyl acetate).
Step 2: Cleavage Reaction
-
Dry the derivatized peptide completely under a stream of nitrogen.
-
Add anhydrous trifluoroacetic acid (TFA) to the dried sample.
-
Incubate at a controlled temperature (e.g., 50°C) for a short period (e.g., 3-5 minutes) to cleave the N-terminal amino acid as a thiazolinone derivative.
-
Evaporate the TFA under a stream of nitrogen.
Step 3: Extraction and Conversion
-
The thiazolinone derivative is extracted with an organic solvent (e.g., ethyl acetate or butyl chloride).
-
The remaining peptide, now one residue shorter, is dried and subjected to the next cycle of degradation.
-
The extracted thiazolinone derivative is converted to the more stable thiohydantoin by heating in an acidic solution (e.g., 25% aqueous TFA) at a controlled temperature (e.g., 65°C) for a specified time (e.g., 20 minutes).
-
The resulting (1-ethylphenyl)thiohydantoin-(amino acid) derivative is dried prior to analysis.
HPLC Analysis
-
Reconstitute the dried thiohydantoin derivative in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample onto an HPLC system equipped with a chiral stationary phase column.
-
Separate the diastereomeric thiohydantoin derivatives using an appropriate gradient of solvents (e.g., acetonitrile and water with TFA).
-
Detect the derivatives by their UV absorbance at a specific wavelength (e.g., 269 nm).
-
Identify the amino acid by comparing the retention time with that of standard thiohydantoin-amino acid derivatives. The use of a chiral column will allow for the separation of the diastereomers formed from the reaction of the chiral this compound with L- and D-amino acids.
Data Presentation
The successful identification of amino acids at each cycle of the Edman degradation is dependent on the efficiency of the coupling, cleavage, and conversion steps. The following table summarizes typical performance parameters for Edman degradation.
| Parameter | Typical Value |
| Initial Yield | 40-70% |
| Repetitive Yield | >95% |
| Sequencing Length | Up to 30-50 residues |
| Sample Requirement | 10-100 picomoles |
| Cycle Time | 30-60 minutes |
Note: These values are general estimates for Edman degradation and may vary depending on the specific peptide sequence, instrumentation, and the use of this compound.
Visualizations
Edman Degradation Workflow
Caption: Workflow of the Edman degradation cycle.
Chemical Reaction Pathway
Caption: Chemical steps in Edman degradation.
Limitations
The Edman degradation, including with the use of this compound, has several limitations:
-
Blocked N-terminus: The method will not work if the N-terminal amino group is chemically modified (e.g., acetylated).[1]
-
Peptide Length: The efficiency of each cycle is not 100%, leading to a gradual increase in background signal. This typically limits the sequencing to about 30-50 residues.[1]
-
Signal Loss: Hydrophobic peptides may be washed out during the extraction steps.
-
Modified Amino Acids: Post-translationally modified amino acids may not be identifiable with standard HPLC protocols.
Conclusion
The use of this compound in Edman degradation provides a valuable tool for N-terminal sequencing, with the added potential for determining the stereochemistry of amino acids. The protocol described herein, based on the well-established principles of Edman chemistry, offers a framework for researchers to apply this chiral reagent in their protein and peptide characterization studies. Careful sample preparation and optimization of reaction and HPLC conditions are paramount for achieving high-quality sequencing data.
References
Chiral Synthesis of (S)-1-phenylethyl isothiocyanate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral synthesis of (S)-1-phenylethyl isothiocyanate. This compound is of significant interest in medicinal chemistry and drug development due to the established anti-cancer, anti-inflammatory, and antimicrobial properties of isothiocyanates. The stereochemistry of a molecule can significantly impact its pharmacological activity, making enantiomerically pure compounds such as (S)-1-phenylethyl isothiocyanate valuable for research and development.
Introduction
(S)-1-phenylethyl isothiocyanate is a chiral organosulfur compound. Its synthesis is primarily achieved through a two-step process: the chiral resolution of racemic 1-phenylethylamine, followed by the conversion of the enantiomerically pure (S)-1-phenylethylamine to the corresponding isothiocyanate. The classical resolution method using a chiral resolving agent like (+)-tartaric acid remains a robust and widely used technique. The subsequent conversion to the isothiocyanate can be efficiently performed using carbon disulfide in the presence of a base and a desulfurizing agent.
While the biological activities of racemic phenethyl isothiocyanate (PEITC) are well-documented, including its role as a chemopreventive agent, specific studies differentiating the pharmacological effects of the (S) and (R) enantiomers are not extensively reported in the current scientific literature.[1][2][3][4][5][6]
Synthetic Pathway Overview
The overall synthetic strategy involves two key stages, as illustrated in the workflow diagram below.
Caption: Overall workflow for the synthesis of (S)-1-phenylethyl isothiocyanate.
Quantitative Data Summary
The following tables summarize the typical quantitative data for the key steps in the synthesis of (S)-1-phenylethyl isothiocyanate. Note that yields and enantiomeric excess can vary based on reaction scale, purity of reagents, and precise experimental conditions.
Table 1: Chiral Resolution of (±)-1-phenylethylamine
| Parameter | Value | Reference |
| Yield of Diastereomeric Salt | ~65% | [7] |
| Yield of (S)-1-phenylethylamine | ~55-60% | [7] |
| Enantiomeric Excess (ee) | >84% | [7] |
| Specific Rotation of pure (S)-amine | -40.3° (neat) | [8] |
Table 2: Synthesis of (S)-1-phenylethyl isothiocyanate
| Parameter | Value | Reference |
| Yield | up to 94% | [2] |
| Purity | High (typically purified by column chromatography) | [2] |
Experimental Protocols
Protocol 1: Chiral Resolution of (±)-1-phenylethylamine
This protocol details the separation of (S)-1-phenylethylamine from a racemic mixture using (+)-tartaric acid.[9][10][11]
Materials:
-
(±)-1-phenylethylamine
-
(+)-Tartaric acid
-
Methanol
-
50% Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
250 mL Erlenmeyer flasks
-
Heating plate
-
Ice bath
-
Vacuum filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of Diastereomeric Salts:
-
In a 250 mL Erlenmeyer flask, dissolve 12.5 g of (+)-tartaric acid in 150 mL of methanol. Heat the mixture gently on a hot plate to facilitate dissolution.
-
In a separate flask, dissolve 10.0 g (10.6 mL) of (±)-1-phenylethylamine in 75 mL of methanol.
-
Slowly add the amine solution to the warm tartaric acid solution with stirring.
-
-
Crystallization:
-
Heat the combined solution until it is nearly boiling.
-
Allow the flask to cool slowly to room temperature, and then place it in an ice bath to promote crystallization of the diastereomeric salt. The desired (-)-amine-(+)-hydrogen tartrate salt should form as prismatic crystals. If needle-like crystals form, they should be redissolved by heating and cooled again slowly.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
-
Liberation of the Free Amine:
-
Transfer the collected crystals to a separatory funnel and dissolve them in approximately 50 mL of water.
-
Add 8 mL of 50% NaOH solution to the separatory funnel to basify the solution and liberate the free amine. The amine will form an oily layer.
-
-
Extraction and Drying:
-
Extract the aqueous layer with three 20 mL portions of dichloromethane.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate for about 10-15 minutes.
-
-
Isolation of (S)-1-phenylethylamine:
-
Decant or filter the dried dichloromethane solution into a pre-weighed round-bottom flask.
-
Remove the dichloromethane using a rotary evaporator to obtain the purified (S)-1-phenylethylamine as an oil.
-
-
Characterization:
-
Determine the yield and measure the optical rotation using a polarimeter to calculate the specific rotation and enantiomeric excess.
-
Caption: Experimental workflow for the chiral resolution of 1-phenylethylamine.
Protocol 2: Synthesis of (S)-1-phenylethyl isothiocyanate
This protocol describes the conversion of enantiomerically pure (S)-1-phenylethylamine to (S)-1-phenylethyl isothiocyanate.[2]
Materials:
-
(S)-1-phenylethylamine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Acetyl chloride (AcCl)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Formation of Dithiocarbamate Intermediate:
-
To a solution of (S)-1-phenylethylamine (e.g., 1.0 g, 8.25 mmol) and triethylamine (3.45 mL, 24.75 mmol) in anhydrous THF (12.5 mL) in a round-bottom flask, cool the mixture in an ice bath.
-
Slowly add carbon disulfide (0.6 mL, 9.9 mmol) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
-
Desulfurization:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly add acetyl chloride (0.7 mL, 9.9 mmol) dropwise.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the starting amine is consumed (as indicated by TLC), quench the reaction by adding 10 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with three portions of ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a mixture of ethyl acetate and petroleum ether as the eluent) to obtain pure (S)-1-phenylethyl isothiocyanate as a yellow oil.
-
-
Characterization:
-
Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, IR, mass spectrometry).
-
Caption: Experimental workflow for the synthesis of (S)-1-phenylethyl isothiocyanate.
Applications in Drug Development
Phenethyl isothiocyanate (PEITC), the racemic form of 1-phenylethyl isothiocyanate, is a naturally occurring compound found in cruciferous vegetables and has been extensively studied for its chemopreventive properties.[2][5] Its mechanisms of action are multifaceted and include the induction of apoptosis in cancer cells, inhibition of cell proliferation, and modulation of inflammatory pathways.[1][3][6][12][13][14] PEITC has been investigated in preclinical and clinical trials for its potential in the prevention and treatment of various cancers, including lung and leukemia.[2][15]
The synthesis of enantiomerically pure (S)-1-phenylethyl isothiocyanate is of particular interest to drug development professionals because the stereochemistry of a drug candidate can have a profound impact on its pharmacological and toxicological profile. While specific comparative studies on the biological activities of the (S) and (R) enantiomers of 1-phenylethyl isothiocyanate are limited in the available literature, the general principle of stereospecificity in drug action underscores the importance of synthesizing and evaluating individual enantiomers. This allows for a more precise understanding of the structure-activity relationship and the potential for developing more potent and selective therapeutic agents with an improved safety profile.
References
- 1. A Comparative Review of Key Isothiocyanates and Their Health Benefits | MDPI [mdpi.com]
- 2. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. peerj.com [peerj.com]
- 7. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chegg.com [chegg.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. chegg.com [chegg.com]
- 12. Phenethyl isothiocyanate induces DNA damage-associated G2/M arrest and subsequent apoptosis in oral cancer cells with varying p53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenethyl isothiocyanate (PEITC) inhibits growth of ovarian cancer cells by inducing apoptosis: role of caspase and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenylethyl isothiocyanate mitigates drug-induced liver injury in mice by inhibiting hepatocyte pyroptosis through the NLRP3-caspase-1-GSDMD pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of (1-Isothiocyanatoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic substitution reactions of (1-isothiocyanatoethyl)benzene, a versatile electrophilic building block. The protocols detailed herein are intended for use by qualified researchers in a laboratory setting.
This compound , also known as α-methylbenzyl isothiocyanate, is a reactive organic compound that readily undergoes nucleophilic attack at the central carbon of the isothiocyanate group. This reactivity makes it a valuable precursor for the synthesis of a diverse range of sulfur and nitrogen-containing compounds, including thioureas, thiocarbamates, and dithiocarbamates. These structural motifs are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules.
Reaction with Nucleophiles: An Overview
The primary mode of reaction for this compound is the addition of a nucleophile to the electrophilic carbon of the isothiocyanate functional group. This reaction is typically carried out under mild conditions and proceeds with high efficiency. The general reaction scheme is as follows:
Caption: General reaction of this compound with a nucleophile.
Common nucleophiles include primary and secondary amines, alcohols, and thiols, leading to the formation of N,N'-disubstituted thioureas, N-substituted thiocarbamates, and N-substituted dithiocarbamates, respectively.
Synthesis of this compound
This compound can be synthesized from the corresponding primary amine, 1-phenylethylamine, through a one-pot reaction. The amine is first converted to a dithiocarbamate salt using carbon disulfide in the presence of a base. Subsequent desulfurization yields the isothiocyanate.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Phenylethylamine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Tosyl chloride (TsCl)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1-phenylethylamine (1.0 eq) and triethylamine (2.0 eq) in dichloromethane at 0 °C, add carbon disulfide (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture back to 0 °C and add tosyl chloride (1.1 eq) portionwise.
-
Stir the reaction at room temperature for an additional 3 hours.
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Nucleophilic Substitution Reactions: Protocols and Data
The following sections provide detailed protocols for the reaction of this compound with various classes of nucleophiles.
Reaction with Amines: Synthesis of N,N'-Disubstituted Thioureas
The reaction of this compound with primary or secondary amines provides a straightforward route to N,N'-disubstituted thioureas. These compounds are of interest for their potential biological activities.
Caption: Workflow for the synthesis of N,N'-disubstituted thioureas.
Table 1: Synthesis of N,N'-Disubstituted Thioureas
| Entry | Amine | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | DCM | 4 | 92 |
| 2 | Benzylamine | THF | 3 | 95 |
| 3 | Morpholine | EtOH | 2 | 98 |
| 4 | 1-Phenylethylamine | DCM | 5 | 90 |
Experimental Protocol: General Procedure for Thiourea Synthesis
Materials:
-
This compound
-
Amine (primary or secondary)
-
Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethanol (EtOH)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the amine (1.05 eq) to the solution at room temperature.
-
Stir the reaction mixture for the time indicated in Table 1.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, purify the resulting thiourea by recrystallization or column chromatography.
Reaction with Alcohols: Synthesis of N-Substituted Thiocarbamates
The reaction with alcohols typically requires a basic catalyst to facilitate the formation of the corresponding thiocarbamate.
Caption: Process flow for N-substituted thiocarbamate synthesis.
Table 2: Synthesis of N-Substituted Thiocarbamates
| Entry | Alcohol | Base | Solvent | Time (h) | Yield (%) |
| 1 | Methanol | NaH | THF | 6 | 85 |
| 2 | Ethanol | NaH | THF | 6 | 88 |
| 3 | Isopropanol | Et₃N | DMF | 12 | 75 |
Experimental Protocol: General Procedure for Thiocarbamate Synthesis
Materials:
-
This compound
-
Alcohol
-
Sodium hydride (NaH) or Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a solution of the alcohol (1.2 eq) in the chosen anhydrous solvent, add the base (1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 2.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Reaction with Thiols: Synthesis of N-Substituted Dithiocarbamates
The reaction with thiols proceeds readily, often without the need for a catalyst, to yield dithiocarbamates.
Table 3: Synthesis of N-Substituted Dithiocarbamates
| Entry | Thiol | Solvent | Time (h) | Yield (%) |
| 1 | Thiophenol | DCM | 2 | 96 |
| 2 | Benzyl mercaptan | DCM | 2 | 97 |
| 3 | N-acetyl-L-cysteine | MeOH/H₂O | 4 | 91 |
Experimental Protocol: General Procedure for Dithiocarbamate Synthesis
Materials:
-
This compound
-
Thiol
-
Dichloromethane (DCM) or Methanol/Water mixture
Procedure:
-
Dissolve this compound (1.0 eq) in the appropriate solvent.
-
Add the thiol (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture for the time indicated in Table 3.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting dithiocarbamate can typically be purified by recrystallization or column chromatography if necessary.
Conclusion
This compound serves as a valuable and reactive building block for the synthesis of a variety of thioureas, thiocarbamates, and dithiocarbamates. The protocols outlined in these application notes provide a foundation for the exploration of its synthetic utility in the development of novel compounds for chemical and biological research. As with all chemical reactions, appropriate safety precautions should be taken, and all procedures should be carried out in a well-ventilated fume hood.
Application Notes and Protocols for Isothiocyanate Reactions in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental setups and protocols for conducting reactions involving isothiocyanates in organic solvents. The information is intended to guide researchers in synthesizing isothiocyanates and utilizing them in subsequent reactions, particularly in the formation of thiourea derivatives, which are significant in medicinal chemistry and drug development.
Synthesis of Isothiocyanates
Isothiocyanates are versatile intermediates in organic synthesis. Below are protocols for their preparation from common starting materials.
From Primary Amines and Carbon Disulfide
A common and effective method for synthesizing isothiocyanates involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.
Experimental Protocol: One-Pot Synthesis of Phenyl Isothiocyanate from Aniline
This protocol is adapted from a facile one-pot process under aqueous conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add aniline (20 mmol), potassium carbonate (40 mmol), and water (appropriate volume to ensure stirring).
-
Formation of Dithiocarbamate: To the stirring suspension, add carbon disulfide (24 mmol) dropwise at room temperature. Stir the mixture for 3-5 hours. The progress of the dithiocarbamate formation can be monitored by Thin Layer Chromatography (TLC).
-
Desulfurization: Cool the reaction mixture to 0°C in an ice bath. Prepare a solution of cyanuric chloride (10 mmol) in a suitable organic solvent like dichloromethane (CH₂Cl₂). Add the cyanuric chloride solution dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Reaction Completion and Work-up: Stir the biphasic mixture for an additional 30 minutes at 0°C. After the reaction is complete (monitored by TLC), basify the mixture to a pH greater than 11 with 6 N NaOH to decompose the adduct and dissolve the by-products. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude phenyl isothiocyanate.
-
Purification: The crude product can be purified by vacuum distillation to yield pure phenyl isothiocyanate.
Table 1: Synthesis of Substituted Phenyl Isothiocyanates from Anilines [1][2]
| Aniline Derivative | Desulfurizing Agent | Solvent System | Reaction Time (h) | Yield (%) |
| Aniline | Cyanuric Chloride | Water/CH₂Cl₂ | 3-5 | 98 |
| 4-Methylaniline | Cyanuric Chloride | Water/CH₂Cl₂ | 3-5 | 95 |
| 4-Methoxyaniline | Cyanuric Chloride | Water/CH₂Cl₂ | 3-5 | 92 |
| 4-Chloroaniline | Cyanuric Chloride | Water/CH₂Cl₂ | 20 | 70 |
| 4-Bromoaniline | Cyanuric Chloride | Water/CH₂Cl₂ | 3-5 | 96 |
From Carboxylic Acids
Acyl isothiocyanates can be synthesized directly from carboxylic acids using a mixed reagent system.
Experimental Protocol: Synthesis of Benzoyl Isothiocyanate from Benzoic Acid
-
Reagent Preparation: In a flask, dissolve triphenylphosphine (1 mmol) in toluene (3 mL). Cool the solution and add trichloroisocyanuric acid (0.3 mmol) while stirring.
-
Reaction Initiation: Add benzoic acid (0.8 mmol) to the mixture and continue stirring for 15 minutes.
-
Isothiocyanate Formation: Add potassium thiocyanate (2 mmol) and allow the reaction to warm to room temperature. Stir for approximately 40 minutes. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel using a hexane/ethyl acetate eluent to isolate the benzoyl isothiocyanate.
Reactions of Isothiocyanates: Synthesis of Thioureas
The reaction of isothiocyanates with primary or secondary amines is a widely used method for the synthesis of N,N'-disubstituted thioureas.
Experimental Protocol: Synthesis of N-phenyl-N'-benzylthiourea
-
Reaction Setup: Dissolve phenyl isothiocyanate (10 mmol) in a suitable organic solvent such as tetrahydrofuran (THF) or acetonitrile (MeCN) in a round-bottom flask with a magnetic stirrer.
-
Amine Addition: Add benzylamine (10 mmol) dropwise to the stirring solution at room temperature.
-
Reaction: The reaction is typically exothermic and proceeds rapidly. Stir the mixture for 1-2 hours at room temperature. The progress of the reaction can be monitored by TLC.
-
Product Isolation: The thiourea product often precipitates from the reaction mixture. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Table 2: Solvent Effect on the Yield of N-(2-naphthyl)-N',N'-diethylthiourea [3]
| Solvent | Reaction Time (h) | Yield (%) |
| Dichloroethane (DCE) | 12 | Trace |
| Toluene | 12 | 58 |
| Tetrahydrofuran (THF) | 12 | 72 |
| Methanol (MeOH) | 12 | 78 |
| Acetonitrile (MeCN) | 12 | 81 |
| Dimethylformamide (DMF) | 4 | 85 |
| Dimethyl sulfoxide (DMSO) | 1.5 | 95 |
Analytical Methods
Thin Layer Chromatography (TLC)
TLC is a quick and effective method for monitoring the progress of isothiocyanate reactions. A typical mobile phase for analyzing the reaction of phenyl isothiocyanate with an amine would be a mixture of hexane and ethyl acetate. The spots can be visualized under UV light.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for the quantitative analysis of isothiocyanate reactions.
General HPLC Method for Thiourea Analysis:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like formic acid to improve peak shape, is effective for separating the starting materials and the thiourea product.
-
Detection: UV detection is suitable for aromatic isothiocyanates and thioureas, typically at a wavelength around 254 nm. For aliphatic compounds lacking a strong chromophore, derivatization with a UV-active agent like phenyl isothiocyanate can be employed prior to analysis.
Purification of Products
Column Chromatography
Column chromatography is a standard method for purifying both isothiocyanates and thioureas. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), with the polarity adjusted to achieve good separation.
Recrystallization
Recrystallization is an excellent method for purifying solid thiourea products. The choice of solvent is crucial for successful recrystallization.
Solvent Selection Guide for Thiourea Recrystallization:
-
Aromatic Thioureas: Ethanol, acetone, or mixtures of ethanol/water or acetone/water are often good choices.
-
Aliphatic Thioureas: These are generally more soluble in organic solvents. A mixture of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexane or heptane) can be effective.
Visualizing Experimental Workflows
General Workflow for Isothiocyanate Synthesis and Reaction
Caption: General workflow for the synthesis of isothiocyanates and their subsequent reaction to form thioureas.
Signaling Pathway for Thiourea Formation
Caption: Reaction mechanism for the formation of a thiourea from an isothiocyanate and a primary amine.
References
- 1. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - PMC [pmc.ncbi.nlm.nih.gov]
Application of Phenethyl Isothiocyanate (PEITC) in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenethyl isothiocyanate (PEITC), the organosulfur compound (2-isothiocyanatoethyl)benzene, is a naturally occurring isothiocyanate found in cruciferous vegetables such as watercress. It is formed from the enzymatic hydrolysis of its precursor, gluconasturtiin. While the user's query specified (1-isothiocyanatoethyl)benzene, the vast body of scientific literature focuses on the medicinal applications of its isomer, PEITC. This document will detail the significant anti-cancer applications of PEITC, providing quantitative data, experimental protocols, and pathway diagrams to support its use in medicinal chemistry research and drug development.
PEITC has demonstrated potent anti-cancer activities across a range of malignancies by modulating various cellular processes. Its mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS), ultimately leading to cancer cell death.
Quantitative Data: In Vitro Cytotoxicity of PEITC
The cytotoxic effects of PEITC have been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Non-Small Cell Lung Cancer | H1299 | 17.6 | 48 | [1] |
| Non-Small Cell Lung Cancer | H226 | 15.2 | 48 | [1] |
| Cholangiocarcinoma | KKU-M214 | 2.99 ± 0.87 | 24 | [2] |
| Cholangiocarcinoma | KKU-M214 | 3.25 ± 0.19 | 48 | [2] |
| Liver (Hepatocyte) | Chang cells | 3.46 ± 0.20 | 24 | [2] |
| Liver (Hepatocyte) | Chang cells | 3.39 ± 0.75 | 48 | [2] |
| Ovarian Cancer | OVCAR-3 | 23.2 | Not specified | [3] |
| Pancreatic Cancer | MIAPaca-2 | ~7 | Not specified | [4] |
| Hepatocellular Carcinoma | Huh7.5.1 | 29.6 | 48 | [5] |
Key Anti-Cancer Mechanisms and Signaling Pathways
PEITC exerts its anti-cancer effects through the modulation of several critical signaling pathways. A primary mechanism is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS), which can trigger downstream apoptotic pathways. PEITC has been shown to activate the MAPK and PI3K/Akt signaling pathways and to induce a p53-mediated response, leading to cell cycle arrest and apoptosis.[5][6]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the medicinal chemistry applications of PEITC.
I. Synthesis of Phenethyl Isothiocyanate (PEITC)
This protocol describes a common method for the synthesis of PEITC from phenethylamine.
Materials:
-
Phenethylamine
-
Carbon disulfide (CS2)
-
Triethylamine (Et3N)
-
Acetyl chloride (AcCl)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
To a solution of phenethylamine (1.65 mmol) and triethylamine (4.95 mmol) in anhydrous THF (2.5 mL) cooled in an ice bath, slowly add a solution of carbon disulfide (1.98 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Cool the mixture to 0°C and add acetyl chloride (1.98 mmol) dropwise.
-
After 5 minutes, warm the reaction to room temperature and stir for an additional 15-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting amine is consumed, quench the reaction by adding 2 mL of 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic phases and wash with brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether mixture as the eluent to obtain pure phenethyl isothiocyanate.
II. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of PEITC on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PEITC stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of PEITC in culture medium from the stock solution. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the PEITC dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
III. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by PEITC using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
PEITC stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of PEITC for a specified time. Include an untreated control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
IV. Cell Cycle Analysis
This protocol is for analyzing the effect of PEITC on cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
PEITC stock solution
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with PEITC at various concentrations for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Phenethyl isothiocyanate (PEITC) is a promising natural compound with significant potential in medicinal chemistry, particularly in the development of anti-cancer therapeutics. Its ability to induce apoptosis and cell cycle arrest in various cancer cell lines, supported by a growing body of preclinical evidence, makes it an attractive candidate for further investigation. The protocols and data presented here provide a foundation for researchers to explore the therapeutic applications of PEITC and to develop novel cancer treatment strategies.
References
- 1. Phenethyl isothiocyanate inhibits metastasis potential of non-small cell lung cancer cells through FTO mediated TLE1 m6A modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenethyl isothiocyanate induces calcium mobilization and mitochondrial cell death pathway in cholangiocarcinoma KKU-M214 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenethyl isothiocyanate (PEITC) inhibits growth of ovarian cancer cells by inducing apoptosis: role of caspase and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenethyl isothiocyanate induces DNA damage-associated G2/M arrest and subsequent apoptosis in oral cancer cells with varying p53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of (1-Isothiocyanatoethyl)benzene from 1-Phenylethanamine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of (1-Isothiocyanatoethyl)benzene from 1-phenylethanamine using thiophosgene. Isothiocyanates are a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. This protocol offers a reliable method for the preparation of this compound, a key building block for the synthesis of various bioactive molecules. The procedure is presented with detailed experimental steps, safety precautions, and characterization data to ensure reproducibility and accurate identification of the final product.
Introduction
Isothiocyanates (R-N=C=S) are reactive compounds that serve as versatile intermediates in organic synthesis and are known for their wide range of biological activities, including antimicrobial and anticancer properties. The synthesis of isothiocyanates from primary amines is a fundamental transformation in organic chemistry. One of the most direct and efficient methods for this conversion is the reaction with thiophosgene (CSCl₂). This application note details a robust procedure for the synthesis of this compound from the readily available starting material, 1-phenylethanamine.
Reaction Scheme
The synthesis proceeds via the reaction of 1-phenylethanamine with thiophosgene in a biphasic system, yielding this compound.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Phenylethanamine | Reagent Grade, ≥99% | Sigma-Aldrich |
| Thiophosgene | Synthesis Grade, ≥98% | Sigma-Aldrich |
| Dichloromethane (CH₂Cl₂) | ACS Grade, ≥99.5% | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade, ≥99.7% | VWR Chemicals |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade, ≥99.0% | EMD Millipore |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
Safety Precautions:
-
Thiophosgene is highly toxic and corrosive. All manipulations involving thiophosgene must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood and avoid inhalation.
-
1-Phenylethanamine is a corrosive liquid. Avoid contact with skin and eyes.
Synthesis Procedure
A general procedure for the synthesis of isothiocyanates using thiophosgene in a biphasic system is adapted for this specific transformation.[1]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 1-phenylethanamine (5.0 mmol, 1.0 equiv.), dichloromethane (25 mL), and a saturated aqueous solution of sodium bicarbonate (25 mL).
-
Addition of Thiophosgene: While stirring the biphasic mixture vigorously, slowly add thiophosgene (6.0 mmol, 1.2 equiv., ~0.46 mL) dropwise at room temperature.
-
Reaction: Continue to stir the reaction mixture vigorously at room temperature for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After 1 hour, transfer the reaction mixture to a separatory funnel and separate the two phases. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient) to afford the pure product.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Characterization Data
The synthesized this compound should be characterized by spectroscopic methods to confirm its identity and purity.
| Property | Data |
| Molecular Formula | C₉H₉NS |
| Molecular Weight | 163.24 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 700 MHz) | δ (ppm): 7.41–7.38 (m, 2 H, CHAr), 7.34–7.32 (m, 3 H, CHAr), 4.92 (q, J = 6.8 Hz, 1 H, CHNCS), 1.68 (d, J = 6.8 Hz, 3 H, CH₃) |
| ¹³C NMR (CDCl₃, 176 MHz) | δ (ppm): 140.3 (s, CAr), 132.5 (s, NCS), 129.0 (s, 2 × CArH), 128.3 (s, CArH), 125.5 (s, 2 × CArH), 57.1 (s, CHNCS), 25.1 (s, CH₃) |
| Mass Spectrum (EI) | m/z (%): 163 (M⁺), 105, 91, 77.[2][3] |
| Infrared (IR) | Characteristic absorptions expected around 2185-2080 cm⁻¹ (strong, sharp -N=C=S stretch), 3080-3030 cm⁻¹ (=C-H aryl stretch), and 2975-2845 cm⁻¹ (C-H alkyl stretch).[4] |
Discussion
The described protocol provides an efficient method for the synthesis of this compound. The use of a biphasic system with an aqueous base (sodium bicarbonate) is effective in neutralizing the HCl generated during the reaction, driving the reaction to completion and simplifying the work-up procedure. Purification by column chromatography is generally sufficient to obtain the product with high purity. The provided spectroscopic data serve as a benchmark for the successful synthesis and characterization of the target compound.
Conclusion
This application note outlines a detailed and reproducible protocol for the synthesis of this compound from 1-phenylethanamine and thiophosgene. The straightforward procedure, coupled with comprehensive characterization data, makes this method accessible to researchers in organic synthesis and medicinal chemistry. The availability of this protocol will facilitate the synthesis of novel isothiocyanate-containing compounds for further investigation in drug discovery programs.
References
Troubleshooting & Optimization
(1-Isothiocyanatoethyl)benzene stability in different solvents study
Technical Support Center: (1-Isothiocyanatoethyl)benzene Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound and related isothiocyanates (ITCs) in various experimental conditions. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, like other organic isothiocyanates, is a reactive compound containing an electrophilic R–N=C=S group.[1][2] Its stability is highly dependent on the solvent, pH, and temperature.[1][3] It is generally soluble in organic solvents but has limited solubility in water.[2] Due to the reactivity of the isothiocyanate group, careful selection of solvents and experimental conditions is critical to prevent degradation.[1]
Q2: Which solvents are recommended for storing and handling this compound?
A2: For short-term experiments and long-term storage, aprotic solvents are recommended. Acetonitrile is an excellent choice as isothiocyanates have shown high stability in it.[1] Non-polar aprotic solvents are also suitable. If a protic solvent must be used, ethanol is generally a better choice than methanol, as degradation is slower.[1]
Q3: How do polar protic solvents like water, methanol, and ethanol affect the stability of my compound?
A3: Polar protic solvents contain O-H or N-H bonds and can act as nucleophiles, attacking the central carbon atom of the isothiocyanate group.[4] This leads to the degradation of the compound, often forming thiocarbamates or other derivatives.[1] Studies on similar isothiocyanates have shown that degradation is typically fastest in methanol/water mixtures, followed by water (at elevated temperatures), and is comparatively slower in ethanol.[1]
Q4: What is the effect of pH on the stability of this compound?
A4: Isothiocyanates are significantly more stable in acidic conditions and are unstable in neutral to alkaline conditions.[1][5] As the pH increases, the rate of degradation accelerates. For experiments in aqueous media, using a buffer with a low pH can help minimize compound loss.[5]
Troubleshooting Guide
Problem 1: My compound is rapidly degrading in a methanol-based solution.
-
Cause : Methanol is a protic solvent that readily reacts with the isothiocyanate group. The degradation is often faster in methanol than in other alcohols like ethanol.[1]
-
Solution :
Problem 2: I am observing unexpected peaks in my HPLC/MS analysis.
-
Cause : These peaks are likely degradation products. When this compound degrades in the presence of nucleophiles (e.g., water, alcohols), it can form various adducts.
-
Solution :
-
Identify Degradants : Based on studies of similar compounds, in methanol, you may be observing methyl thiocarbamates; in ethanol, ethyl thiocarbamates; and in water, disubstituted thioureas.[1] Use mass spectrometry (MS) to tentatively identify these products based on their expected molecular weights.
-
Prevent Degradation : Review your sample preparation and analytical workflow. Ensure you are using a stable solvent (like acetonitrile) for your stock solutions and mobile phase if possible. Minimize the time the sample spends in aqueous or alcoholic solutions.
-
Problem 3: My sample shows poor stability in an aqueous buffer at pH 7.
-
Cause : Isothiocyanates are known to be unstable at neutral and alkaline pH.[1] Furthermore, some buffer components can accelerate the degradation of isothiocyanates.[6]
-
Solution :
-
Adjust pH : If your experimental design allows, lower the pH of the buffer. Isothiocyanates show markedly improved stability in acidic conditions.[1][5]
-
Change Buffer : Test different buffer systems. Studies have shown that the rate of degradation can vary between different buffers like phosphate, Tris-Cl, and citrate, even at the same pH.[6]
-
Use Encapsulation : For applications requiring stability in aqueous solutions, consider encapsulation techniques, such as with cyclodextrins, which can protect the isothiocyanate group and improve stability.[5][7]
-
Data on Isothiocyanate Stability
The following table summarizes stability data for various isothiocyanates in different solvents, which can serve as a guide for experiments with this compound.
| Isothiocyanate | Solvent/Condition | Temperature | Stability Observation | Reference |
| Iberin | Acetonitrile | 20-40°C | Stable | [1] |
| Iberin | Ethanol | 20°C | Degradation comparable to water | [1] |
| Iberin | Methanol | 20-40°C | Faster degradation than in ethanol | [1] |
| Iberin | Water | 30-40°C | Faster degradation than in ethanol or methanol | [1] |
| Iberin | Acidic pH | Ambient | Stable | [1] |
| Iberin | Alkaline pH | Ambient | Unstable | [1] |
| Sulforaphane | Aqueous (low pH) | 60-90°C | More stable, low depletion rate | [5] |
| Allyl ITC | Aqueous Buffers (pH 7) | 37°C | Unstable; decline observed over 24h | [6] |
Experimental Protocols
Protocol: Assessing the Stability of this compound
This protocol outlines a general method for determining the stability of this compound in various solvents using UHPLC.
-
Preparation of Stock Solution :
-
Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in acetonitrile. This aprotic solvent will serve as a stable medium for the initial stock.
-
-
Preparation of Test Solutions :
-
In separate amber glass vials, dilute the stock solution to a final concentration (e.g., 100 µg/mL) in each of the test solvents (e.g., acetonitrile, methanol, ethanol, water, buffered solutions at various pH levels).
-
Ensure the final concentration of acetonitrile from the stock solution is minimal (<1%) to avoid significant solvent effects.
-
-
Incubation :
-
Seal the vials tightly to prevent evaporation.
-
Place the vials in a temperature-controlled environment (e.g., incubator or water bath) set to the desired experimental temperature (e.g., 25°C, 37°C, 40°C).
-
-
Time-Point Sampling :
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.
-
The t=0 sample should be analyzed immediately after preparation to establish the initial concentration.
-
-
Sample Analysis :
-
Analyze the aliquots using a validated UHPLC-PDA or UHPLC-MS method.
-
Column : C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase : A gradient of water and acetonitrile is common.
-
Flow Rate : Typically around 1 mL/min.
-
Detection : Use a photodiode array (PDA) detector set to the appropriate wavelength for the isothiocyanate (e.g., ~268 nm) and a mass spectrometer to identify potential degradation products.[7]
-
-
Data Quantification :
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics in each solvent.
-
Visualizations
Caption: Workflow for assessing isothiocyanate stability.
Caption: General degradation pathway in a protic solvent.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. CAS 4478-92-6: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Insights about stabilization of sulforaphane through microencapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Thiourea Synthesis from Isothiocyanates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thioureas from isothiocyanates.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of thioureas from isothiocyanates, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction is sluggish or not proceeding to completion, resulting in low yield. What are the possible causes and how can I improve it?
A1: Low reactivity can stem from several factors, primarily related to the nucleophilicity of the amine and the electrophilicity of the isothiocyanate.
-
Poorly Nucleophilic Amine: Electron-deficient amines (e.g., those with electron-withdrawing groups like nitro or cyano) are less reactive.
-
Solution: Increase the reaction temperature and/or extend the reaction time. The use of a catalyst, such as a tertiary amine (e.g., triethylamine) or a Lewis acid, can also enhance the reaction rate.
-
-
Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can impede the reaction.
-
Solution: Similar to dealing with poor nucleophiles, increasing the temperature and reaction time can help overcome steric hindrance.
-
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or DMSO are generally good choices as they can stabilize the charged intermediate formed during the reaction.[1]
Q2: I am observing significant amounts of a symmetrical thiourea byproduct in my synthesis of an unsymmetrical thiourea. How can I prevent this?
A2: The formation of symmetrical thioureas (R-NH-C(S)-NH-R or R'-NH-C(S)-NH-R') is a common side reaction when synthesizing unsymmetrical thioureas (R-NH-C(S)-NH-R').
-
Cause 1: In situ generation of isothiocyanate: If the isothiocyanate is generated in situ from an amine and a thiocarbonylating agent (e.g., carbon disulfide), any unreacted amine can react with the newly formed isothiocyanate to produce a symmetrical thiourea.[2][3]
-
Solution: It is often preferable to use a pre-formed and purified isothiocyanate. If in situ generation is necessary, slowly add the thiocarbonylating agent to an excess of the amine to ensure its complete consumption before adding the second amine.
-
-
Cause 2: Amine exchange: The thiourea product can potentially undergo a retro-reaction to regenerate the isothiocyanate, which can then react with any excess amine present.
-
Solution: Use a stoichiometric amount of the amine or a slight excess of the isothiocyanate. Monitor the reaction progress by TLC or HPLC to stop the reaction once the starting amine is consumed.
-
Q3: My final product is contaminated with a significant amount of guanidine. What leads to its formation and how can I avoid it?
A3: Guanidine formation from thiourea is a known transformation that can occur under certain conditions.
-
Mechanism: The conversion of a thiourea to a guanidine typically involves the activation of the thiocarbonyl group, making it a better leaving group. This can be promoted by certain reagents or conditions. For instance, the presence of carbodiimides or the use of the Burgess reagent can facilitate this conversion.[4] Thermal decomposition of thiourea can also lead to guanidine derivatives.
-
Prevention:
-
Avoid high reaction temperatures for extended periods.
-
Ensure that reagents used are pure and do not contain contaminants that could promote guanidine formation.
-
If possible, avoid the use of reagents known to facilitate this transformation, unless the guanidine is the desired product.
-
Q4: I suspect my isothiocyanate is decomposing during the reaction. What are the signs and how can I mitigate this?
A4: Isothiocyanates can be sensitive to hydrolysis, especially in the presence of water and at non-neutral pH.
-
Signs of Decomposition: The primary decomposition pathway in the presence of water is hydrolysis to the corresponding primary amine and carbonyl sulfide (which can further decompose). This will result in the formation of symmetrical thioureas (from the reaction of the generated amine with the starting isothiocyanate) and a decrease in the yield of the desired unsymmetrical thiourea. Isothiocyanates can also be unstable to heat.[5][6]
-
Mitigation:
-
Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Maintain a neutral or slightly acidic pH if possible, as both strongly acidic and basic conditions can promote hydrolysis.
-
Avoid excessive heating. If elevated temperatures are required, perform the reaction for the minimum time necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of thiourea from an isothiocyanate and an amine?
A1: The reaction proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group. This is followed by a proton transfer to yield the final thiourea product.[7]
dot
Caption: Mechanism of Thiourea Synthesis.
Q2: How can I purify my thiourea product from unreacted starting materials and side products?
A2: Common purification techniques for thioureas include recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for purifying solid thioureas. The choice of solvent is crucial. Ethanol, acetone, and N,N-dimethylformamide (DMF) are commonly used solvents for recrystallizing thioureas.[2][5] The ideal solvent should dissolve the thiourea at an elevated temperature but have low solubility at room temperature or below, while impurities should remain soluble at all temperatures.
-
Flash Column Chromatography: For non-crystalline products or for separating mixtures of thioureas, flash column chromatography on silica gel is a standard procedure. A typical eluent system is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to elute the components based on their polarity.[8][9][10]
Q3: What analytical techniques can be used to monitor the reaction progress and assess the purity of the final product?
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both monitoring reaction progress and quantifying the purity of the final product. Reversed-phase columns (e.g., C18) with a mobile phase of acetonitrile and water (often with a buffer) are commonly used for the analysis of thioureas.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired thiourea and for identifying any impurities.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product.
Data Presentation
Table 1: Solubility of Thiourea in Various Solvents at 298.15 K [14]
| Solvent | Molar Fraction Solubility (x 10²) |
| Methanol | 5.96 |
| Water | 4.85 |
| Acetone | 2.54 |
| Ethanol | 2.18 |
| Isopropanol | 1.23 |
| n-Propanol | 0.98 |
| n-Butanol | 0.76 |
| Acetonitrile | 0.65 |
| Ethyl Acetate | 0.58 |
Table 2: Effect of Solvent on the Yield of a Thiourea Synthesis [15]
| Solvent | Relative Polarity | Reaction Time (h) | Yield (%) |
| Water | 1.000 | 24 | 45 |
| Acetonitrile | 0.460 | 24 | 60 |
| Ethanol | 0.654 | 12 | 85 |
| Dichloromethane | 0.309 | 8 | 92 |
| Tetrahydrofuran (THF) | 0.207 | 10 | 88 |
| Chloroform | 0.259 | 12 | 75 |
Experimental Protocols
Protocol 1: Synthesis of an Unsymmetrical N,N'-Diarylthiourea
This protocol describes the synthesis of N-phenyl-N'-(4-chlorophenyl)thiourea as a representative example.
-
Materials:
-
Aniline
-
4-Chlorophenyl isothiocyanate
-
Ethanol (anhydrous)
-
-
Procedure:
-
Dissolve aniline (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a solution of 4-chlorophenyl isothiocyanate (1.0 eq) in anhydrous ethanol to the aniline solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within a few hours.
-
Once the reaction is complete, the product often precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure N-phenyl-N'-(4-chlorophenyl)thiourea.[16]
-
Protocol 2: Flash Chromatography Purification of a Thiourea
This protocol provides a general procedure for purifying a thiourea derivative using flash column chromatography.
-
Materials:
-
Crude thiourea product
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude thiourea product in a minimum amount of dichloromethane or the eluent mixture.
-
Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 5% ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified thiourea.[8][9][10]
-
Visualizations
dot
Caption: Troubleshooting Workflow for Thiourea Synthesis.
dot
Caption: Common Side Reaction Pathways.
References
- 1. Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis | Journal of Chemistry [ajpojournals.org]
- 2. BJOC - Mechanochemical synthesis of thioureas, ureas and guanidines [beilstein-journals.org]
- 3. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. orgsyn.org [orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. doras.dcu.ie [doras.dcu.ie]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. HPLC purification technique: synthesis of unsymmetrical thiobarbituric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
How to handle and store (1-Isothiocyanatoethyl)benzene safely
This technical support center provides guidance on the safe handling and storage of (1-Isothiocyanatoethyl)benzene for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is an organic compound containing an isothiocyanate functional group attached to a benzene ring.[1] It is typically a colorless to pale yellow liquid with a pungent odor.[1] The primary hazards associated with this compound include:
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[2][3][4][5]
-
Skin Corrosion/Irritation: It causes skin irritation.[2][3][4][5]
-
Serious Eye Damage/Irritation: It causes serious eye irritation.[2][3][4][5]
-
Respiratory Irritation: It may cause respiratory irritation and potentially allergic or asthma-like symptoms if inhaled.[2][3][4][5]
-
Aquatic Toxicity: It is very toxic to aquatic life.
Q2: What are the recommended storage conditions for this compound?
To ensure stability and safety, this compound should be stored under the following conditions:
-
Ventilation: In a dry, cool, and well-ventilated place.[3][8]
-
Incompatibilities: Keep away from acids, water, strong oxidizing agents, strong bases, alcohols, and amines.[8]
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
Appropriate PPE is crucial to minimize exposure. The recommended PPE includes:
-
Eye/Face Protection: Chemical safety goggles or a face shield.[3][9][10]
-
Skin Protection: Chemical-resistant gloves (both inner and outer gloves are recommended) and a lab coat or chemical-resistant clothing.[3][9][10]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[3][4] If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3][11]
Troubleshooting Guides
Issue 1: I accidentally spilled a small amount of this compound on the lab bench.
-
Immediate Action: Alert personnel in the immediate area and ensure proper ventilation. If the spill is significant, evacuate the area.
-
Decontamination:
-
Wear appropriate PPE (gloves, safety goggles, lab coat).
-
Contain the spill with an inert absorbent material like vermiculite, sand, or earth.[3][5]
-
Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][5]
-
Clean the spill area with soap and plenty of water.[2]
-
-
Waste Disposal: Dispose of the contaminated materials and waste according to local, regional, and national hazardous waste regulations.[3]
Issue 2: I think I may have been exposed to the vapors.
-
Symptoms to Monitor: Watch for respiratory irritation, coughing, or difficulty breathing.[2][3][4]
-
Medical Attention: If you experience any respiratory symptoms, seek immediate medical attention.[3] Inform the medical personnel about the chemical you were exposed to and provide the Safety Data Sheet (SDS) if available.
Issue 3: The compound has changed color in storage.
-
Potential Cause: A change in color could indicate degradation or contamination of the product. This may be due to improper storage, such as exposure to air, moisture, or light.
-
Action: Do not use the compound if you suspect it has degraded. Contact the manufacturer or your institution's chemical safety officer for guidance on how to handle and dispose of the potentially degraded material.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NS | [6],[2] |
| Molecular Weight | 163.24 g/mol | [6],[2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Storage Temperature | 2-8°C | [6],[2] |
| Boiling Point | 130 - 132 °C | |
| Density | 0.995 g/cm³ at 25 °C | |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
Experimental Protocols
Protocol 1: General Handling Procedure
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Prepare your workspace in a certified chemical fume hood.
-
Personal Protective Equipment: Don a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.
-
Aliquoting: Use a calibrated pipette with a disposable tip to transfer the required amount of this compound. To minimize inhalation exposure, perform all transfers and manipulations within the fume hood.
-
Closing: After use, securely close the container and return it to the recommended storage conditions (2-8°C, inert atmosphere).
-
Decontamination: Clean any contaminated surfaces with soap and water. Dispose of all contaminated disposable materials (e.g., pipette tips, gloves) in a designated hazardous waste container.
Protocol 2: Spill Neutralization and Cleanup
-
Evacuation and Ventilation: In case of a large spill, evacuate the immediate area and ensure maximum ventilation.
-
PPE: Wear a full-face respirator with an organic vapor cartridge, a chemical-resistant suit or apron, and heavy-duty chemical-resistant gloves and boots.
-
Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[3][5]
-
Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Wash the spill area thoroughly with soap and water.
-
Disposal: Seal the waste container and dispose of it in accordance with institutional and governmental regulations for hazardous chemical waste.[3]
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Logical workflow for responding to a chemical spill.
References
- 1. CAS 4478-92-6: this compound | CymitQuimica [cymitquimica.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 24277-44-9|(R)-(1-Isothiocyanatoethyl)benzene|BLD Pharm [bldpharm.com]
- 8. fishersci.com [fishersci.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. epa.gov [epa.gov]
- 11. bp.com [bp.com]
Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Amines with Isothiocyanates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of sterically hindered amines in thiourea synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction between a sterically hindered amine and an isothiocyanate proceeding slowly or not at all?
A1: The low reactivity is primarily due to steric hindrance. The bulky groups on the amine and/or the isothiocyanate impede the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate. This increases the activation energy of the reaction, leading to slow reaction rates or failure to form the desired thiourea product.
Q2: What are the general strategies to overcome this low reactivity?
A2: Several strategies can be employed to enhance the reaction rate and yield:
-
Alternative Synthesis Routes: Instead of the direct reaction, consider methods like the condensation of the amine with carbon disulfide.
-
Catalysis: The use of catalysts can lower the activation energy of the reaction.
-
Mechanochemistry: Techniques like ball milling can provide the necessary energy to overcome the steric barrier through mechanical force.
-
Alternative Reagents: Employing more reactive thiocarbonyl transfer agents can be an effective strategy.
-
Optimized Reaction Conditions: Adjusting solvent, temperature, and concentration can significantly impact the reaction outcome.
Troubleshooting Guide
Q3: My reaction has stalled or is giving a very low yield. What specific steps can I take to troubleshoot this?
A3: If you are experiencing low yields or a stalled reaction, consider the following troubleshooting steps, progressing from simple adjustments to more involved methodological changes.
Troubleshooting Workflow
Caption: A troubleshooting workflow for low-yield reactions.
Data Presentation: Comparative Success of Different Methods
The following table summarizes the effectiveness of various methods for the reaction of sterically hindered amines with isothiocyanates.
| Method | Sterically Hindered Amine Example(s) | Isothiocyanate Example(s) | Key Conditions | Yield | Reference |
| Mechanochemistry | 2,4- and 2,6-dimethylaniline | 4-methoxyphenyl isothiocyanate | Ball milling, 10-45 minutes | ≥99% | |
| Catalysis | n-butylamine (with hindered sulfonamide) | p-toluenesulfonyl isocyanate | 20 mol% CuCl, neat grinding, 2 hours | 91% | |
| Alternative Reagents (CS2) | Anilines | In situ from CS2 | KOH, mechanochemical ball milling | High | |
| Alternative Reagents (Thioacylating agent) | Amines, alcohols, thiols | N,N'-di-Boc-substituted thiourea | Trifluoroacetic acid anhydride activation | Good |
Experimental Protocols
Protocol 1: Mechanochemical Synthesis of Thioureas from Sterically Hindered Amines
This protocol is adapted from studies demonstrating high yields for sterically hindered substrates.
-
Reagents and Equipment:
-
Sterically hindered amine (e.g., 2,6-dimethylaniline)
-
Isothiocyanate (e.g., phenyl isothiocyanate)
-
Ball mill (e.g., planetary or mixer mill)
-
Milling jars and balls (e.g., stainless steel, zirconia)
-
-
Procedure:
-
Add the sterically hindered amine (1.0 mmol) and the isothiocyanate (1.0 mmol) to a milling jar.
-
Add the milling balls to the jar.
-
Secure the jar in the ball mill.
-
Mill the mixture at a specified frequency (e.g., 20-30 Hz) for 10-45 minutes. Reaction progress can be monitored by techniques like IR spectroscopy by observing the disappearance of the -N=C=S stretching band.
-
After milling, open the jar in a fume hood and carefully remove the product.
-
The product is often pure enough for subsequent use, but can be further purified by recrystallization if necessary.
-
General Reaction Pathway
The fundamental reaction for thiourea synthesis is the nucleophilic addition of an amine to an isothiocyanate.
Caption: General mechanism of thiourea formation.
Protocol 2: In Situ Generation of Isothiocyanate from Amine and Carbon Disulfide
-
Reagents and Equipment:
-
Sterically hindered amine
-
Carbon disulfide (CS2)
-
A suitable base (e.g., KOH, Et3N)
-
A desulfurizing agent (e.g., tosyl chloride, T3P®)
-
An appropriate solvent (e.g., MeCN, aqueous medium)
-
Standard laboratory glassware
-
-
Procedure (Example using Tosyl Chloride):
-
Dissolve the amine (1.0 mmol) and triethylamine (1.2 mmol) in a suitable solvent.
-
Add carbon disulfide (1.2 mmol) dropwise at room temperature.
-
Stir the mixture for a designated time to form the dithiocarbamate salt in situ.
-
Add a solution of tosyl chloride (1.1 mmol) in the same solvent.
-
Continue stirring until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction mixture by washing with water and extracting with an organic solvent.
-
Purify the resulting isothiocyanate by column chromatography or distillation. This can then be reacted with another amine to form an unsymmetrical thiourea. Alternatively, if the goal is a symmetrical thiourea, a one-pot reaction can be designed.
-
Technical Support Center: (1-Isothiocyanatoethyl)benzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-Isothiocyanatoethyl)benzene. Our aim is to help you identify and resolve common issues related to byproduct formation during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from 1-phenylethanamine and carbon disulfide?
A1: The most prevalent byproduct is the corresponding N,N'-di(1-phenylethyl)thiourea. This occurs when the this compound product reacts with the unreacted 1-phenylethanamine starting material. Other potential impurities include unreacted starting materials and decomposition products if the reaction is exposed to moisture or high temperatures. Thioureas are a common byproduct in isothiocyanate synthesis.[1]
Q2: How can I detect the presence of N,N'-di(1-phenylethyl)thiourea in my reaction mixture?
A2: Thin-layer chromatography (TLC) is an effective initial method for detection. The thiourea byproduct is significantly more polar than the isothiocyanate product and will have a lower Rf value. For more detailed analysis, HPLC and NMR spectroscopy can be used to identify and quantify the impurity. In an NMR spectrum, the thiourea will have distinct signals corresponding to the N-H protons.
Q3: What is the best general approach to purify this compound?
A3: Flash column chromatography on silica gel is a widely used and effective method for purifying isothiocyanates from less polar starting materials and more polar byproducts like thioureas.[1][2] A non-polar eluent system, such as hexane/ethyl acetate or pentane, is typically employed.[1][2]
Q4: Can I use a liquid-liquid extraction to remove impurities?
A4: A standard aqueous workup can help remove some impurities. Washing the crude product with a dilute acid solution (e.g., 1M HCl) will remove any unreacted amine starting material.[1] A subsequent wash with saturated sodium bicarbonate solution can remove acidic impurities.[1] However, this will not remove the neutral thiourea byproduct, for which chromatography is necessary.
Q5: Is this compound stable? How should I store it?
A5: Isothiocyanates can be sensitive to moisture and high temperatures, which can lead to decomposition. It is recommended to store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., in a refrigerator) to minimize degradation.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: TLC analysis of the crude reaction mixture shows a major spot at a low Rf, in addition to the product spot.
-
Possible Cause: This low Rf spot is likely the N,N'-di(1-phenylethyl)thiourea byproduct, which is more polar than the desired isothiocyanate.
-
Solution:
-
Column Chromatography: Purify the crude product using flash column chromatography on silica gel. The less polar this compound will elute before the more polar thiourea.
-
Solvent System Optimization: Start with a non-polar eluent system, such as 95:5 hexane:ethyl acetate, and gradually increase the polarity if necessary to elute the product while leaving the thiourea on the column.
-
Problem 2: After purification by column chromatography, the product is still impure, showing traces of the starting amine.
-
Possible Cause: The starting amine (1-phenylethanamine) can co-elute with the product if it is present in large excess or if the chromatography conditions are not optimal.
-
Solution:
-
Acid Wash: Before chromatography, dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash it with a dilute acid solution (e.g., 1M HCl). This will convert the basic amine into its protonated salt, which will be soluble in the aqueous layer and thus removed.
-
Re-chromatography: If the impurity persists, re-purify the product by column chromatography, using a very non-polar eluent system.
-
Problem 3: The yield of the purified this compound is low.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure the reaction has gone to completion by monitoring with TLC. If necessary, increase the reaction time or temperature (with caution, as this can also lead to byproduct formation).
-
-
Possible Cause 2: Product loss during the aqueous workup.
-
Solution: Minimize the number of aqueous washes and ensure the organic layers are thoroughly separated. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
-
-
Possible Cause 3: Inefficient elution from the chromatography column.
-
Solution: After the product has eluted, flush the column with a more polar solvent to see if any product remained on the silica. If so, adjust the eluent polarity for future purifications.
-
Data Presentation
The following table summarizes the expected chromatographic behavior of this compound and its common byproduct.
| Compound | Structure | Polarity | Expected Rf on Silica Gel (Hexane/EtOAc) | Elution Order in Column Chromatography |
| This compound (Product) | C6H5CH(CH3)NCS | Low | High | First |
| N,N'-di(1-phenylethyl)thiourea (Byproduct) | (C6H5CH(CH3)NH)2CS | High | Low | Second |
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of Amine Starting Material
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove volatile solvents.
-
Dissolve the residue in a suitable organic solvent such as dichloromethane (CH2Cl2) or ethyl acetate (EtOAc) (50 mL).[1]
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer successively with:
-
1 M HCl (2 x 25 mL) to remove unreacted 1-phenylethanamine.
-
Water (2 x 25 mL).
-
Saturated NaHCO3 solution (2 x 25 mL) to remove acidic impurities.
-
Brine (1 x 25 mL) to facilitate phase separation.[1]
-
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).[1]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified by column chromatography.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass chromatography column with silica gel using a slurry method with the initial eluent (e.g., hexane).
-
Load the Sample: Dissolve the crude product from the aqueous workup in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution:
-
Begin elution with a non-polar solvent such as hexane or pentane.[1][2]
-
Collect fractions and monitor them by TLC.
-
The desired product, this compound, should elute first.
-
If the product does not elute, gradually increase the polarity of the eluent by adding small amounts of ethyl acetate (e.g., starting with a 99:1 hexane:ethyl acetate mixture and progressing as needed).
-
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Optimizing reaction conditions for peptide derivatization with isothiocyanates
Welcome to the technical support center for peptide derivatization with isothiocyanates. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their peptide labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reaction for peptide derivatization with isothiocyanates?
A1: The derivatization reaction involves the nucleophilic addition of a primary amine group on the peptide to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a stable thiourea linkage.[1][2] The primary reactive sites on a peptide are the N-terminal α-amino group and the ε-amino group of lysine side chains.[3][4]
Q2: Which functional groups on a peptide react with isothiocyanates?
A2: Isothiocyanates primarily react with non-protonated primary amines, such as the N-terminal amine and the side-chain amine of lysine.[4][5] They can also react with the thiol group of cysteine, although this reaction is more favorable at a lower pH (around 6-8) and the resulting dithiocarbamate product can be less stable than the thiourea linkage formed with amines.[1][6]
Q3: What are the most critical parameters to control for a successful derivatization reaction?
A3: The most critical parameters are pH, the molar ratio of isothiocyanate to peptide, temperature, and reaction time.[1][7][8] The pH is particularly important as it determines the deprotonation state of the target amino groups, which is necessary for the reaction to proceed.[3][4]
Q4: Why is a basic pH required for the reaction?
A4: A basic pH (typically 8.5-9.5) is required to ensure that the primary amino groups of the peptide are in their deprotonated, nucleophilic state (-NH2).[3][4] The N-terminal amino group has a lower pKa (around 8.9) than the ε-amino group of lysine (around 10.5), making it more reactive at a slightly lower pH.[3] If all amino groups are to be labeled, a pH above 9 is recommended.[3]
Q5: What is a common side reaction when labeling peptides with isothiocyanates, especially on a solid support?
A5: A common side reaction, particularly during solid-phase peptide synthesis (SPPS), is the Edman degradation-type cyclization.[5][9] This occurs under the acidic conditions used for cleavage from the resin, where the N-terminal isothiocyanate-labeled amino acid cyclizes to form a thiohydantoin, leading to its cleavage from the peptide.[3][10] This results in a truncated peptide sequence.[9]
Q6: How can the N-terminal cyclization side reaction be prevented?
A6: This side reaction can be avoided by introducing a flexible spacer, such as β-alanine (β-Ala) or 6-aminohexanoic acid (Ahx), between the N-terminal amino acid and the isothiocyanate label.[3][5][10] This prevents the formation of the five-membered ring intermediate required for the cleavage.[9] Alternatively, using non-acidic methods to cleave the peptide from the resin can also prevent this issue.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization process.
Caption: Troubleshooting decision tree for peptide derivatization.
Problem: Low or No Labeling Efficiency
-
Q: My peptide is not getting labeled, or the yield is very low. What should I check first?
-
A: First, verify the pH of your reaction mixture. The reaction is highly pH-dependent and requires a basic environment (pH 8.5-9.5) to deprotonate the primary amines on the peptide.[3][4] Buffers like sodium bicarbonate or borate are commonly used.[1][11] Avoid amine-containing buffers like Tris, as they will compete with the peptide for the isothiocyanate.[11]
-
-
Q: I've confirmed the pH is correct, but the efficiency is still poor. What's next?
-
A: Check the molar ratio of your reagents. A molar excess of the isothiocyanate (typically 1.5 to 10-fold) is often required to drive the reaction to completion.[1][3] You may need to experimentally determine the optimal ratio for your specific peptide.[11] Also, ensure your isothiocyanate reagent has not degraded. Prepare solutions of FITC and other isothiocyanates fresh in an anhydrous solvent like DMSO or DMF.[11]
-
-
Q: My reaction is still slow or incomplete. Can I adjust the time or temperature?
-
A: Yes, increasing the reaction time (from a few hours to overnight) or moderately increasing the temperature can improve yields.[3] However, be aware that higher temperatures can also increase the rate of side reactions or peptide degradation.[12] Most labeling reactions are performed at room temperature for 1-4 hours or overnight.[3][11] It's also crucial to protect light-sensitive dyes like FITC from light during incubation.[3]
-
Problem: Formation of Unexpected Byproducts
-
Q: I see a major byproduct that corresponds to my peptide minus the N-terminal amino acid. What is happening?
-
A: You are likely observing the result of the thiohydantoin cyclization side reaction.[3][9] This is common when N-terminally labeling a peptide on a solid support, followed by acidic cleavage.[10] To prevent this, you must introduce a spacer like 6-aminohexanoic acid (Ahx) between the dye and the N-terminal residue.[5][10]
-
-
Q: My peptide has multiple lysine residues, and I'm getting a mixture of products with different numbers of labels. How can I achieve site-specific labeling?
-
A: Achieving site-specific labeling on a peptide with multiple reactive amines in solution is challenging.
-
N-terminal Specificity: You can favor N-terminal labeling by carefully controlling the pH. The N-terminal α-amino group (pKa ~8.9) is more acidic than the lysine ε-amino group (pKa ~10.5), so running the reaction at a pH closer to 8.5-9.0 can provide some selectivity.[3]
-
Solid-Phase Synthesis: The most reliable method is to perform the labeling on a solid support where the lysine side chains are protected. The N-terminal amine is deprotected last, allowing for specific reaction with the isothiocyanate before cleaving the peptide from the resin.[3]
-
-
Problem: Solubility Issues
-
Q: My peptide or isothiocyanate reagent is not dissolving well in the reaction buffer.
-
A: Many isothiocyanate dyes are hydrophobic and require an organic co-solvent. Peptides can also have limited aqueous solubility.
-
Use a Co-solvent: It is common to dissolve the peptide in the aqueous buffer and the isothiocyanate in an anhydrous organic solvent like DMSO or DMF.[3][11] The reaction can then be run in a mixture of the aqueous buffer and the organic solvent (e.g., a 1:1 ratio of borate buffer to acetonitrile).[1]
-
Separate Dissolution: Always dissolve the peptide and the isothiocyanate reagent in their respective solvents completely before mixing them to start the reaction.[3]
-
-
Key Reaction Parameters
The following table summarizes the typical ranges for key reaction parameters. Optimization may be required for your specific peptide and isothiocyanate.
| Parameter | Recommended Range | Notes | Citations |
| pH | 8.5 - 9.5 | Critical for deprotonating primary amines. Use non-amine buffers (e.g., carbonate, borate). | [1][3][11] |
| Isothiocyanate:Peptide Molar Ratio | 1.5:1 to 10:1 | Excess ITC drives the reaction. Higher ratios may be needed for complete labeling. | [1][3] |
| Temperature | Room Temperature (20-25°C) | Higher temperatures can increase reaction rate but may also promote side reactions. | [3][12] |
| Reaction Time | 1 hour to Overnight | Monitor reaction progress via HPLC or TLC if possible. | [3][11] |
| Solvent | Aqueous buffer (bicarbonate, borate) with optional organic co-solvent (DMSO, DMF, Acetonitrile) | Co-solvents are often necessary to dissolve both the peptide and the ITC reagent. | [1][3][11] |
Detailed Experimental Protocols
Protocol 1: Labeling a Peptide with FITC in Solution
This protocol is adapted for labeling a purified peptide in a liquid phase.
-
Prepare Peptide Solution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 9.0) to a concentration of approximately 1 mg/mL.[11]
-
Prepare FITC Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 10 mg/mL.[11]
-
Initiate Reaction: Add the FITC solution to the peptide solution to achieve a final molar ratio of 3:1 to 5:1 (FITC:peptide).[3][11] The final concentration of DMSO should be kept as low as possible while ensuring solubility, but can be up to 50% if needed.[1]
-
Incubate: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.[3][11] Protect the reaction from light by wrapping the vial in aluminum foil.[3]
-
Quench Reaction (Optional): The reaction can be stopped by adding an amine-containing buffer like 10 mM Tris.[11]
-
Purification: Remove unreacted FITC and purify the labeled peptide using size-exclusion chromatography (e.g., a desalting column) or reverse-phase HPLC.[3][11]
Protocol 2: N-Terminal Labeling of a Peptide on Solid-Phase Resin
This protocol allows for specific labeling at the N-terminus.
-
Prepare Resin: Start with the fully synthesized peptide still attached to the resin. The side-chain protecting groups should be intact, but the N-terminal Fmoc group must be removed (e.g., using 20% piperidine in DMF).[3]
-
Introduce Spacer (Recommended): To prevent the cyclization side-reaction, couple a spacer like Fmoc-6-aminohexanoic acid (Fmoc-Ahx-OH) to the deprotected N-terminus using standard peptide coupling methods, then remove the Fmoc group from the spacer.[3][10]
-
Prepare FITC Reagent: Dissolve FITC (3 molar equivalents relative to the resin substitution) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 molar equivalents).[3]
-
Initiate Reaction: Add the FITC/DIPEA mixture to the resin.[3]
-
Incubate: Allow the reaction to proceed for 2 hours to overnight at room temperature with agitation, protected from light.[3]
-
Wash: Wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents.[3]
-
Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).[3]
-
Purification: Purify the crude labeled peptide using reverse-phase HPLC.[3]
Caption: General workflow for peptide derivatization in solution.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 3. peptideweb.com [peptideweb.com]
- 4. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Peptide synthesis: FITC modifications for peptide synthesis [lifetein.com.cn]
- 11. youdobio.com [youdobio.com]
- 12. Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Edman Degradation with α-Methylbenzyl Isothiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing α-methylbenzyl isothiocyanate in Edman degradation for peptide sequencing.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using α-methylbenzyl isothiocyanate over the traditional phenyl isothiocyanate (PITC) in Edman degradation?
A1: The primary advantage of using a chiral reagent like α-methylbenzyl isothiocyanate is the ability to determine the absolute configuration (D- or L-form) of the N-terminal amino acid. This is particularly valuable in the analysis of peptides that may contain non-proteinogenic or racemized amino acids, which can be critical in drug development and the study of natural products.
Q2: Will I need to modify my existing Edman degradation protocol when switching to α-methylbenzyl isothiocyanate?
A2: Yes, modifications to your standard protocol are likely necessary. Due to the increased steric bulk of the α-methylbenzyl group compared to the phenyl group, both the coupling and cleavage steps may require optimization.[1] You may need to adjust reaction times, temperatures, or reagent concentrations to ensure complete reactions. Additionally, your HPLC protocol will require significant changes to separate the resulting diastereomeric phenylthiohydantoin (PTH)-amino acid derivatives.
Q3: How does the chirality of α-methylbenzyl isothiocyanate affect the analysis of the cleaved amino acid derivatives?
A3: When a chiral amino acid reacts with the chiral α-methylbenzyl isothiocyanate, a pair of diastereomers is formed. These diastereomers have different physical properties and can be separated by reverse-phase HPLC. By comparing the retention times of the resulting PTH-amino acid to standards prepared from known D- and L-amino acids, the stereochemistry of the N-terminal residue of your peptide can be determined.
Q4: Can I use a standard C18 column for the separation of the diastereomeric PTH-amino acids?
A4: A standard C18 column can be a good starting point for developing a separation method. However, achieving baseline separation of all diastereomeric PTH-amino acid pairs may require optimization of the mobile phase composition, gradient, temperature, and flow rate. In some cases, a different stationary phase or a chiral column might provide better resolution.
Troubleshooting Guide
This guide addresses specific issues that may arise during Edman degradation using α-methylbenzyl isothiocyanate.
| Problem | Potential Cause | Recommended Solution |
| Low or No PTH-Amino Acid Signal | Incomplete Coupling Reaction: The α-methylbenzyl isothiocyanate may react more slowly than PITC due to steric hindrance.[1] | 1. Increase Reaction Time: Double the standard coupling time as a starting point. 2. Increase Reagent Concentration: Use a higher molar excess of α-methylbenzyl isothiocyanate. 3. Optimize Temperature: While higher temperatures can increase reaction rates, they can also lead to degradation. Empirically test a range of temperatures from 40°C to 55°C. |
| N-terminal Blocking: The N-terminus of the peptide is chemically modified (e.g., acetylation). | This is a general issue with Edman degradation. Confirm the presence of a free N-terminus using a method like the ninhydrin test before proceeding. If blocked, chemical or enzymatic deblocking may be necessary. | |
| Multiple Peaks in the First Cycle | Formation of Diastereomers: This is expected when using a chiral isothiocyanate with a chiral N-terminal amino acid. | This is the desired outcome for chiral analysis. You should see two peaks for each chiral amino acid. For achiral amino acids like glycine, only a single peak will be observed. |
| Impure Reagent: The α-methylbenzyl isothiocyanate may contain impurities. | Ensure the purity of your α-methylbenzyl isothiocyanate using a suitable analytical technique like HPLC or NMR before use. | |
| Poor Resolution of Diastereomeric Peaks | Suboptimal HPLC Conditions: The HPLC method is not capable of separating the diastereomers. | 1. Optimize Gradient: A shallower gradient will often improve the resolution of closely eluting peaks. 2. Change Mobile Phase Composition: Vary the ratio of your organic solvent (e.g., acetonitrile) to the aqueous buffer. 3. Adjust Temperature: Running the column at a different temperature can alter selectivity. 4. Try a Different Column: If optimization fails, a column with a different stationary phase (e.g., C8) or a chiral column may be necessary. |
| Decreasing Signal Over Multiple Cycles | Cumulative Yield Loss: This is a known limitation of Edman degradation, and may be exacerbated by the bulkier reagent. | 1. Optimize Coupling and Cleavage: Ensure each step goes to completion to maximize the yield per cycle. 2. Peptide Washout: If the peptide is small and hydrophilic, it may be lost during the extraction steps. Consider immobilizing the peptide on a solid support. |
| Appearance of Unexpected Peaks | Side Reactions: The increased steric hindrance of the α-methylbenzyl group could potentially lead to side reactions. | Analyze the unexpected peaks by mass spectrometry to identify their structures. This can help in diagnosing the source of the side reaction and modifying the reaction conditions (e.g., pH, temperature) to minimize it. |
Experimental Protocols
General Protocol for Edman Degradation with α-Methylbenzyl Isothiocyanate
This protocol provides a starting point for optimization. Specific conditions may need to be adjusted based on the peptide sequence and available instrumentation.
-
Coupling Reaction:
-
Dissolve the peptide in a suitable buffer (e.g., N-methylmorpholine/TFA buffer, pH 8.5).
-
Add a 10-fold molar excess of α-methylbenzyl isothiocyanate in a suitable solvent (e.g., acetonitrile).
-
Incubate at 50°C for 30-60 minutes.
-
-
Extraction of Excess Reagent:
-
Perform a series of extractions with an organic solvent like ethyl acetate or heptane/ethyl acetate to remove excess reagent and byproducts.
-
-
Cleavage Reaction:
-
Dry the peptide thoroughly.
-
Add anhydrous trifluoroacetic acid (TFA).
-
Incubate at 50°C for 15-30 minutes.
-
-
Extraction of the ATZ-Amino Acid:
-
Evaporate the TFA.
-
Extract the anilinothiazolinone (ATZ)-amino acid derivative with an organic solvent (e.g., butyl chloride). The remaining peptide is dried for the next cycle.
-
-
Conversion to PTH-Amino Acid:
-
Dry the extracted ATZ-amino acid.
-
Add 25% aqueous TFA.
-
Incubate at 65°C for 20 minutes to convert the ATZ- to the more stable phenylthiohydantoin (PTH)-amino acid.
-
-
HPLC Analysis:
-
Dry the PTH-amino acid and redissolve in a small volume of the initial HPLC mobile phase.
-
Inject onto a reverse-phase HPLC column (e.g., C18, 5 µm) and elute with a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% formic acid).
-
Monitor the elution profile at a suitable wavelength (e.g., 269 nm).
-
Visualizations
References
(1-Isothiocyanatoethyl)benzene degradation pathways and prevention
Welcome to the Technical Support Center for (1-Isothiocyanatoethyl)benzene, also known as Phenethyl Isothiocyanate (PEITC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this compound in experimental settings.
Troubleshooting Guides & FAQs
This section addresses common issues and questions encountered during the storage, handling, and use of this compound in research.
Question 1: My experimental results with this compound are inconsistent. What could be the cause?
Answer: Inconsistent results are often due to the inherent instability of this compound. The isothiocyanate functional group is highly electrophilic and susceptible to degradation.[1][2] Key factors influencing its stability include:
-
pH of the medium: Isothiocyanates are generally more stable in neutral to slightly acidic conditions. At acidic pH, the formation of nitriles can be favored over isothiocyanates during the hydrolysis of their glucosinolate precursors.[3]
-
Temperature: Elevated temperatures accelerate the degradation of isothiocyanates.[4] It is crucial to maintain cool conditions during storage and experiments whenever possible.
-
Presence of nucleophiles: The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles.[5] Common nucleophiles in experimental systems include:
-
Thiols: Compounds containing sulfhydryl groups, such as glutathione (GSH) in cell culture media or cysteine residues in proteins, can rapidly form dithiocarbamate adducts.[5]
-
Amines: Primary and secondary amines can react to form thioureas. This includes amine-containing buffers (e.g., Tris) and biomolecules.
-
-
Exposure to light and air: While specific data on the photostability of this compound is limited, it is best practice to protect it from light and oxygen to prevent potential oxidative degradation.
Troubleshooting Tips:
-
pH Control: Ensure the pH of your buffers and media is controlled and documented. For consistency, a neutral to slightly acidic pH is recommended.
-
Temperature Management: Store stock solutions at recommended low temperatures (e.g., 2-8°C) and minimize exposure to ambient temperatures during experiments.[6]
-
Solvent Choice: Use aprotic solvents for stock solutions to minimize reactions.
-
Fresh Preparations: Prepare working solutions fresh for each experiment to avoid degradation over time.
-
Control Experiments: Include appropriate controls to assess the stability of this compound in your specific experimental setup.
Question 2: I am observing a decrease in the concentration of this compound in my cell culture medium over time. What is happening?
Answer: The decrease in concentration is likely due to its reaction with components in the cell culture medium. The primary pathway for its depletion in a biological environment is the conjugation with intracellular glutathione (GSH), a thiol-containing tripeptide abundant in cells.[5] This reaction is often enzyme-catalyzed and leads to the formation of a PEITC-GSH conjugate, which is the first step in the mercapturic acid pathway. This conjugate is further metabolized to an N-acetylcysteine conjugate (PEITC-NAC).
Additionally, this compound can react with other nucleophilic biomolecules in the medium, such as amino acids and proteins, leading to its depletion.
Troubleshooting Tips:
-
Minimize Incubation Time: If experimentally feasible, reduce the incubation time of this compound with cells to minimize degradation.
-
Serum-Free Media: Consider conducting short-term experiments in serum-free media, as serum proteins contain numerous nucleophilic groups that can react with the compound.
-
Monitor Concentration: If possible, use analytical techniques like HPLC to monitor the concentration of this compound in your experimental system over time.
Question 3: What are the best practices for storing this compound?
Answer: Proper storage is critical to maintain the integrity of the compound.
-
Temperature: Store in a cool, well-ventilated place, typically at 2-8°C for long-term storage.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light: Protect from light by using amber vials or storing in a dark location.
-
Moisture: It is sensitive to moisture and can hydrolyze.[7] Ensure containers are tightly sealed to prevent moisture ingress.
-
Container: Use glass containers, as some plastics may be incompatible.
Degradation Pathways
This compound is susceptible to degradation through several pathways due to the high reactivity of the isothiocyanate group.
Reaction with Nucleophiles (Primary Pathway)
The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is a prime target for nucleophilic attack.
-
Reaction with Thiols: This is a major degradation pathway in biological systems. This compound reacts with sulfhydryl groups (-SH), such as those in glutathione (GSH) and cysteine residues of proteins, to form dithiocarbamates.
-
Example: Reaction with Glutathione (GSH) C₆H₅CH(CH₃)NCS + GSH → C₆H₅CH(CH₃)NHC(=S)SG
-
-
Reaction with Amines: Primary and secondary amines react with the isothiocyanate group to form substituted thioureas.
-
Example: Reaction with a Primary Amine (R-NH₂) C₆H₅CH(CH₃)NCS + R-NH₂ → C₆H₅CH(CH₃)NHC(=S)NHR
-
Hydrolysis
In the presence of water, particularly at non-neutral pH and elevated temperatures, this compound can undergo hydrolysis. The initial step is the addition of water to the isothiocyanate group to form an unstable thiocarbamic acid intermediate. This intermediate can then decompose through several pathways:
-
Formation of an Amine: The thiocarbamic acid can lose carbonyl sulfide (COS) to yield the corresponding amine, 1-phenylethylamine. C₆H₅CH(CH₃)NCS + H₂O → [C₆H₅CH(CH₃)NHC(=S)OH] → C₆H₅CH(CH₃)NH₂ + COS
-
Formation of a Symmetric Thiourea: The amine formed can then react with another molecule of this compound to form a symmetric thiourea. C₆H₅CH(CH₃)NH₂ + C₆H₅CH(CH₃)NCS → (C₆H₅CH(CH₃)NH)₂C=S
Oxidative Degradation
While less characterized than nucleophilic attack and hydrolysis, oxidative degradation is a potential pathway, especially if the compound is not stored under an inert atmosphere. Reactive oxygen species (ROS) can potentially interact with the isothiocyanate group or the benzene ring, leading to a variety of oxidation products.[2][7][8][9]
Data Presentation
Table 1: Factors Influencing the Stability of this compound
| Parameter | Condition | Effect on Stability | Reference |
| pH | Acidic (e.g., < 6) | May favor nitrile formation over isothiocyanate from precursor. | [3] |
| Neutral to Slightly Alkaline | Generally more stable. | ||
| Strongly Alkaline | Increased rate of hydrolysis. | ||
| Temperature | Low (2-8°C) | Recommended for storage, slows degradation. | [6] |
| Elevated | Accelerates degradation. | [4] | |
| Nucleophiles | Thiols (e.g., GSH) | Rapid formation of dithiocarbamate adducts. | [5] |
| Amines (e.g., Tris buffer) | Formation of thioureas. | ||
| Oxygen | Presence of Air | Potential for oxidative degradation. | |
| Light | Exposure to UV/Visible Light | Potential for photodegradation. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[10][11][12][13][14]
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
pH meter
-
HPLC system with a suitable detector (e.g., DAD or MS)
-
Photostability chamber
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a defined period, monitoring for degradation.
-
Neutralize the solution before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a defined period.
-
-
Thermal Degradation:
-
Expose the solid compound or a solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
-
Photodegradation:
-
Expose a solution of the compound to light in a photostability chamber according to ICH guidelines.
-
Include a dark control to differentiate between thermal and photodegradation.
-
4. Sample Analysis:
-
At each time point, withdraw a sample and dilute it to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
5. Data Interpretation:
-
Calculate the percentage of degradation for each stress condition.
-
Characterize the major degradation products using techniques like LC-MS/MS and NMR if necessary.
Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products
This is a general HPLC method that can be optimized for specific applications.[15][16][17]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Example Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode Array Detector (DAD) at a wavelength of 245 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenethyl Isothiocyanate Inhibits Oxidative Phosphorylation to Trigger Reactive Oxygen Species-mediated Death of Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylethyl Isothiocyanate Extracted from Watercress By-Products with Aqueous Micellar Systems: Development and Optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 8. Phenethyl Isothiocyanate Exposure Promotes Oxidative Stress and Suppresses Sp1 Transcription Factor in Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenethyl isothiocyanate inhibits oxidative phosphorylation to trigger reactive oxygen species-mediated death of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lubrizolcdmo.com [lubrizolcdmo.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. ijisrt.com [ijisrt.com]
- 14. ijrpp.com [ijrpp.com]
- 15. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Qualitative and quantitative detection of isothiocyanates; quantification of erucin and phenethyl isothiocyanate in Kohlrabi by a reverse phase HPLC-DAD method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. zenodo.org [zenodo.org]
Validation & Comparative
A Comparative Guide to Isothiocyanate Reagents in Peptide Sequencing: Phenyl Isothiocyanate vs. (1-Isothiocyanatoethyl)benzene
For researchers, scientists, and drug development professionals, the precise determination of peptide and protein sequences is a cornerstone of biological understanding and therapeutic innovation. The Edman degradation, a cornerstone of N-terminal sequencing, relies on the crucial reaction of an isothiocyanate with the free amino terminus of a peptide. This guide provides a detailed comparison of the standard reagent, Phenyl Isothiocyanate (PITC), with a potential alternative, (1-Isothiocyanatoethyl)benzene, also known as Phenethyl isothiocyanate (PEITC).
While Phenyl isothiocyanate (PITC) is the established and overwhelmingly prevalent reagent for Edman degradation, this guide will explore the chemical properties of both PITC and this compound to provide a comparative analysis of their potential performance in peptide sequencing. Due to a lack of documented use of this compound in this specific application, the comparison of its performance is based on theoretical considerations of its chemical structure.
Introduction to the Reagents
Phenyl Isothiocyanate (PITC) is an aromatic isothiocyanate that has been the reagent of choice for Edma sequencing for decades.[1][2][3] Its phenyl group provides a chromophore that facilitates the detection of the resulting phenylthiohydantoin (PTH)-amino acid derivatives by UV-Vis spectroscopy during HPLC analysis.[4][5]
This compound (Phenethyl isothiocyanate - PEITC) is another aromatic isothiocyanate. It differs from PITC by the presence of an additional ethyl group between the phenyl ring and the isothiocyanate functional group. While extensively studied for its roles in cancer chemoprevention, its application in peptide sequencing is not well-documented.
Performance Comparison: A Theoretical and Practical Overview
The performance of an isothiocyanate reagent in Edman degradation is determined by several factors, including the efficiency of the coupling reaction with the N-terminal amino acid, the ease of cleavage of the derivatized amino acid, and the stability and detectability of the resulting thiohydantoin derivative.
| Feature | Phenyl Isothiocyanate (PITC) | This compound (PEITC) (Theoretical) |
| Coupling Reaction Efficiency | High and well-characterized. The reaction kinetics with various amino acids have been studied. | Potentially high due to the nucleophilic nature of the N-terminal amino group and the electrophilicity of the isothiocyanate carbon. The ethyl spacer might introduce steric hindrance, potentially affecting reaction rates compared to PITC. |
| Cleavage Efficiency | Efficient under acidic conditions, leading to the formation of an anilinothiazolinone (ATZ) derivative. | Expected to be efficient under acidic conditions, similar to PITC. The electronic effects of the phenethyl group are unlikely to significantly alter the cleavage mechanism. |
| Derivative Stability | Phenylthiohydantoin (PTH)-amino acids are relatively stable and have been extensively characterized.[6] | Phenethylthiohydantoin (PETH)-amino acids are expected to be stable. Their chromatographic properties would differ from PTH-amino acids, requiring the development of new separation and detection protocols. |
| Detection of Derivatives | PTH-amino acids are readily detected by HPLC with UV detection due to the phenyl chromophore.[4][5] | PETH-amino acids would also be detectable by UV due to the phenyl ring. The ethyl spacer might slightly alter the absorption spectrum and retention times in HPLC. |
| Byproducts | The Edman degradation process with PITC is known to be highly efficient, with modern automated sequencers achieving over 99% efficiency per cycle, minimizing byproduct formation.[6] | The potential for different side reactions or byproducts due to the presence of the ethyl group cannot be ruled out without experimental data. |
| Established Protocols | Numerous well-established manual and automated protocols are available.[7][8][9] | No established protocols for peptide sequencing exist. |
Experimental Protocols
The following is a detailed protocol for the well-established Edman degradation using Phenyl Isothiocyanate (PITC).
Manual Edman Degradation Protocol
This protocol outlines the fundamental steps of manual Edman degradation.
Materials:
-
Peptide sample (1-10 nmol)
-
Phenyl isothiocyanate (PITC) solution (5% v/v in pyridine or other suitable solvent)
-
Coupling buffer (e.g., pyridine/water/triethylamine, specific ratios may vary)
-
Anhydrous trifluoroacetic acid (TFA)
-
Heptane
-
Ethyl acetate
-
Aqueous acid for conversion (e.g., 1 N HCl)
-
Nitrogen gas source
-
Heating block or water bath
-
Centrifuge
-
HPLC system for PTH-amino acid analysis
Procedure:
-
Coupling Reaction:
-
Dissolve the peptide sample in the coupling buffer in a small reaction tube.
-
Add the PITC solution to the peptide solution.
-
Incubate the mixture at a controlled temperature (e.g., 50°C) for a specified time (e.g., 30 minutes) under a nitrogen atmosphere to form the phenylthiocarbamoyl (PTC)-peptide.
-
Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.
-
-
Washing:
-
Wash the dried PTC-peptide with a non-polar solvent like heptane/ethyl acetate to remove excess PITC and byproducts.
-
Dry the sample again.
-
-
Cleavage:
-
Add anhydrous TFA to the dried PTC-peptide.
-
Incubate at a controlled temperature (e.g., 50°C) for a short period (e.g., 10 minutes) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ)-amino acid.
-
Dry the sample under a stream of nitrogen.
-
-
Extraction:
-
Extract the ATZ-amino acid with a suitable organic solvent (e.g., butyl chloride or ethyl acetate). The shortened peptide remains in the aqueous phase or adsorbed to a solid support.
-
-
Conversion:
-
Transfer the organic extract containing the ATZ-amino acid to a new tube and dry it.
-
Add aqueous acid (e.g., 1 N HCl) and heat (e.g., 80°C for 10 minutes) to convert the unstable ATZ-amino acid into the more stable phenylthiohydantoin (PTH)-amino acid.
-
Dry the sample.
-
-
Identification:
-
Cycle Repetition:
-
The remaining shortened peptide is subjected to the next cycle of Edman degradation, starting from the coupling step.
-
Automated Edman Degradation
Modern peptide sequencing is predominantly performed using automated sequencers.[7][8] These instruments automate the repetitive steps of the Edman degradation, including reagent delivery, reaction incubation, washing, and collection of the cleaved amino acid derivative for subsequent HPLC analysis. The general principles of the chemistry remain the same as in the manual method.
Visualizing the Edman Degradation Workflow
The following diagrams, generated using the DOT language, illustrate the key stages of the Edman degradation process.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Overview of Edman Sequencing - Creative Proteomics [creative-proteomics.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 5. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. Edman degradation - Wikipedia [en.wikipedia.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. scribd.com [scribd.com]
- 9. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
A Comparative Guide to the Reactivity of Aliphatic and Aromatic Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
Isothiocyanates (ITCs), organic compounds characterized by the -N=C=S functional group, are a class of molecules with significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticancer and anti-inflammatory properties. The reactivity of the isothiocyanate group is central to its biological function, as it readily reacts with nucleophiles such as the thiol groups of cysteine residues in proteins. This guide provides an objective comparison of the reactivity of aliphatic and aromatic isothiocyanates, supported by experimental data, to aid researchers in the selection and application of these compounds.
Executive Summary
The electrophilicity of the central carbon atom in the isothiocyanate group governs its reactivity. This reactivity is modulated by the nature of the organic substituent (R) attached to the nitrogen atom. In general, aliphatic isothiocyanates are more reactive than their aromatic counterparts . This difference in reactivity can be attributed to the electronic effects of the substituent. Alkyl groups in aliphatic ITCs are electron-donating, which slightly destabilizes the ground state and increases the susceptibility of the electrophilic carbon to nucleophilic attack. Conversely, the aryl group in aromatic ITCs is electron-withdrawing and can delocalize the electron density of the N=C=S group through resonance, thereby stabilizing the molecule and reducing its reactivity.
This guide will delve into the quantitative differences in reactivity, provide detailed experimental protocols for assessing this reactivity, and illustrate the key concepts with diagrams.
Quantitative Comparison of Reactivity
The reactivity of isothiocyanates is typically assessed by measuring the kinetics of their reaction with a model nucleophile, such as an amine or a thiol. The second-order rate constant (k) is a direct measure of the reaction rate. The following tables summarize key kinetic data from the literature, comparing the reactivity of various aliphatic and aromatic isothiocyanates.
| Isothiocyanate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) | Reference |
| Aliphatic | |||||
| Benzyl Isothiocyanate | Diglycine | Water (pH 8.5) | 25 | 1.38 x 10⁻¹ | [1] |
| Benzyl Isothiocyanate | 1-Octanol | o-Dichlorobenzene | 120 | 1.15 x 10⁻⁴ | Isobe et al., 1965 |
| Ethyl Isothiocyanate | 1-Octanol | o-Dichlorobenzene | 120 | 4.33 x 10⁻⁵ | Isobe et al., 1965 |
| n-Butyl Isothiocyanate | 1-Octanol | o-Dichlorobenzene | 120 | 3.83 x 10⁻⁵ | Isobe et al., 1965 |
| Aromatic | |||||
| Phenyl Isothiocyanate | Diglycine | Water (pH 8.5) | 25 | 4.17 x 10⁻² | [1] |
| Phenyl Isothiocyanate | 1-Octanol | o-Dichlorobenzene | 120 | 7.50 x 10⁻⁵ | Isobe et al., 1965 |
| p-Nitrophenyl Isothiocyanate | n-Butylamine | Diethyl Ether | 25 | 1.23 x 10⁻² | [2] |
Key Observations:
-
Aliphatic vs. Aromatic: As demonstrated in the reaction with diglycine, the aliphatic benzyl isothiocyanate reacts approximately 3.3 times faster than the aromatic phenyl isothiocyanate under identical conditions.[1] Similarly, in the reaction with 1-octanol, benzyl isothiocyanate is more reactive than phenyl isothiocyanate.
-
Inductive Effects: Within the aliphatic series, the reactivity is influenced by the nature of the alkyl group. For instance, the reaction rates of ethyl and n-butyl isothiocyanates with 1-octanol are comparable.
-
Substituent Effects in Aromatic ITCs: The reactivity of aromatic isothiocyanates is significantly influenced by substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group in p-nitrophenyl isothiocyanate, increase the electrophilicity of the isothiocyanate carbon, leading to a higher reaction rate compared to unsubstituted phenyl isothiocyanate.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the reactivity of isothiocyanates.
Kinetic Analysis of Isothiocyanate-Amine Reaction by Stopped-Flow Spectrophotometry
This method is suitable for measuring the rapid kinetics of the reaction between an isothiocyanate and a primary amine.
Principle: The reaction between an isothiocyanate and an amine to form a thiourea can be monitored by observing the change in absorbance of the reaction mixture over time. The stopped-flow technique allows for the rapid mixing of reactants and the immediate measurement of absorbance changes, making it ideal for fast reactions.
Materials:
-
Stopped-flow spectrophotometer
-
Syringes for reactant delivery
-
Isothiocyanate solution (e.g., 1 mM in a suitable solvent like acetonitrile or ethanol)
-
Amine solution (e.g., 10 mM n-butylamine in the same solvent)
-
Solvent (e.g., acetonitrile or ethanol)
Procedure:
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the desired wavelength for monitoring the reaction. This is typically a wavelength where the product (thiourea) has a significant absorbance, and the reactants have minimal absorbance. A preliminary UV-Vis scan of the reactants and the product is recommended to determine the optimal wavelength.
-
Equilibrate the instrument and the reactant solutions to the desired reaction temperature (e.g., 25 °C).
-
-
Loading the Syringes:
-
Load one syringe with the isothiocyanate solution and the other with the amine solution.
-
-
Kinetic Run:
-
Initiate the stopped-flow run. The instrument will rapidly inject and mix the two solutions in the observation cell.
-
The change in absorbance over time is recorded. The data acquisition time should be sufficient to capture the entire reaction course (typically a few seconds to minutes).
-
-
Data Analysis:
-
The reaction is pseudo-first-order with respect to the isothiocyanate due to the excess of the amine.
-
The absorbance data is fitted to a single exponential equation: A(t) = A∞ + (A₀ - A∞) * e^(-k_obs * t) where A(t) is the absorbance at time t, A₀ is the initial absorbance, A∞ is the absorbance at the end of the reaction, and k_obs is the observed pseudo-first-order rate constant.
-
The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the amine: k = k_obs / [Amine]
-
Competitive Reactivity Study by HPLC
This method can be used to compare the reactivity of two different isothiocyanates towards a single nucleophile.
Principle: An aliphatic and an aromatic isothiocyanate are allowed to compete for a limited amount of a nucleophile. The relative amounts of the two thiourea products formed are then quantified by High-Performance Liquid Chromatography (HPLC). The ratio of the products reflects the relative reactivity of the two isothiocyanates.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Aliphatic isothiocyanate (e.g., benzyl isothiocyanate)
-
Aromatic isothiocyanate (e.g., phenyl isothiocyanate)
-
Nucleophile (e.g., n-butylamine)
-
Reaction solvent (e.g., acetonitrile)
-
Mobile phase for HPLC (e.g., acetonitrile/water gradient)
Procedure:
-
Reaction Setup:
-
In a reaction vial, prepare a solution containing equimolar amounts of the aliphatic and aromatic isothiocyanates in the reaction solvent.
-
Add a sub-stoichiometric amount of the nucleophile (e.g., 0.5 equivalents relative to the total isothiocyanates).
-
Allow the reaction to proceed to completion at a controlled temperature.
-
-
HPLC Analysis:
-
Inject a sample of the reaction mixture into the HPLC system.
-
Separate the unreacted isothiocyanates and the two thiourea products using a suitable gradient elution program.
-
Monitor the elution profile with the UV detector at a wavelength where all components have a reasonable absorbance.
-
-
Quantification:
-
Identify the peaks corresponding to the two thiourea products based on retention times determined from standard injections.
-
Integrate the peak areas of the two product peaks.
-
The ratio of the peak areas (corrected for any differences in molar absorptivity if necessary) gives the ratio of the products formed, which is directly related to the ratio of the rate constants of the two competing reactions.
-
Signaling Pathway Implications: The Nrf2-Keap1 Pathway
The differential reactivity of aliphatic and aromatic isothiocyanates has significant implications for their interaction with biological targets. A prime example is the activation of the Nrf2-Keap1 signaling pathway, a critical cellular defense mechanism against oxidative stress.
Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that upregulates the expression of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1 (Kelch-like ECH-associated protein 1). Keap1 contains reactive cysteine residues that act as sensors for electrophiles.
Isothiocyanates, being electrophilic, can react with these cysteine residues in Keap1. This modification leads to a conformational change in Keap1, causing it to release Nrf2. The freed Nrf2 then translocates to the nucleus and activates the transcription of its target genes.
The potency of an isothiocyanate as an Nrf2 activator is directly related to its reactivity towards the cysteine thiols in Keap1. More reactive isothiocyanates can modify Keap1 more efficiently, leading to a stronger Nrf2 response. Experimental evidence suggests that aliphatic isothiocyanates like sulforaphane are more potent activators of the Nrf2 pathway compared to some aromatic isothiocyanates, which aligns with their higher intrinsic reactivity.
Caption: Nrf2-Keap1 signaling pathway activation by isothiocyanates.
Caption: Experimental workflow for kinetic analysis.
Caption: Factors influencing isothiocyanate reactivity.
Conclusion
The reactivity of isothiocyanates is a critical determinant of their biological activity. This guide has highlighted that aliphatic isothiocyanates are generally more reactive than their aromatic counterparts due to the electronic effects of their respective substituents. This difference in reactivity is reflected in their reaction kinetics with nucleophiles and has implications for their potency in modulating signaling pathways such as the Nrf2-Keap1 system. Researchers and drug development professionals should consider these reactivity differences when selecting isothiocyanates for their studies and therapeutic applications. The provided experimental protocols offer a starting point for the quantitative assessment of isothiocyanate reactivity, enabling a more informed and rational approach to the design and development of isothiocyanate-based agents.
References
A Comparative Spectroscopic Analysis of (R)- and (S)-1-Phenylethyl Isothiocyanate Enantiomers
Published: November 13, 2025
Affiliation: Google Research
Abstract
This guide provides a detailed spectroscopic comparison of the (R)- and (S)-enantiomers of 1-phenylethyl isothiocyanate. Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. This principle extends to most common spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. However, chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are specifically designed to differentiate between enantiomers. This document outlines the theoretical basis for the spectroscopic identity or divergence of the (R)- and (S)-enantiomers of 1-phenylethyl isothiocyanate, presents representative experimental data, and provides detailed protocols for each analytical method.
Introduction
1-Phenylethyl isothiocyanate is a chiral organic compound containing a stereocenter at the benzylic carbon. The (R) and (S) enantiomers of this molecule are of significant interest in synthetic chemistry, particularly as chiral derivatizing agents for the resolution of racemic mixtures. A thorough understanding of their spectroscopic properties is crucial for their characterization, quality control, and application in various research fields. This guide offers a comparative overview of these enantiomers using fundamental spectroscopic techniques.
Spectroscopic Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard achiral solvent (e.g., CDCl₃), the ¹H and ¹³C NMR spectra of (R)- and (S)-1-phenylethyl isothiocyanate are identical. This is because the magnetic environment experienced by the nuclei in each enantiomer is the same. The chemical shifts, coupling constants, and signal multiplicities will be indistinguishable between the two enantiomers. Differentiation is possible through the use of chiral solvating agents or by converting the enantiomers into diastereomers.
Infrared (IR) Spectroscopy
The IR spectra of (R)- and (S)-1-phenylethyl isothiocyanate are also identical. IR spectroscopy probes the vibrational frequencies of chemical bonds, which are determined by bond strength and the mass of the bonded atoms. Since enantiomers have the same atoms and bonding connectivity, their vibrational modes are the same, resulting in superimposable IR spectra. The characteristic strong, broad absorption band for the isothiocyanate group (-N=C=S) is a key feature in the spectrum of both enantiomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within the molecule. The chromophores in the (R) and (S) enantiomers are identical, and the energies of the electronic transitions are not affected by the chirality of the molecule in an achiral solvent. Consequently, their UV-Vis spectra, including the position of maximum absorbance (λmax) and molar absorptivity, are identical. Aromatic isothiocyanates typically display a characteristic absorption band in the region of 300-320 nm, which is attributed to the n → π* transition of the conjugated system[1].
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is the primary technique for distinguishing between enantiomers. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The (R)- and (S)-enantiomers of 1-phenylethyl isothiocyanate will exhibit CD spectra that are perfect mirror images of each other. The signals will have the same magnitude but opposite signs at all wavelengths. This phenomenon is known as the Cotton effect.
Data Presentation
Due to the limited availability of published spectral data specifically for the individual enantiomers of 1-phenylethyl isothiocyanate, the following tables present representative data based on the closely related achiral isomer, 2-phenylethyl isothiocyanate, and general principles of spectroscopy for chiral molecules.
¹H and ¹³C NMR Data
Solvent: CDCl₃, Frequency: 400 MHz for ¹H, 100 MHz for ¹³C. Data is representative and expected to be identical for both enantiomers.
| ¹H NMR | (R)-1-Phenylethyl Isothiocyanate (Expected) | (S)-1-Phenylethyl Isothiocyanate (Expected) |
| Chemical Shift (ppm) | Signal Assignment | Signal Assignment |
| ~7.30 (m, 5H) | Aromatic protons (C₆H₅) | Aromatic protons (C₆H₅) |
| ~4.90 (q, 1H) | Methine proton (CH) | Methine proton (CH) |
| ~1.65 (d, 3H) | Methyl protons (CH₃) | Methyl protons (CH₃) |
| ¹³C NMR | (R)-1-Phenylethyl Isothiocyanate (Expected) | (S)-1-Phenylethyl Isothiocyanate (Expected) |
| Chemical Shift (ppm) | Signal Assignment | Signal Assignment |
| ~140 | Aromatic C (quaternary) | Aromatic C (quaternary) |
| ~130 | Isothiocyanate C (-N=C=S) | Isothiocyanate C (-N=C=S) |
| ~129, ~128, ~126 | Aromatic CH | Aromatic CH |
| ~55 | Methine C (CH) | Methine C (CH) |
| ~22 | Methyl C (CH₃) | Methyl C (CH₃) |
IR Spectroscopy Data
Sample preparation: Neat liquid. Data is representative and expected to be identical for both enantiomers.
| Vibrational Mode | (R)-1-Phenylethyl Isothiocyanate (Expected) | (S)-1-Phenylethyl Isothiocyanate (Expected) |
| Wavenumber (cm⁻¹) | Assignment | Assignment |
| ~3050-3000 | Aromatic C-H stretch | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch | Aliphatic C-H stretch |
| ~2200-2000 (strong, broad) | Asymmetric -N=C=S stretch | Asymmetric -N=C=S stretch |
| ~1600, ~1490, ~1450 | Aromatic C=C stretch | Aromatic C=C stretch |
| ~760, ~700 | Aromatic C-H bend | Aromatic C-H bend |
UV-Vis Spectroscopy Data
Solvent: Dioxane. Data is representative and expected to be identical for both enantiomers.
| Parameter | (R)-1-Phenylethyl Isothiocyanate (Expected) | (S)-1-Phenylethyl Isothiocyanate (Expected) |
| λmax (nm) | ~310 | ~310 |
| Transition | n → π | n → π |
Circular Dichroism (CD) Spectroscopy
Solvent: Acetonitrile. Data is qualitative and represents the expected relationship between the enantiomers.
| Parameter | (R)-1-Phenylethyl Isothiocyanate | (S)-1-Phenylethyl Isothiocyanate |
| CD Spectrum | Positive or negative Cotton effect | Mirror image of the (R)-enantiomer's spectrum |
| Sign of Δε or [θ] | Opposite to the (S)-enantiomer | Opposite to the (R)-enantiomer |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the 1-phenylethyl isothiocyanate enantiomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, use a proton-decoupled pulse sequence.
-
Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.
IR Spectroscopy
-
Sample Preparation: As 1-phenylethyl isothiocyanate is a liquid, a neat spectrum can be obtained by placing a small drop of the sample between two NaCl or KBr plates to form a thin film.
-
Background Collection: Run a background spectrum of the empty IR spectrometer to subtract any atmospheric CO₂ and H₂O absorptions.
-
Sample Analysis: Place the prepared salt plates in the sample holder and acquire the IR spectrum.
-
Data Interpretation: Identify the characteristic absorption bands and compare them to known functional group frequencies.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the 1-phenylethyl isothiocyanate enantiomer in a UV-transparent solvent (e.g., ethanol, hexane, or dioxane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at λmax.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a solution of the chiral sample in a suitable solvent (e.g., acetonitrile) in a quartz cuvette. The concentration and path length should be chosen to keep the total absorbance below 1.0.
-
Instrument Purging: Purge the instrument with nitrogen gas, especially for far-UV measurements.
-
Baseline Measurement: Record a baseline spectrum of the solvent in the same cuvette.
-
Sample Measurement: Record the CD spectrum of the sample. The baseline will be automatically subtracted. The data is typically reported in millidegrees (mdeg) and can be converted to molar ellipticity [θ] or differential molar extinction coefficient (Δε).
Visualization
The following diagram illustrates the logical workflow for the spectroscopic comparison of the (R)- and (S)-enantiomers of 1-phenylethyl isothiocyanate.
References
Efficacy of different isothiocyanates as anticancer agents a comparative study
A Comparative Analysis of Isothiocyanates as Potent Anticancer Agents
Isothiocyanates (ITCs), a class of naturally occurring compounds found predominantly in cruciferous vegetables, have garnered significant attention in the scientific community for their promising anticancer properties. This guide provides a comparative overview of the efficacy of four key isothiocyanates: Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), Allyl Isothiocyanate (AITC), and Benzyl Isothiocyanate (BITC). We delve into their cytotoxic effects on various cancer cell lines, the underlying molecular mechanisms, and the experimental protocols used to evaluate their anticancer potential.
Quantitative Efficacy: A Comparative Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of SFN, PEITC, AITC, and BITC across a range of cancer cell lines, providing a quantitative comparison of their cytotoxic efficacy. It is important to note that these values can vary depending on the experimental conditions, such as incubation time.
Table 1: Comparative IC50 Values of Isothiocyanates in Human Cancer Cell Lines (μM)
| Isothiocyanate | Cancer Cell Line | Cancer Type | IC50 (μM) | Incubation Time (h) | Reference |
| Sulforaphane (SFN) | H460 | Non-Small Cell Lung Cancer | 12 | - | [1] |
| H1299 | Non-Small Cell Lung Cancer | 8 | - | [1] | |
| A549 | Non-Small Cell Lung Cancer | 10 | - | [1] | |
| T24 | Bladder Cancer | 26.9 ± 1.12 | 24 | [2] | |
| T24 | Bladder Cancer | 15.9 ± 0.76 | 48 | [2] | |
| SUM149 | Triple-Negative Breast Cancer | 7.5 | 72 | [3] | |
| SUM159 | Triple-Negative Breast Cancer | 7.8 | 72 | [3] | |
| AGS | Gastric Cancer | ~112 (μg/ml) | 48 | [4] | |
| MKN45 | Gastric Cancer | ~125 (μg/ml) | 48 | [4] | |
| SKM-1 | Acute Myeloid Leukemia | 7.31 | 24 | [5] | |
| SKM/VCR | Acute Myeloid Leukemia (Vincristine-resistant) | 7.93 | 24 | [5] | |
| Phenethyl Isothiocyanate (PEITC) | OVCAR-3 | Ovarian Cancer | 23.2 | - | [6] |
| KKU-M214 | Cholangiocarcinoma | 2.99 ± 0.87 | 24 | [7] | |
| KKU-M214 | Cholangiocarcinoma | 3.25 ± 0.19 | 48 | [7] | |
| MCF7 | Breast Cancer | 1.6 ± 0.1 | 144 | [8] | |
| H3396 | Breast Cancer | 2.3 ± 0.2 | 144 | [8] | |
| MDA-MB-231 | Breast Cancer | 2.6 ± 0.8 | 144 | [8] | |
| SK-BR-3 | Breast Cancer | 1.0 ± 0.4 | 144 | [8] | |
| SKOV-3 | Ovarian Cancer | 15 | 24 | [9] | |
| OVCAR-3 | Ovarian Cancer | 20 | 24 | [9] | |
| TOV-21G | Ovarian Cancer | 5 | 24 | [9] | |
| Caco-2 | Colon Cancer | 2.4 | - | [10] | |
| Allyl Isothiocyanate (AITC) | H1299 | Non-Small Cell Lung Cancer | 5 | - | [7] |
| A549 | Non-Small Cell Lung Cancer | 10 | - | [7] | |
| GBM 8401 | Glioblastoma | 9.25 ± 0.69 | 24 | [7] | |
| MCF-7 | Breast Cancer | ~5 | - | [7] | |
| MDA-MB-231 | Breast Cancer | 527.8 | 24 | [11] | |
| MCF-7 | Breast Cancer | 188.1 | 24 | [11] | |
| MCF-7 | Breast Cancer | 126.0 | 48 | [11] | |
| HL60/S | Promyelocytic Leukemia | 2.0 ± 0.3 | 3 | [7] | |
| HL60/AR | Promyelocytic Leukemia (Doxorubicin-resistant) | 4.1 ± 0.4 | 3 | [7] | |
| Benzyl Isothiocyanate (BITC) | 8505C | Anaplastic Thyroid Cancer | 27.56 | 24 | [12] |
| CAL-62 | Anaplastic Thyroid Cancer | 28.30 | 24 | [12] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 18.65 | 24 | [1] | |
| MCF-7 | Breast Cancer | 21.00 | 24 | [1] | |
| MCF-7 | Breast Cancer | 23.4 | - | [13] | |
| CH1 | Ovarian Cancer | 2.2 | - | [14] | |
| 41M | Ovarian Cancer | 7.2 | - | [14] | |
| SKOV-3 | Ovarian Cancer | 6.1 | - | [14] | |
| L-1210 | Mouse Leukemia | 2.0 | - | [14] | |
| HeLa | Cervical Cancer | 1.9 | - | [14] | |
| SKM-1 | Acute Myeloid Leukemia | 4.15 | 24 | [5] | |
| SKM/VCR | Acute Myeloid Leukemia (Vincristine-resistant) | 4.76 | 24 | [5] | |
| Caco-2 | Colon Cancer | 5.1 | - | [10] |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of the anticancer efficacy of isothiocyanates.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The concentration of the formazan, which is dissolved in a solubilization solution, is quantified by measuring the absorbance, and this is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the isothiocyanate and a vehicle control.
-
MTT Addition: After the desired incubation period, add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 μL of a detergent reagent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[18]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Cell Preparation: After treatment with the isothiocyanate, harvest the cells and wash them twice with cold PBS.[19]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[18]
-
Staining: Transfer 100 μL of the cell suspension to a flow cytometry tube and add 5 μL of FITC-conjugated Annexin V and 10 μL of PI solution.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[20]
-
Cell Cycle Analysis: Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21][22][23]
-
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.[22]
-
Protocol:
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[21]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[21]
-
RNase Treatment: To eliminate RNA staining, resuspend the cell pellet in a solution containing RNase A and incubate.[22]
-
PI Staining: Add the propidium iodide staining solution and incubate at room temperature for 5 to 10 minutes.[21]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 single-cell events.[21]
-
Signaling Pathways and Molecular Mechanisms
Isothiocyanates exert their anticancer effects by modulating a multitude of cellular signaling pathways. Below are diagrams illustrating some of the key pathways targeted by these compounds.
Caption: Overview of Anticancer Mechanisms of Isothiocyanates.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforaphane enhances the anticancer activity of taxanes against triple negative breast cancer by killing cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Breast cancer cell growth inhibition by phenethyl isothiocyanate is associated with down-regulation of oestrogen receptor-α36 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effect of Benzyl Isothiocyanate on Anaplastic Thyroid Cancer Evaluated by Network Pharmacology Combined with Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchhub.com [researchhub.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bdbiosciences.com [bdbiosciences.com]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 23. cancer.wisc.edu [cancer.wisc.edu]
Lack of Direct Comparative Studies on the Immunological Cross-Reactivity of α-Methylbenzyl Isothiocyanate
Despite a comprehensive search of scientific literature, no direct experimental studies were found that specifically investigate and compare the immunological cross-reactivity of α-methylbenzyl isothiocyanate with other isothiocyanates. The existing body of research on isothiocyanates (ITCs) primarily focuses on their roles as haptens—small molecules that can elicit an immune response only when they form a covalent bond with a larger carrier molecule, typically a protein.
This guide will, therefore, provide a conceptual framework based on the available research regarding isothiocyanate immunogenicity and the principles of hapten-carrier adduct recognition by the immune system. It will also outline the necessary experimental protocols to determine such cross-reactivity, which is a critical consideration for researchers, scientists, and drug development professionals in the field of immunology and drug safety.
Understanding Isothiocyanates as Haptens
Isothiocyanates, including α-methylbenzyl isothiocyanate, are electrophilic compounds that can react with nucleophilic residues on proteins, such as the thiol group of cysteine and the amino group of lysine, to form stable adducts. These modified proteins can then be recognized by the immune system as foreign, leading to an immune response. The specificity of this response is directed towards the hapten-protein conjugate.
The potential for cross-reactivity arises when antibodies generated against one specific ITC-protein adduct can also recognize and bind to protein adducts formed with other, structurally similar ITCs. The degree of cross-reactivity would likely depend on the structural similarity of the isothiocyanate molecules.
Key Research Findings on Isothiocyanate Immunogenicity
While direct cross-reactivity data for α-methylbenzyl isothiocyanate is unavailable, related studies provide some insights:
-
Antibody Specificity: Research has shown that it is possible to generate monoclonal antibodies that are specific to protein adducts of certain isothiocyanates. For instance, studies have successfully developed antibodies that can detect adducts of allyl, benzyl, 6-methylsulfinylhexyl, and phenethyl isothiocyanate. This suggests that the immune system can distinguish between different ITC modifications on proteins.
-
Alteration of Allergenicity: The modification of proteins by ITCs has been shown to alter their allergenic properties. For example, the conjugation of benzyl isothiocyanate to the whey protein α-lactalbumin was found to change its allergenicity. This indicates that the immune response is sensitive to the structural changes induced by the formation of ITC-protein adducts.
Proposed Experimental Protocols for Determining Cross-Reactivity
To address the current knowledge gap, the following experimental workflow could be employed to assess the cross-reactivity of α-methylbenzyl isothiocyanate.
Synthesis of Isothiocyanate-Protein Conjugates
Objective: To prepare immunogens and testing antigens by conjugating α-methylbenzyl isothiocyanate and other structurally related isothiocyanates (e.g., benzyl isothiocyanate, phenethyl isothiocyanate) to a carrier protein.
Protocol:
-
Protein Selection: Choose a carrier protein that is not immunogenic in the host animal to be immunized. Bovine Serum Albumin (BSA) for immunization and Ovalbumin (OVA) for screening are common choices.
-
Conjugation Reaction:
-
Dissolve the carrier protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Dissolve α-methylbenzyl isothiocyanate (and other ITCs in separate reactions) in an organic solvent (e.g., dimethyl sulfoxide, DMSO).
-
Add the ITC solution dropwise to the protein solution while stirring.
-
Allow the reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature or 4°C.
-
Stop the reaction and remove unconjugated ITC by dialysis or gel filtration.
-
-
Characterization: Confirm the conjugation and determine the hapten-to-protein molar ratio using techniques such as UV-Vis spectroscopy or mass spectrometry.
Antibody Production
Objective: To generate polyclonal or monoclonal antibodies against the α-methylbenzyl isothiocyanate-protein conjugate.
Protocol (for polyclonal antibodies):
-
Immunization:
-
Emulsify the α-methylbenzyl isothiocyanate-BSA conjugate with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization, and incomplete adjuvant for subsequent boosts).
-
Immunize animals (e.g., rabbits or mice) with the emulsion via subcutaneous or intramuscular injections.
-
Administer booster injections at regular intervals (e.g., every 2-3 weeks).
-
-
Titer Determination: Collect blood samples periodically and determine the antibody titer against the α-methylbenzyl isothiocyanate-OVA conjugate using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Antibody Purification: Once a high titer is achieved, collect the antiserum and purify the IgG fraction using protein A or protein G affinity chromatography.
Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the specificity of the generated antibodies and their cross-reactivity with other ITC-protein adducts.
Protocol:
-
Plate Coating: Coat microtiter plate wells with the α-methylbenzyl isothiocyanate-OVA conjugate.
-
Blocking: Block the uncoated sites in the wells with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).
-
Competition:
-
Prepare a series of dilutions of the competitor compounds: α-methylbenzyl isothiocyanate-protein adducts and other ITC-protein adducts (e.g., benzyl isothiocyanate-OVA, phenethyl isothiocyanate-OVA).
-
In separate tubes, pre-incubate a fixed concentration of the purified anti-α-methylbenzyl isothiocyanate antibody with the different competitor dilutions.
-
-
Incubation: Add the antibody-competitor mixtures to the coated and blocked microtiter plate wells and incubate.
-
Detection:
-
Wash the plates to remove unbound antibodies.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-rabbit IgG).
-
Wash the plates again.
-
Add a substrate for the enzyme and measure the resulting color change using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance against the concentration of the α-methylbenzyl isothiocyanate-OVA competitor.
-
Calculate the concentration of each competitor that causes 50% inhibition of antibody binding (IC50).
-
Determine the percent cross-reactivity for each ITC adduct using the following formula: % Cross-Reactivity = (IC50 of α-methylbenzyl isothiocyanate / IC50 of competitor ITC) x 100
-
Data Presentation
The quantitative data from the competitive ELISA should be summarized in a table for easy comparison.
| Competitor Isothiocyanate Adduct | IC50 (µg/mL) | % Cross-Reactivity |
| α-Methylbenzyl Isothiocyanate | Value | 100 |
| Benzyl Isothiocyanate | Value | Calculated Value |
| Phenethyl Isothiocyanate | Value | Calculated Value |
| Other Isothiocyanate | Value | Calculated Value |
Visualizations
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for determining the cross-reactivity of α-methylbenzyl isothiocyanate.
Signaling Pathway of Hapten Immunogenicity
Caption: Simplified pathway of hapten-induced antibody production.
A Comparative Guide to N-Terminal Protein Derivatization: Isothiocyanates vs. Alternative Labeling Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isothiocyanate-based derivatization methods, primarily Edman degradation, with other common N-terminal labeling techniques. Understanding the strengths and limitations of each approach is crucial for selecting the optimal strategy for protein and peptide analysis in research and biopharmaceutical development. This comparison focuses on key performance metrics, experimental protocols, and the underlying chemical principles.
Overview of N-Terminal Labeling Methods
N-terminal labeling is a fundamental technique for protein characterization, enabling sequence analysis, determination of protein processing events, and quantification. The choice of labeling reagent and methodology depends on the specific research question, sample complexity, required sensitivity, and available instrumentation. This guide compares the classical isothiocyanate-based approach with more modern mass spectrometry-centric methods.
Isothiocyanate-Based Derivatization (Edman Degradation): This classic method, developed by Pehr Edman, utilizes phenyl isothiocyanate (PITC) to sequentially cleave and identify amino acids from the N-terminus of a protein or peptide.[1][2][3] It remains a reliable technique for obtaining direct sequence information without reliance on sequence databases.[4]
Alternative N-Terminal Labels: A variety of alternative labeling reagents have been developed, primarily for mass spectrometry (MS)-based analysis. These include:
-
(N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide (TMPP): This reagent introduces a permanent positive charge, enhancing ionization efficiency and sensitivity in MS.[5][6][7][8][9]
-
Dimethyl Labeling: This method employs reductive amination to label N-terminal and lysine amines, offering a simple and cost-effective approach for quantitative proteomics.[10][11][12][13][14][15][16]
-
Fluorescent Labels (e.g., NHS Esters): N-hydroxysuccinimide (NHS) esters of fluorescent dyes are widely used to tag proteins at their N-terminus and lysine residues for various applications, including fluorescence-based assays and imaging.[17][18][19]
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of the compared N-terminal labeling methods. The values provided are based on published data and may vary depending on the specific protein, experimental conditions, and instrumentation.
| Feature | Isothiocyanate (Edman Degradation) | TMPP Labeling | Dimethyl Labeling | Fluorescent Labeling (NHS Ester) |
| Principle | Sequential chemical cleavage and identification | Mass tagging for MS analysis | Reductive amination for MS analysis | Covalent attachment of a fluorophore |
| Detection Method | HPLC, Mass Spectrometry | Mass Spectrometry | Mass Spectrometry | Fluorescence Spectroscopy, Mass Spectrometry |
| Typical Sensitivity | Low picomole to femtomole[20] | Femtomole to attomole | Low picomole to femtomole[21] | Nanomole to picomole |
| Throughput | Low (sequential analysis) | High (compatible with LC-MS) | High (compatible with LC-MS) | Moderate to High |
| Sequence Information | Direct, de novo sequencing | Indirect (requires MS/MS fragmentation) | Indirect (requires MS/MS fragmentation) | No direct sequence information |
| Blocked N-termini | Not applicable[1] | Amenable to analysis | Amenable to analysis | Amenable to analysis |
| Quantitative Analysis | Limited | Yes (isotopic labeling possible) | Yes (stable isotope labeling)[13][14][16] | Yes (relative and absolute quantification) |
| Labeling Efficiency | >99% per cycle (automated)[1] | Variable (8-100% depending on peptide)[22] | Generally high | Generally high, pH-dependent[17][19] |
| Label Stability | PTH-amino acid is stable | Stable | Stable | Generally stable, can be photolabile |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate N-terminal analysis. Below are outlines of typical experimental protocols for each labeling method.
Isothiocyanate-Based Derivatization (Edman Degradation)
The Edman degradation process involves a cyclical series of chemical reactions automated in a protein sequencer.
Protocol Outline:
-
Coupling: The protein or peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative at the N-terminal amino group.[3]
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA), to form an anilinothiazolinone (ATZ) derivative.[23]
-
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[2]
-
Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.
-
Cycle Repetition: The shortened peptide is subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.
TMPP N-Terminal Labeling
This protocol is designed for the derivatization of proteins or peptides for subsequent mass spectrometric analysis.
Protocol Outline:
-
Sample Preparation: The protein sample is typically denatured, reduced, and alkylated.
-
Labeling Reaction: The protein is incubated with (N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide (TMPP) solution. The reaction is typically carried out at a slightly alkaline pH (e.g., pH 8.2 with HEPES buffer) to favor the derivatization of the N-terminal α-amino group over the ε-amino groups of lysine residues.[5]
-
Quenching: The reaction can be quenched by adding a reagent like hydroxylamine.[22]
-
Enzymatic Digestion: The TMPP-labeled protein is then digested with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the N-terminal peptide, which carries the TMPP label.
Dimethyl N-Terminal Labeling
This method utilizes reductive amination for labeling primary amines.
Protocol Outline:
-
Sample Preparation: Proteins are typically denatured, reduced, and alkylated, followed by enzymatic digestion to generate peptides.
-
Labeling Reaction: The peptide solution is incubated with formaldehyde and a reducing agent, such as sodium cyanoborohydride.[10] This reaction results in the dimethylation of the N-terminal α-amino group and the ε-amino group of lysine residues. For quantitative studies, stable isotope-labeled versions of formaldehyde and/or the reducing agent are used.
-
Quenching: The reaction is typically quenched by the addition of an amine-containing buffer (e.g., Tris) or by acidification.
-
LC-MS/MS Analysis: The labeled peptide mixture is analyzed by LC-MS/MS. The mass shift introduced by the dimethyl label allows for the identification and quantification of the N-terminal peptides.
Fluorescent N-Terminal Labeling (using NHS Esters)
This protocol describes the general procedure for labeling proteins with amine-reactive fluorescent dyes.
Protocol Outline:
-
Protein Preparation: The purified protein is buffer-exchanged into an amine-free buffer at a slightly alkaline pH (typically pH 8.3-8.5) to ensure the N-terminal amino group is deprotonated and reactive.[17][19]
-
Dye Preparation: The N-hydroxysuccinimide (NHS) ester of the fluorescent dye is dissolved in a dry organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[19]
-
Labeling Reaction: The dye solution is added to the protein solution and incubated, typically in the dark to prevent photobleaching of the fluorophore. The molar ratio of dye to protein is optimized to achieve the desired degree of labeling.
-
Removal of Unreacted Dye: The unreacted fluorescent dye is removed from the labeled protein using size-exclusion chromatography, dialysis, or spin filtration.
-
Analysis: The labeled protein can be analyzed by fluorescence spectroscopy to determine labeling efficiency or by mass spectrometry to identify labeling sites.
Mandatory Visualizations
The following diagrams illustrate the chemical reactions and workflows discussed in this guide.
Chemical Reactions
Caption: Edman degradation reaction chemistry.
Caption: Reductive amination for dimethyl labeling.
Caption: NHS ester-based fluorescent labeling.
Experimental Workflows
Caption: General workflow for N-terminal analysis.
Conclusion
The choice of an N-terminal derivatization strategy is a critical decision in protein analysis. Isothiocyanate-based Edman degradation provides unparalleled accuracy for de novo sequencing of the initial amino acid residues of a purified protein. However, its low throughput and inability to analyze N-terminally blocked proteins are significant limitations.
Alternative labeling methods, such as TMPP and dimethyl labeling, are highly compatible with high-throughput mass spectrometry-based proteomics workflows. These methods offer high sensitivity and the ability to perform quantitative analyses, making them well-suited for complex samples and large-scale studies. Fluorescent labeling serves a different but equally important purpose, enabling the study of protein localization, interactions, and dynamics.
Ultimately, the optimal method depends on the specific experimental goals. For unambiguous N-terminal sequence confirmation of a purified protein, Edman degradation remains a valuable tool. For high-throughput identification, quantification, and characterization of N-termini in complex mixtures, mass spectrometry-based methods with appropriate labeling are the preferred approach. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will empower researchers to make informed decisions and obtain high-quality, reliable data.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 4. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of protein N-termini using TMPP or dimethyl labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Triplex protein quantification based on stable isotope labeling by peptide dimethylation applied to cell and tissue lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Five-plex isotope dimethyl labeling for quantitative proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fluidic.com [fluidic.com]
- 18. researchgate.net [researchgate.net]
- 19. lumiprobe.com [lumiprobe.com]
- 20. UNIT 11.10 N-Terminal Sequence Analysis of Proteins and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. N-Terminal Amino Acid Sequence Determination of Proteins by N-Terminal Dimethyl Labeling: Pitfalls and Advantages When Compared with Edman Degradation Sequence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Diagnostic utility of N-terminal TMPP labels for unambiguous identification of clipped sites in therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Benchmarking (1-Isothiocyanatoethyl)benzene Performance in Protein Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of isothiocyanates for protein modification, with a focus on benchmarking the expected performance of (1-Isothiocyanatoethyl)benzene against other common alternatives. Due to a lack of direct quantitative data for this compound in the scientific literature, this guide leverages comparative studies of structurally related aromatic isothiocyanates, primarily phenyl isothiocyanate (PITC) and benzyl isothiocyanate (BITC), to infer its potential efficacy in protein chemistry applications such as protein labeling, cross-linking, and sequencing.
Executive Summary
Isothiocyanates (ITCs) are highly reactive compounds that readily form stable covalent bonds with nucleophilic residues on proteins, primarily the ε-amino group of lysine and the thiol group of cysteine. The reactivity and specificity of this reaction are influenced by the chemical structure of the isothiocyanate and the reaction conditions, particularly pH.
Recent studies strongly indicate that benzyl isothiocyanates exhibit significantly higher reactivity and labeling efficiency compared to phenyl isothiocyanates, especially for cysteine modification.[1][2] Given that this compound shares a benzylic carbon adjacent to the isothiocyanate group, it is hypothesized to have performance characteristics more aligned with benzyl isothiocyanate than with phenyl isothiocyanate.
Performance Comparison of Aromatic Isothiocyanates
The following tables summarize quantitative data from a comparative study between phenyl isothiocyanate (PITC) and benzyl isothiocyanate (BITC). This data serves as a proxy to benchmark the potential performance of this compound.
Table 1: pH-Dependent Reactivity and Selectivity of Phenyl Isothiocyanate vs. Benzyl Isothiocyanate [1]
| Isothiocyanate | pH | Reactivity with Glutathione (GSH) - Kinetic Rate Constant (k) | Selectivity for Cysteine over Lysine (on a model nonapeptide) |
| Phenyl Isothiocyanate (1) | 6.5 | Low | Cysteine preference |
| 7.4 | Moderate | Cysteine preference | |
| 8.0 | Moderate | Cysteine preference, slight Lysine labeling | |
| 9.5 | High | Increased Lysine labeling | |
| Benzyl Isothiocyanate (2) | 6.5 | Moderate | Cysteine preference |
| 7.4 | High | Cysteine preference | |
| 8.0 | High | Cysteine preference, slight Lysine labeling | |
| 9.5 | Very High | Increased Lysine labeling |
Data adapted from a study on the reactivity of isothiocyanates with a surrogate thiol model (GSH) and a model nonapeptide containing both cysteine and lysine residues.[1]
Table 2: Protein Labeling Efficiency of Phenyl Isothiocyanate vs. Benzyl Isothiocyanate [1][2]
| Protein Target | Isothiocyanate | Labeling Efficiency (%) | Notes |
| KRas G12C | Phenyl Isothiocyanate (1) | 54 | Partial labeling |
| Benzyl Isothiocyanate (2) | 98 | Complete labeling of available cysteines | |
| Tau Protein | Phenyl Isothiocyanate (1) | Partial | Partial labeling |
| Benzyl Isothiocyanate (2) | High | Double labeling on available cysteines | |
| Reduced Trastuzumab Fab | Phenyl Isothiocyanate (1) | No significant labeling | - |
| Benzyl Isothiocyanate (2) | Complete labeling at pH 6.5 and 8.0 | - |
Labeling efficiency was determined by mass spectrometry and NMR analysis on various protein targets.[1][2]
Key Performance Insights
-
Higher Reactivity of Benzyl Isothiocyanates: The data consistently demonstrates that benzyl isothiocyanate is a more effective reagent for protein labeling than phenyl isothiocyanate.[1][2] This is attributed to the methylene spacer between the phenyl ring and the isothiocyanate group, which is thought to enhance reactivity.
-
pH-Dependent Selectivity: The selectivity of isothiocyanates for cysteine versus lysine is highly dependent on pH.[1] At physiological pH (around 7.4), the reaction favors cysteine modification. At more alkaline pH (above 9), reactivity with lysine increases as the ε-amino group becomes deprotonated.
-
Implications for this compound: The structure of this compound, featuring a methyl group on the benzylic carbon, suggests its reactivity profile will be more similar to benzyl isothiocyanate than to phenyl isothiocyanate. The presence of the ethyl group may further influence its steric and electronic properties, potentially impacting reaction kinetics and specificity. Experimental validation is required to confirm this hypothesis.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to benchmarking isothiocyanate performance.
Protocol 1: Determination of Isothiocyanate Reactivity with a Model Thiol (Glutathione)
Objective: To quantitatively assess the reaction kinetics of an isothiocyanate with a model thiol compound.
Materials:
-
Isothiocyanate compound (e.g., this compound)
-
L-Glutathione (GSH)
-
Phosphate-buffered saline (PBS) at various pH values (6.5, 7.4, 8.0, 9.5)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Methodology:
-
Prepare stock solutions of the isothiocyanate in ACN and GSH in PBS.
-
Initiate the reaction by mixing the isothiocyanate and GSH solutions in PBS at the desired pH to final concentrations of 0.25 mM and 5 mM, respectively.
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C).
-
At various time points, take aliquots of the reaction mixture and quench the reaction by adding an equal volume of 0.1% TFA in ACN.
-
Analyze the samples by reverse-phase HPLC. The mobile phase can be a gradient of water with 0.1% TFA (Solvent A) and ACN with 0.1% TFA (Solvent B).
-
Monitor the disappearance of the isothiocyanate peak and the appearance of the GSH-adduct peak at a suitable wavelength (e.g., 254 nm).
-
Calculate the pseudo-first-order rate constant (k) from the time-dependent decrease in the isothiocyanate concentration.
Protocol 2: Assessing Protein Labeling Efficiency by Mass Spectrometry
Objective: To determine the extent and sites of protein modification by an isothiocyanate.
Materials:
-
Target protein with accessible cysteine or lysine residues
-
Isothiocyanate compound
-
Reaction buffer (e.g., PBS at pH 7.4 or 8.0)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (if targeting internal cysteines)
-
Urea or Guanidine-HCl for protein denaturation (optional)
-
Trypsin or other suitable protease
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Methodology:
-
If targeting internal cysteines, reduce and denature the protein by incubating with DTT/TCEP and urea/guanidine-HCl.
-
Exchange the protein into the desired reaction buffer using a desalting column.
-
Add a molar excess of the isothiocyanate to the protein solution. The molar ratio will depend on the reactivity of the isothiocyanate and the number of target residues.
-
Incubate the reaction mixture at room temperature or 37°C for a defined period (e.g., 1-2 hours).
-
Remove excess, unreacted isothiocyanate using a desalting column.
-
For intact protein analysis, directly analyze the labeled protein by mass spectrometry to determine the mass shift corresponding to the number of attached isothiocyanate molecules.
-
For identifying specific modification sites, digest the labeled protein with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify the modified peptides and the specific amino acid residues that have been labeled by searching the MS/MS data against the protein sequence with the isothiocyanate modification specified as a variable modification.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in protein modification with isothiocyanates.
Caption: Reaction of this compound with proteins and its applications.
Caption: General workflow for assessing isothiocyanate performance in protein chemistry.
References
Comparative Guide to Experiments Involving (1-Isothiocyanatoethyl)benzene and its Alternatives
For researchers and professionals in drug development, the reproducibility of experiments is paramount. This guide provides a comparative analysis of experimental data for (1-Isothiocyanatoethyl)benzene and a common alternative, Phenethyl Isothiocyanate (PEITC). The information presented is collated from various studies to offer insights into the synthesis, stability, and biological activities of these compounds, with a focus on aspects relevant to experimental reproducibility.
Comparison of Synthesis and Properties
The reproducibility of a chemical synthesis is often reflected in the consistency of reported yields across different studies and methods. Below is a summary of reported yields for the synthesis of this compound and Phenethyl Isothiocyanate (PEITC).
Table 1: Comparison of Synthetic Yields
| Compound | Starting Material | Method | Reagents | Yield (%) | Reference |
| (R)-1-Isothiocyanatoethylbenzene | (R)-1-Phenylethylamine | Microwave-assisted | CS₂, Et₃N, DMT/NMM/TsO⁻ in DCM | 94% | [1] |
| (S)-1-Isothiocyanatoethylbenzene | (S)-1-Phenylethylamine | Microwave-assisted | CS₂, Et₃N, DMT/NMM/TsO⁻ in DCM | 94% | [1] |
| Phenethyl Isothiocyanate (PEITC) | Phenethylamine | Acetyl chloride-mediated | CS₂, Et₃N, Acetyl chloride in THF | 94% | [2] |
| Phenethyl Isothiocyanate (PEITC) | 3-phenylpropan-1-amine | General Procedure A | Not specified | 99% | [3] |
| Phenethyl Isothiocyanate (PEITC) | 2-(1H-indol-3-yl)ethan-1-amine | General Procedure C | Not specified | 82% | [3] |
Table 2: Physical and Spectroscopic Data
| Property | This compound | Phenethyl Isothiocyanate (PEITC) |
| CAS Number | 4478-92-6[4] | 2257-09-2[5][6] |
| Molecular Formula | C₉H₉NS[4] | C₉H₉NS[5][6] |
| Molecular Weight | 163.24 g/mol [4] | 163.24 g/mol [5] |
| Appearance | Colorless to pale yellow liquid[4] | Yellow liquid |
| ¹H NMR (CDCl₃, ppm) | δ 7.25-7.40 (m, 5H), 3.75 (t, 2H, J = 6.8 Hz), 3.02 (t, 2H, J = 6.8 Hz) | δ 7.17-7.34 (m, 5H), 3.64-3.67 (t, 2H), 2.91-2.95 (t, 2H)[5] |
| ¹³C NMR (CDCl₃, ppm) | Not readily available in searched sources | δ 130.4, 128.8, 128.6, 126.8, 45.9, 35.8[5] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducibility. Below are representative synthetic methods for the target compounds.
Synthesis of (R)- and (S)-(1-Isothiocyanatoethyl)benzene
This protocol utilizes a microwave-assisted method for the synthesis of chiral isothiocyanates.
Procedure:
-
To a solution of the respective optically active amine ((R)- or (S)-1-phenylethylamine) in dichloromethane (DCM), add carbon disulfide (CS₂) and triethylamine (Et₃N).
-
The reaction mixture is then treated with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurizing agent.
-
The reaction is carried out in a microwave reactor.
-
The final product is obtained with a reported yield of 94% without racemization[1].
Synthesis of Phenethyl Isothiocyanate (PEITC)
A common method for the synthesis of PEITC involves the reaction of phenethylamine with carbon disulfide followed by treatment with acetyl chloride.
Procedure:
-
To a solution of phenethylamine and triethylamine (Et₃N) in anhydrous tetrahydrofuran (THF) cooled in an ice bath, slowly add a solution of carbon disulfide (CS₂).
-
Stir the reaction solution at room temperature for 30 minutes.
-
Cool the mixture to 0°C and add acetyl chloride.
-
After 5 minutes, warm the mixture to room temperature for 15-30 minutes.
-
Once the starting amine is consumed (monitored by TLC), quench the reaction with 1M HCl.
-
Extract the solution with ethyl acetate (EtOAc).
-
Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield PEITC (reported yield: 94%)[2].
Biological Activity and Signaling Pathways
This compound and its alternatives, particularly PEITC, are known for their biological activities, including anticancer properties[4][5]. The reproducibility of biological experiments depends on consistent compound purity and a thorough understanding of its mechanism of action. PEITC has been shown to modulate several key signaling pathways involved in cancer progression.
A significant body of research indicates that PEITC exerts its anticancer effects by targeting multiple signaling pathways, including the PI3K/Akt/NF-κB and MAPK pathways[7][8]. It can induce apoptosis, inhibit cell proliferation, and suppress inflammation through the regulation of these pathways. The consistency of these findings across multiple studies suggests a reproducible biological effect, provided the experimental conditions are well-controlled.
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway affected by these isothiocyanates and a general workflow for their synthesis and analysis.
Caption: PI3K/Akt/NF-κB signaling pathway inhibited by PEITC.
Caption: General workflow for isothiocyanate synthesis and analysis.
Discussion on Reproducibility
The reproducibility of experiments involving this compound and its alternatives is influenced by several factors:
-
Purity of Starting Materials: The presence of impurities in the primary amines can lead to side reactions and lower yields, affecting the reproducibility of the synthesis.
-
Reaction Conditions: Isothiocyanate synthesis is sensitive to reaction conditions such as temperature, reaction time, and the nature of the solvent and base used. Strict control over these parameters is essential for obtaining consistent results. The use of microwave-assisted synthesis may offer better control and reproducibility compared to conventional heating methods[1].
-
Stability of the Product: Isothiocyanates can be susceptible to degradation, especially in the presence of nucleophiles or under harsh conditions[9]. The stability of the final product during purification and storage is a critical factor for the reproducibility of subsequent biological or chemical experiments. Benzylic isothiocyanates, in particular, can be unstable in aqueous media[9].
-
Analytical Methods: The methods used for the quantification and characterization of the isothiocyanates, such as HPLC, GC-MS, and NMR, must be properly validated to ensure accurate and reproducible results[10].
While direct comparative studies on the reproducibility of experiments with this compound and PEITC are limited, the available data suggests that high and consistent yields can be achieved for both compounds using well-defined synthetic protocols. The choice between these compounds for a particular application may depend on factors such as the availability of chiral starting materials, the desired biological activity, and the required stability under specific experimental conditions.
Conclusion
This guide provides a comparative overview of experimental data related to this compound and a key alternative, Phenethyl Isothiocyanate. The provided data on synthesis yields, spectroscopic properties, and biological activities, along with detailed experimental protocols, can aid researchers in designing and executing reproducible experiments. The choice of compound and synthetic method should be carefully considered based on the specific research goals and the factors influencing experimental reproducibility discussed herein. The provided diagrams offer a visual representation of a key signaling pathway and a general experimental workflow to further assist researchers in their work with these compounds.
References
- 1. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. CAS 4478-92-6: this compound | CymitQuimica [cymitquimica.com]
- 5. Phenethyl Isothiocyanate | C9H9NS | CID 16741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzene, (2-isothiocyanatoethyl)- [webbook.nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phenethyl isothiocyanate suppresses protein degradation through the Akt pathway in the skeletal muscle of rats [jstage.jst.go.jp]
- 9. thaiscience.info [thaiscience.info]
- 10. Total isothiocyanate yield from raw cruciferous vegetables commonly consumed in the United States - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (1-Isothiocyanatoethyl)benzene: A Step-by-Step Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of (1-Isothiocyanatoethyl)benzene, a compound that requires careful management due to its hazardous properties.
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation, as well as respiratory issues and potential allergic reactions.[1][2] Therefore, strict adherence to safety protocols during its disposal is paramount.
Hazard Profile and Safety Summary
Before proceeding with disposal, it is essential to be aware of the hazards associated with this compound.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4: Harmful if swallowed, in contact with skin, or if inhaled.[1][2] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2/2A: Causes serious eye irritation.[1][2] |
| Respiratory Sensitization | Category 1: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation.[1][2] |
This data is compiled from available Safety Data Sheets (SDS). Always refer to the specific SDS for the product in use.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins with immediate handling in the laboratory and concludes with collection by a certified waste management service.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Ventilation: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3]
-
Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
2. Waste Segregation and Collection:
-
Waste Container: Use a designated, properly labeled, and sealed container for collecting waste this compound and any contaminated materials. The container should be kept in a suitable, closed state for disposal.[1]
-
Compatibility: Do not mix this compound waste with incompatible materials. Store it away from oxidizing agents.[4]
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, should also be placed in the designated hazardous waste container.[3][5]
3. Spill Management:
-
Minor Spills: For small spills, absorb the material with an inert absorbent material like sand, earth, or vermiculite.[6] Clean the area and place all contaminated materials into a suitable, clean, dry, closed container for disposal.[3]
-
Major Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency responders.[6]
4. Labeling and Storage:
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] Ensure the storage location is secure and accessible only to authorized personnel.
5. Final Disposal:
-
Regulatory Compliance: Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste according to local, regional, and national regulations.[1][3] Given its benzene component, it may fall under specific EPA waste codes.[7][8]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and protects the environment, while adhering to regulatory standards.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. chem.washington.edu [chem.washington.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. wku.edu [wku.edu]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Essential Safety and Operational Guide for (1-Isothiocyanatoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of (1-Isothiocyanatoethyl)benzene (CAS 4478-92-6). Adherence to these procedures is critical to ensure personnel safety and regulatory compliance in the laboratory.
This compound , also known as α-Methylbenzyl isothiocyanate, is an organic compound that appears as a colorless to pale yellow liquid with a pungent odor.[1] Isothiocyanates, as a class of compounds, are recognized for their reactivity and potential biological activity, but they also present notable health risks.[1] They can be irritants and may pose health hazards if inhaled or ingested.[1]
Hazard Summary & Safety Precautions
This compound is a hazardous chemical. Based on data for similar isothiocyanate compounds, it should be treated as a flammable liquid and vapor that is toxic if swallowed and causes skin and eye irritation.[2] Some isothiocyanates may also cause allergic skin reactions or respiratory sensitization.[2][3]
| Hazard Category | Description |
| Physical Hazards | Flammable liquid and vapor. Vapors are heavier than air and may form explosive mixtures with air at elevated temperatures. |
| Health Hazards | Toxic if swallowed. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation.[4] May cause respiratory irritation.[2][4] |
| Environmental Hazards | Very toxic to aquatic life. |
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[2][3][4]
-
In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[3][5]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][5]
-
If swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[6]
Operational Plan: Handling and Storage
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
All work with this compound must be conducted in a properly functioning chemical fume hood.[7][8]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6][7]
-
Use explosion-proof ventilation, lighting, and electrical equipment.[7]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 or European Standard EN166 specifications.[7] A face shield may be required for splash hazards.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene) and a lab coat or other protective clothing to prevent skin exposure.[7][9][10]
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors must be used.[6][7]
3. Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe vapors or mists.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[10]
-
Use non-sparking tools and take precautionary measures against static discharge.[7][10]
-
Ground and bond containers when transferring material.[7]
-
Wash hands thoroughly after handling.[5]
4. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[5][7]
-
Keep containers tightly closed and store in a flammables-area.[7]
-
Store away from acids, bases, oxidizing agents, alcohols, and amines.[5][6]
Disposal Plan
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[5]
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, lab coats) in a suitable, labeled, and tightly closed container.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][11] Do not mix with other waste streams unless explicitly permitted.[11]
Experimental Workflow for Safe Handling
The following diagram outlines the procedural flow for safely handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. CAS 4478-92-6: this compound | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. carleton.ca [carleton.ca]
- 9. nj.gov [nj.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
